molecular formula C9H11BrN2O B11714148 2-(6-Bromopyridin-2-yl)morpholine

2-(6-Bromopyridin-2-yl)morpholine

Cat. No.: B11714148
M. Wt: 243.10 g/mol
InChI Key: ARHFXVNRCWUGHB-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-Bromopyridin-2-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-Bromopyridin-2-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-bromopyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHFXVNRCWUGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=NC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(6-Bromopyridin-2-yl)morpholine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Structural Characterization, Synthesis, and Medicinal Applications

Part 1: Executive Summary

2-(6-Bromopyridin-2-yl)morpholine is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Its structural uniqueness lies in the direct C-C bond between the C2 position of the morpholine ring and the C2 position of the pyridine ring. This linkage creates a bifunctional "chameleon" scaffold:

  • The Morpholine Moiety: Enhances aqueous solubility and metabolic stability while providing a secondary amine handle for diversification.

  • The 6-Bromopyridine Core: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion.

This guide details the physiochemical profile, validated synthetic routes, and reactivity patterns of this critical intermediate.

Part 2: Chemical Identity & Physiochemical Properties[1][2][3]

The following data represents the core identity and calculated properties essential for medicinal chemistry optimization.

PropertyValue / Description
IUPAC Name 2-(6-Bromopyridin-2-yl)morpholine
CAS Number 1622836-24-1 (as tert-butyl carbamate precursor); Free base often custom synthesized.
Molecular Formula C₉H₁₁BrN₂O
Molecular Weight 243.10 g/mol
SMILES Brc1cccc(n1)C2NCCO2
Calculated LogP (cLogP) 0.92 ± 0.4 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~8.4 (Morpholine NH); ~2.1 (Pyridine N)
TPSA ~34.5 Ų (High membrane permeability potential)
Appearance Off-white to pale yellow solid (free base)
Part 3: Synthetic Methodology

The synthesis of 2-substituted morpholines is more challenging than their 3-substituted counterparts. The most robust protocol involves the cyclization of a functionalized amino alcohol derived from a pyridine precursor.

Protocol A: The

-Halo Ketone Cyclization Route

This method is preferred for scale-up due to the availability of reagents and reliable thermodynamics.

Step 1: Acylation of 2,6-Dibromopyridine

  • Reagents: 2,6-Dibromopyridine,

    
    -Butyllithium (
    
    
    
    -BuLi),
    
    
    -Dimethylacetamide (DMA).
  • Mechanism: Lithium-halogen exchange generates the 2-lithio species, which attacks the amide to form 2-acetyl-6-bromopyridine .

  • Conditions: -78°C in THF/Toluene.

Step 2: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Bromination 
  • Reagents: 2-Acetyl-6-bromopyridine, Phenyltrimethylammonium tribromide (PTAB) or Br

    
    /HBr.
    
  • Product: 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one .

  • Note: Control temperature (0°C) to prevent over-bromination.

Step 3: Morpholine Ring Construction (Cyclization & Reduction)

  • Reagents: 2-Aminoethanol, NaBH

    
     (Sodium Borohydride).
    
  • Procedure:

    • React the

      
      -bromo ketone with 2-aminoethanol in methanol to form the intermediate hemiaminal/morpholinol.
      
    • In situ reduction with NaBH

      
       removes the hydroxyl group to yield the saturated morpholine ring.
      
  • Purification: Acid-base extraction followed by silica gel chromatography (DCM/MeOH).

Protocol B: Palladium-Catalyzed Carboamination (Modern)

For enantioselective synthesis, a Pd-catalyzed carboamination of amino alcohol derivatives with aryl bromides can be employed, though it requires specialized ligands.

Part 4: Visualization of Synthetic Pathway

The following diagram illustrates the logical flow from the commodity chemical 2,6-dibromopyridine to the target scaffold.

SynthesisPathway Start 2,6-Dibromopyridine Inter1 2-Acetyl-6-bromopyridine Start->Inter1 1. n-BuLi, -78°C 2. DMA Inter2 α-Bromo Ketone (Electrophile) Inter1->Inter2 Br2 or PTAB THF, 0°C Cyclic Morpholinol Intermediate Inter2->Cyclic 2-Aminoethanol Cyclization Final 2-(6-Bromopyridin-2-yl) morpholine Cyclic->Final NaBH4 Reduction (Deoxygenation)

Caption: Step-wise synthesis of 2-(6-Bromopyridin-2-yl)morpholine via lithiation, bromination, and reductive cyclization.

Part 5: Reactivity & Applications in Drug Discovery

This molecule is a "linchpin" intermediate. Its reactivity is defined by two orthogonal handles:

1. The Electrophilic Handle (C-Br)

The bromine at the 6-position of the pyridine is highly activated for Nucleophilic Aromatic Substitution (S


Ar)  and Pd-Catalyzed Coupling .
  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to create bi-aryl systems (common in kinase inhibitors).

  • Buchwald-Hartwig Amination: Allows introduction of amines to form 2,6-diaminopyridine derivatives.

2. The Nucleophilic Handle (Morpholine NH)

The secondary amine is a standard nucleophile.

  • Amide Coupling: Reaction with carboxylic acids to attach linkers (e.g., for PROTACs).

  • Reductive Amination: Attachment of alkyl groups to tune lipophilicity.

Case Study: Kinase Inhibitor Design

In the development of inhibitors for kinases such as PI3K or mTOR , the morpholine ring often binds to the hinge region of the ATP-binding pocket via hydrogen bonding. The 6-bromopyridine moiety serves as the vector to extend into the solvent-exposed region or the hydrophobic back pocket, depending on the substitution pattern.

Part 6: Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[1]

  • Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

Standard Operating Procedure (SOP):

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base may absorb CO

    
     from the air; storage as the HCl salt is recommended for long-term stability.
    
References
  • Synthesis of 2-Substituted Morpholines

    • Title: A New Strategy for the Synthesis of Substituted Morpholines.[2]

    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Medicinal Chemistry of Morpholines

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source: Medicinal Research Reviews (via PubMed).
    • URL:[Link]

  • Pyridine Functionalization

    • Title: Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[3]

    • Source: European Journal of Organic Chemistry (ResearchG
    • URL:[Link]

  • Title: 4-(6-Bromopyridin-3-yl)

Sources

2-(6-Bromopyridin-2-yl)morpholine: A Technical Guide to Chemical Identifiers and Bifunctional Scaffolding in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective, target-specific therapeutics relies heavily on versatile chemical building blocks. 2-(6-Bromopyridin-2-yl)morpholine and its protected derivatives represent a privileged class of bifunctional scaffolds. The molecule combines a pyridine ring—a classic hinge-binding motif in kinase inhibitors—with a morpholine moiety, which is frequently employed to modulate physicochemical properties such as aqueous solubility and metabolic stability. Furthermore, the presence of the bromine atom at the C6 position of the pyridine ring provides an essential synthetic handle for transition-metal-catalyzed cross-coupling reactions[1].

This whitepaper provides an in-depth technical analysis of 2-(6-Bromopyridin-2-yl)morpholine, detailing its chemical identifiers, structural rationale, and field-proven experimental protocols for its functionalization.

Chemical Identifiers & Physicochemical Profiling

In synthetic workflows, the unprotected secondary amine of the morpholine ring can coordinate with palladium catalysts or undergo undesired N-arylation (Buchwald-Hartwig amination)[2]. To circumvent these side reactions, the compound is almost exclusively utilized and commercially sourced as its Boc-protected derivative: tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate [3].

The quantitative data and chemical identifiers for both the unprotected parent compound and the industry-standard Boc-protected building block are summarized in the tables below.

Table 1: Identifiers for Unprotected 2-(6-Bromopyridin-2-yl)morpholine
PropertyValue
Chemical Name 2-(6-Bromopyridin-2-yl)morpholine
CAS Number Compound-specific (Often generated in situ)
Molecular Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
SMILES c1(Br)cccc(C2CNCCO2)n1
Key Structural Feature Free secondary amine; susceptible to N-alkylation/arylation
Table 2: Identifiers for Boc-Protected Derivative (Standard Synthetic Starting Material)
PropertyValue
Chemical Name tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate
CAS Number 1622836-24-1[3]
Molecular Formula C14H19BrN2O3[3]
Molecular Weight 343.22 g/mol [3]
SMILES CC(C)(C)OC(=O)N1CCOC(C1)c2cccc(Br)n2
Key Structural Feature Sterically hindered carbamate; directs reactivity exclusively to the C-Br bond

Structural Rationale in Drug Design

The architecture of 2-(6-Bromopyridin-2-yl)morpholine is deliberately engineered to solve multiple medicinal chemistry challenges simultaneously:

  • The Pyridine Core: Acts as a rigid, planar aromatic system capable of forming critical hydrogen bond donor/acceptor interactions with the hinge region of ATP-binding sites in kinases.

  • The Morpholine Ring: Introduces a basic nitrogen and an oxygen atom that can participate in solvent-exposed interactions. Morpholine substitution is a proven strategy to lower the LogP (lipophilicity) of a drug candidate, thereby improving aqueous solubility and oral bioavailability.

  • The C6-Bromine Handle: Bromine is an optimal leaving group for oxidative addition in palladium-catalyzed reactions. It is significantly more reactive than chlorine, allowing for milder reaction conditions, yet more stable and cost-effective than iodine[4].

Experimental Protocols: Bifunctional Derivatization

The true utility of this scaffold lies in its orthogonal reactivity. The following protocols outline a self-validating system for sequentially functionalizing the molecule.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol leverages the C6-bromine handle to form a new Carbon-Carbon (C-C) bond via Suzuki-Miyaura coupling[5].

  • Rationale & Causality: We utilize Pd(dppf)Cl2 as the pre-catalyst. The bidentate dppf ligand provides sufficient steric bulk to accelerate the reductive elimination step, while its bite angle stabilizes the Pd(II) intermediate against undesired dehalogenation side reactions[5]. A biphasic solvent system (1,4-Dioxane/Water) is employed to ensure the solubility of both the organic substrates and the inorganic base (K2CO3), which is required for the critical transmetalation step[6].

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate (CAS: 1622836-24-1) (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with Argon three times to remove oxygen, which can irreversibly oxidize the Pd(0) active catalyst[2].

  • Solvent & Base Addition: Via syringe, add degassed 1,4-dioxane (0.2 M relative to the bromide) followed by a 2.0 M aqueous solution of K2CO3 (2.0 equiv).

  • Execution & Monitoring: Replace the septum with a Teflon screwcap. Heat the biphasic mixture to 90 °C with vigorous stirring. Monitor the reaction via LC-MS. The electron-deficient nature of the bromopyridine typically drives the reaction to completion within 4–6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine (to break any emulsions and pre-dry the organic phase), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the Boc-protected 6-aryl derivative.

Protocol 2: Boc-Deprotection and Downstream Functionalization

Once the C-C bond is formed, the morpholine nitrogen is unmasked for further derivatization (e.g., amidation or alkylation).

Step-by-Step Methodology:

  • Acidic Deprotection: Dissolve the purified intermediate from Protocol 1 in anhydrous Dichloromethane (CH2Cl2) (0.1 M). Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) (10.0 equiv).

  • Execution: Remove the ice bath and stir at room temperature for 2 hours. TLC monitoring (ninhydrin stain) will confirm the disappearance of the starting material.

  • Neutralization: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the residue in CH2Cl2 and wash carefully with saturated aqueous NaHCO3 until the aqueous layer pH is ~8. Extract, dry (Na2SO4), and concentrate to yield the free morpholine intermediate.

  • Amidation (Example): To a solution of the free amine in CH2Cl2, add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) and the desired acyl chloride (1.2 equiv) at 0 °C. Stir for 1 hour, quench with saturated aqueous NH4Cl, and extract to isolate the final functionalized candidate.

Mechanistic Pathways & Visualizations

To fully grasp the causality of the synthetic steps, it is essential to visualize the molecular logic.

The Catalytic Cycle

The Suzuki-Miyaura coupling relies on a Pd(0)/Pd(II) catalytic cycle. The diagram below illustrates how the bromo-pyridine scaffold interacts with the palladium catalyst[6].

SuzukiCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C-Br bond) Pd0->OxAdd + Bromo-pyridine scaffold PdII_Br Pd(II) Complex [2-(Morpholin-2-yl)pyridin-6-yl]-Pd-Br OxAdd->PdII_Br Base Base Exchange (CO3(2-) replaces Br-) PdII_Br->Base + K2CO3 (aq) PdII_OH Pd(II)-Carbonate Complex Base->PdII_OH TransMet Transmetalation (Ar-B(OH)2 reacts) PdII_OH->TransMet + Arylboronic Acid PdII_Ar Diaryl Pd(II) Complex [2-(Morpholin-2-yl)pyridin-6-yl]-Pd-Ar TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product Boc-Protected 6-Aryl Derivative RedElim->Product

Caption: Suzuki-Miyaura Pd(0)/Pd(II) catalytic cycle for the bromo-pyridine scaffold.

The Bifunctional Derivatization Workflow

The overall logic of utilizing CAS 1622836-24-1 relies on sequential, orthogonal deprotection and coupling.

Workflow Start Boc-Protected Scaffold CAS: 1622836-24-1 Suzuki Suzuki-Miyaura Coupling (C-C Bond at C6) Start->Suzuki Pd(dppf)Cl2 Boronic Acid Intermediate Boc-Protected 6-Aryl Derivative Suzuki->Intermediate Deprotect Acidic Deprotection (TFA, 0°C to RT) Intermediate->Deprotect FreeAmine Free Morpholine Intermediate Deprotect->FreeAmine Funct N-Functionalization (e.g., Amidation) FreeAmine->Funct Electrophile + Base Final Final Drug Candidate Funct->Final

Caption: Sequential orthogonal functionalization workflow of the bifunctional scaffold.

References

  • Scientific Research Publishing (SCIRP). "Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling". SCIRP. Available at: [Link]

  • National Institutes of Health (NIH / PMC). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands". PMC. Available at:[Link]

  • ACS Publications. "A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant". Organic Process Research & Development. Available at: [Link]

  • Wikipedia. "Suzuki reaction - Mechanism and Catalytic Cycle". Wikipedia. Available at:[Link]

Sources

Engineering C-Linked Morpholine Pyridine Building Blocks: Overcoming Metabolic Liabilities in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from Flatland to sp³-Enriched Vectors

The morpholine heterocycle is a privileged pharmacophore in medicinal chemistry, currently embedded within more than 20 FDA-approved therapeutics[1]. Traditionally, morpholine is incorporated into drug scaffolds via its nitrogen atom (N-linked). While this provides favorable physicochemical properties—such as a weak basicity (pKa ~8.3) and an oxygen atom for hinge-region hydrogen bonding—it introduces a critical flaw: severe metabolic lability[1].

To escape the high attrition rates associated with rapid clearance, modern drug discovery is shifting toward C-linked morpholine pyridines . By attaching the morpholine ring to a pyridine core via a carbon atom, we fundamentally alter the molecule's electronic distribution and steric profile. This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind this shift, supported by comparative data and a self-validating synthetic protocol for generating these advanced building blocks.

The Mechanistic Rationale: Escaping the Metabolic Trap

The N-Linked Liability

The primary metabolic vulnerability of N-linked morpholines lies in their susceptibility to Cytochrome P450 (CYP)-mediated degradation, particularly by the CYP3A4 isoform[2]. The mechanism is initiated by a single-electron transfer (SET) from the morpholine nitrogen to the CYP heme-oxo complex. The nitrogen's lone pair stabilizes the resulting adjacent carbon radical, facilitating rapid oxidation at the


-carbon[2].

This oxidation yields an unstable


-hydroxy intermediate that rapidly collapses, leading to ring cleavage, N-dealkylation, and the generation of highly polar, easily excreted metabolites[2]. In targeted therapies, such as PI3K inhibitors, oxidation adjacent to the morpholine oxygen directly abolishes the critical hydrogen-bond interactions required for target engagement, causing a catastrophic loss of in vivo potency[3].
The C-Linked and Pyridine Synergy

Transitioning to a C-linked morpholine architecture resolves this liability through two primary mechanisms:

  • Steric Shielding: The sp³-hybridized carbon linkage introduces three-dimensional bulk that physically impedes the approach of the CYP active site to the vulnerable

    
    -positions[4].
    
  • Electronic Reconfiguration: Bonding through carbon removes the direct conjugation pathway that stabilizes the radical intermediate, significantly raising the activation energy required for CYP-mediated oxidation.

Fusing this C-linked morpholine to a pyridine ring creates a highly synergistic building block. The pyridine ring lowers the overall lipophilicity (clogP), provides a robust hydrogen-bond acceptor, and modulates the basicity of the adjacent morpholine, optimizing the molecule for oral bioavailability and fragment-based drug discovery (FBDD)[4].

MetabolicLogic cluster_0 N-Linked Liability cluster_1 C-Linked Stability N_Morph N-Linked Morpholine CYP CYP3A4 Oxidation N_Morph->CYP Cleavage Ring Cleavage & Rapid Clearance CYP->Cleavage C_Morph C-Linked Morpholine Shield Steric/Electronic Shielding C_Morph->Shield Stable Metabolic Stability Shield->Stable

Fig 1: Metabolic degradation pathways of N-linked versus sterically shielded C-linked morpholines.

Quantitative Data Presentation: N-Linked vs. C-Linked

The structural hop from N-linked to C-linked morpholine pyridines yields measurable improvements in pharmacokinetic (PK) profiles. Table 1 summarizes the causal relationships between the structural change and the resulting physicochemical data, mirroring findings from recent optimization campaigns in anti-infective and oncology programs[4].

Table 1: Comparative Physicochemical and Pharmacokinetic Profiling

ParameterN-Linked Morpholine PyridineC-Linked Morpholine PyridineMechanistic Causality
CYP3A4 Intrinsic Clearance (

)
High (>60 µL/min/mg)Low (<15 µL/min/mg)C-linkage sterically blocks the

-carbon, preventing the formation of the

-hydroxy intermediate[2].
Aqueous Solubility (FaSSIF, pH 7.4) Moderate (~50 µg/mL)High (>200 µg/mL)The sp³-rich C-linkage disrupts planar molecular stacking, lowering the crystal lattice energy and enhancing solvation[4].
Target Binding (H-Bond Metrics) H-bond via O and basic NH-bond via O; free secondary amineC-linkage frees the morpholine nitrogen, allowing it to act as a novel vector for salt-bridge interactions with target aspartate/glutamate residues.
Half-Life (

in vivo)
Short (< 1.5 hours)Extended (> 4.0 hours)Resistance to ring cleavage and N-dealkylation directly prolongs systemic circulation[2].

Experimental Methodology: Self-Validating SnAP Synthesis

This protocol is designed as a self-validating system : each phase contains a chemical checkpoint that prevents the propagation of errors.

Protocol: Synthesis of 2-(Pyridin-2-yl)morpholine via SnAP Reagent

Phase 1: Imine Condensation

  • Reagents: Combine pyridine-2-carboxaldehyde (1.0 equiv) and SnAP-Morpholine reagent (1.0 equiv) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

  • Catalysis: Add activated 4Å molecular sieves (500 mg/mmol). Stir at room temperature for 12 hours.

  • Causality & Validation: The molecular sieves are non-negotiable; they drive the dehydration equilibrium. Validation Checkpoint: Analyze via LCMS. The reaction must show >95% consumption of the aldehyde. If residual aldehyde remains, it will undergo competitive oxidation in Phase 2, poisoning the copper catalyst. The solution should be clear and pale yellow.

  • Isolation: Filter through a pad of Celite to remove sieves, concentrate under reduced pressure, and immediately proceed to Phase 2.

Phase 2: Radical Cyclization

  • Preparation: Dissolve the crude imine in a 4:1 mixture of DCM and HFIP (Hexafluoro-2-propanol) to a concentration of 0.05 M.

  • Initiation: Add 2,6-lutidine (2.0 equiv) followed by anhydrous

    
     (1.0 equiv) in one portion.
    
  • Causality & Validation: Why HFIP? HFIP is a highly polar, strongly hydrogen-bond donating, yet non-nucleophilic solvent. It is causally responsible for stabilizing the transient radical cation generated by the Cu(II) single-electron transfer, preventing premature quenching or dimerization. Validation Checkpoint: Upon addition of

    
    , the solution must immediately transition to a deep, homogeneous blue/green color. A black precipitate indicates catalyst death (copper oxide formation) due to moisture or residual aldehyde.
    
  • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous

    
    , extract with EtOAc, and purify via reverse-phase chromatography.
    

Workflow Step1 1. Pyridine Carboxaldehyde + SnAP-Morpholine Reagent Step2 2. Imine Condensation (DCM, MS 4Å, RT) Step1->Step2 Dehydration Step3 3. Radical Cyclization (Cu(OTf)2, 2,6-Lutidine, HFIP) Step2->Step3 SET Catalysis Step4 4. C-Linked Morpholine Pyridine (Isolated Product) Step3->Step4 Ring Closure

Fig 2: Self-validating SnAP synthetic workflow for C-linked morpholine pyridine building blocks.

Conclusion & Future Outlook

The integration of C-linked morpholine pyridines represents a sophisticated evolution in rational drug design. By understanding the mechanistic causality of CYP3A4-mediated oxidation, medicinal chemists can preemptively engineer metabolic stability into their libraries without sacrificing the favorable solubility and target-binding metrics inherent to the morpholine ring. Utilizing self-validating synthetic workflows, such as the SnAP protocol, ensures that these sp³-enriched, complex building blocks can be generated with high fidelity, accelerating the pipeline from fragment screening to preclinical candidate selection.

References

  • Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5'-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors Celcuity (via ACS Publications)[Link]

  • Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

Molecular weight and lipophilicity of 2-(6-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Lipophilicity of 2-(6-Bromopyridin-2-yl)morpholine

Executive Summary

This technical whitepaper provides a comprehensive physicochemical profiling of 2-(6-Bromopyridin-2-yl)morpholine , a critical heterocyclic building block in medicinal chemistry. Unlike its more common N-linked isomer (4-(6-bromopyridin-2-yl)morpholine), this C-linked scaffold features a secondary amine, offering distinct solubility, basicity, and functionalization vectors. This guide details its molecular weight (MW), lipophilicity (LogP/LogD), and the structural implications of the bromine substituent, supported by experimental protocols for validation.

Physicochemical Profile

The following data consolidates the core properties of 2-(6-Bromopyridin-2-yl)morpholine.

PropertyValueNotes
IUPAC Name 2-(6-Bromopyridin-2-yl)morpholineC-linked isomer (morpholine C2 attached to pyridine C2)
Molecular Formula C

H

BrN

O
Molecular Weight (MW) 243.10 g/mol Average mass
Monoisotopic Mass 242.0055 DaBased on

Br
Exact Mass 242.0055 (

Br) / 244.0034 (

Br)
Distinct 1:1 isotopic doublet
cLogP (Neutral) ~1.1 – 1.4Calculated (Consensus)
LogD

~ -0.5 to 0.2Lower due to ionization of secondary amine
pKa (Base) ~8.4 – 8.8Morpholine NH (secondary amine)
H-Bond Donors 1Secondary amine (NH)
H-Bond Acceptors 3Pyridine N, Morpholine O, Morpholine N

Theoretical Framework & Structural Analysis

The Impact of the Bromine Atom

The C6-position bromine atom serves two critical roles:

  • Lipophilicity Modulation: Bromine is highly lipophilic (

    
    -value 
    
    
    
    0.86), increasing the LogP of the parent pyridine scaffold. This enhances membrane permeability compared to a chloro- or fluoro-analog.
  • Synthetic Utility: The C-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing this scaffold to serve as a core intermediate for elaborating complex drug candidates.

Isomeric Distinction: C-linked vs. N-linked

A common pitfall in sourcing this compound is confusing it with 4-(6-bromopyridin-2-yl)morpholine (N-linked).

  • N-linked: The morpholine nitrogen is attached to the pyridine. The lone pair is conjugated into the aromatic system, dramatically lowering basicity (pKa < 3). It is neutral at physiological pH.

  • C-linked (Target): The morpholine nitrogen is distal to the pyridine. It retains the character of a secondary aliphatic amine (pKa ~8.5). Consequently, it exists predominantly as a cation at pH 7.4, significantly improving aqueous solubility but altering passive permeability.

Experimental Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Validation

Objective: Confirm molecular weight and isotopic signature.

Methodology:

  • Sample Prep: Dissolve 0.1 mg of the compound in 1 mL of MeOH:H

    
    O (50:50) + 0.1% Formic Acid.
    
  • Instrumentation: UHPLC coupled to Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Analysis:

    • Observe the [M+H]

      
        peak at m/z 243.01 .[1]
      
    • Critical Check: Verify the bromine isotopic pattern. You must see two peaks of nearly equal intensity separated by 2 Da:

      • 
        Br isotope: 243.01 
        
      • 
        Br isotope: 245.01 
        
    • Absence of this 1:1 doublet indicates debromination or incorrect structure.

Protocol 2: Lipophilicity Determination (Shake-Flask Method)

Objective: Determine the distribution coefficient (LogD


) experimentally.

Methodology:

  • Phase Preparation: Saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve the test compound in the PBS-saturated octanol phase (Concentration ~ 100

    
    M).
    
  • Partitioning: Mix equal volumes (1 mL) of the compound solution and octanol-saturated PBS in a glass vial.

  • Agitation: Shake mechanically for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    Note: For this secondary amine, expect a lower concentration in the octanol phase compared to the neutral N-linked isomer.
    

Visualization of Physicochemical Workflow

The following diagram outlines the decision process for characterizing this scaffold, distinguishing it from its isomer.

G Start Compound Sample: 2-(6-Bromopyridin-2-yl)morpholine MS_Check Step 1: HRMS Analysis (ESI+) Start->MS_Check Isotope_Pattern Check Isotope Pattern (m/z 243 & 245) MS_Check->Isotope_Pattern Structure_Valid Structure Validated (Br present) Isotope_Pattern->Structure_Valid 1:1 Doublet confirmed LogP_Method Step 2: Lipophilicity Profiling Structure_Valid->LogP_Method pKa_Check Is pKa > 7.0? (Secondary Amine) LogP_Method->pKa_Check Method_ShakeFlask Method A: Shake Flask (pH 7.4 Buffer/Octanol) pKa_Check->Method_ShakeFlask Yes (Ionizable) Method_HPLC Method B: Immobilized Artificial Membrane (IAM) pKa_Check->Method_HPLC High Throughput Result_LogD Result: LogD(7.4) Expect < 1.0 (Ionized) Method_ShakeFlask->Result_LogD Result_LogP Result: LogP (Neutral) Expect ~1.2 (Unionized) Method_ShakeFlask->Result_LogP pH adjusted > 10

Caption: Workflow for structural validation and lipophilicity determination of the ionizable C-linked morpholine scaffold.

References

  • BenchChem. An In-depth Technical Guide to the Mass Spectrometry of Brominated Pyridines. (General Protocol for Halogenated Heterocycles).

  • Key Organics. tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate (Precursor Data).

  • PubChem. Compound Summary for 4-(6-Bromopyridin-2-yl)morpholine (Isomer Comparison).

  • Lombardo, F., et al. ElogD: A Tool for Lipophilicity Determination in Drug Discovery. J. Med.[2] Chem. 2000.

Sources

Novel Pyridine-Morpholine Pharmacophores in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-morpholine scaffold represents a "privileged structure" in modern medicinal chemistry, offering a synergistic balance between lipophilicity, metabolic stability, and target affinity. While pyridine serves as a versatile bioisostere for phenyl rings—introducing hydrogen bond acceptors and modulating pKa—morpholine is increasingly utilized to optimize physicochemical properties, particularly aqueous solubility and hERG channel safety profiles.

This technical guide dissects the structural rationale, synthetic architecture, and biological application of this pharmacophore.[1][2][3] It moves beyond basic definitions to explore the causality behind synthetic choices and the specific structure-activity relationships (SAR) driving potency in kinase inhibitors (PI3K/mTOR) and next-generation oncology targets.

Structural Rationale & Pharmacological Profile[1][2][3][4][5][6][7][8]

The Solubility-Permeability Interplay

The integration of morpholine into a pyridine core addresses a common bottleneck in drug discovery: the "Grease Ball" effect. Many lead compounds fail due to high lipophilicity (LogP > 5).

  • Morpholine vs. Piperidine: Structurally, morpholine is the bioisostere of piperidine. However, the insertion of the ether oxygen at the 4-position reduces the calculated LogP (cLogP) by approximately 1.0–1.5 units. This modification often enhances solubility without significantly altering the steric footprint required for receptor binding [1].

  • Pyridine as a Scaffold: The pyridine ring introduces a dipole moment and a specific hydrogen bond acceptor (the ring nitrogen). Depending on the substitution pattern (2-, 3-, or 4-position), the basicity of the pyridine nitrogen can be tuned (pKa ~5.2 for unsubstituted) to influence solubility and salt formation.

Metabolic Stability and Safety[2]
  • Metabolic Blocking: The morpholine ring is generally resistant to oxidative metabolism compared to alkyl chains. However, the carbon alpha to the nitrogen is a potential site for metabolic oxidation. Substitution on the pyridine ring (e.g., with electron-withdrawing groups like

    
     or 
    
    
    
    ) can deactivate the ring toward CYP450-mediated oxidation.
  • hERG Avoidance: Basic amines are often implicated in hERG channel blockade (cardiotoxicity). The morpholine oxygen reduces the basicity of the amine nitrogen (pKa ~8.3) compared to piperidine (pKa ~11.0), often mitigating hERG liability [2].

Synthetic Architectures: Building the Core

The construction of the pyridine-morpholine bond is the critical step. The choice of method depends heavily on the electronic nature of the pyridine ring.

Decision Matrix: vs. Buchwald-Hartwig
  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Applicability:[1][2][4][5][6][7][8][9][10] Ideal for pyridines with halogens at the 2- or 4-positions, especially if electron-withdrawing groups (

      
      , 
      
      
      
      ,
      
      
      ) are present.
    • Mechanism:[3][7][11][12][13] Addition-Elimination via a Meisenheimer complex.

    • Limitation: Fails with electron-rich pyridines or 3-halopyridines.

  • Buchwald-Hartwig Amination:

    • Applicability:[1][2][4][5][14][6][7][8][9][10] Universal. Works for unactivated 3-bromopyridines and electron-rich systems.

    • Catalyst System:

      
       or 
      
      
      
      with bulky phosphine ligands (e.g., BINAP, Xantphos) or NHC ligands.
Visualization: Synthetic Decision Logic

SyntheticLogic Start Target: Pyridine-Morpholine Bond PosCheck Halogen Position on Pyridine? Start->PosCheck Pos24 2- or 4-Position PosCheck->Pos24 Pos3 3-Position (or Unactivated) PosCheck->Pos3 EWGCheck Electron Withdrawing Group Present? Pos24->EWGCheck MethodBH Method B: Buchwald-Hartwig (Pd-Catalysis, Ligand) Pos3->MethodBH MethodSNAr Method A: SNAr (Heat, Base, No Metal) EWGCheck->MethodSNAr Yes EWGCheck->MethodBH No

Caption: Synthetic decision tree for selecting between SNAr and Buchwald-Hartwig coupling based on pyridine electronics.

Case Study: Dual PI3K/mTOR Inhibition

The pyridine-morpholine scaffold has found immense success in kinase inhibition, particularly targeting the Phosphoinositide 3-kinase (PI3K) / mammalian target of rapamycin (mTOR) pathway.[15]

The "Hinge Binder" Concept

In many kinase inhibitors (e.g., analogs of GDC-0941 or PKI-587), the morpholine oxygen acts as a critical hydrogen bond acceptor.

  • Interaction: The oxygen atom often interacts with the solvent interface or specific residues near the hinge region of the kinase ATP-binding pocket.

  • Selectivity: The vector of the morpholine ring relative to the pyridine core determines isoform selectivity (PI3K

    
     vs. PI3K
    
    
    
    ).
SAR Visualization: The Pharmacophore Map

PharmacophoreSAR Core Pyridine Core Morph Morpholine Ring Core->Morph Linker/Bond SubR R-Group (Aryl/Heteroaryl) Core->SubR C-C Coupling Interaction2 Hinge Binding (N1 Interaction) Core->Interaction2 Pyridine N Interaction1 H-Bond Acceptor (Solvent Interface) Morph->Interaction1 Ether Oxygen Interaction3 Hydrophobic Pocket (Selectivity) SubR->Interaction3 Pi-Stacking

Caption: SAR map illustrating the functional roles of the pyridine-morpholine pharmacophore in kinase binding.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Use this protocol for connecting morpholine to unactivated 3-bromopyridines.

Reagents:

  • Substrate: 3-Bromopyridine derivative (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon for 15 minutes. This is critical;

    
     is oxygen-sensitive.
    
  • Loading: Add the 3-bromopyridine,

    
    , Ligand, and 
    
    
    
    to the vial.
  • Solvent Addition: Add anhydrous toluene via syringe. Sparge the solvent with Argon for 5 minutes before addition to remove dissolved oxygen.

  • Amine Addition: Add morpholine via syringe.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Monitoring: Check TLC (System: 50% EtOAc/Hexanes). Look for the disappearance of the starting bromide.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography on silica gel.

Application Scientist Note: Residual Palladium is a major issue in medicinal chemistry. If the product is for biological assay, use a metal scavenger resin (e.g., SiliaMetS® Thiol) post-purification to ensure Pd levels are <10 ppm.

Data Presentation: Comparative Potency (Hypothetical)

Impact of Morpholine vs. Piperidine on PI3K


 Inhibition.
Compound IDScaffold CoreR-Group (Pos 4)Substituent (Pos 2)IC50 (PI3K

) [nM]
cLogP
PM-101 PyridinePhenylMorpholine 12 2.8
PM-102PyridinePhenylPiperidine183.9
PM-103PyridinePhenylPyrrolidine453.2
PM-104PyrimidinePhenylMorpholine252.1

Table 1: Comparative analysis showing the potency retention of morpholine analogs with improved lipophilicity profiles.

Future Directions: Late-Stage Functionalization

The future of this pharmacophore lies in C-H Activation . Rather than pre-functionalizing the pyridine ring, modern iridium-catalyzed borylation allows researchers to install the morpholine moiety or other substituents at late stages of synthesis.

Furthermore, the morpholine nitrogen serves as an excellent "exit vector" for PROTAC (Proteolysis Targeting Chimera) linkers. By alkylating the morpholine nitrogen (using quaternary ammonium salts or reductive amination if secondary amines are available on the ring), researchers can tether this kinase-binding warhead to E3 ligase ligands.

References

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link to concept source]
  • Folkes, A. J., et al. (2008). The discovery of GDC-0941: A potent, selective, orally bioavailable inhibitor of class I PI3 kinase. Journal of Medicinal Chemistry. [Link]

  • Surh, Y. J. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents. Current Topics in Medicinal Chemistry. [Link]

  • Hartwig, J. F. (2008). Buchwald-Hartwig Amination.[5][7][8] Wikipedia/Primary Literature Composite. [Link][5][8]

Sources

Structural Divergence in Pyridyl-Morpholine Scaffolds: A Comparative Analysis of N-Linked vs. C-Linked Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, often employed to modulate solubility, lipophilicity, and metabolic stability. However, the connectivity of the morpholine ring to a heteroaromatic core—specifically a pyridine ring—drastically alters the physicochemical and pharmacological profile of the molecule.[1]

This guide provides a rigorous technical comparison between two structural isomers:

  • Isomer A (N-Linked): 4-(6-bromopyridin-2-yl)morpholine

  • Isomer B (C-Linked): 2-(6-bromopyridin-2-yl)morpholine

While they share the same molecular formula (


), they exhibit divergent electronic properties, acid-base profiles, and synthetic accessibilities that dictate their utility in drug design.

Part 1: Structural & Electronic Characterization[1][2][3]

The primary differentiator between these isomers is the nature of the bond connecting the morpholine to the pyridine.[1]

Electronic Connectivity and Basicity (pKa)
  • Isomer A (N-Linked): The morpholine nitrogen is directly attached to the electron-deficient pyridine ring. The lone pair on the morpholine nitrogen participates in resonance with the pyridine

    
    -system.[1]
    
    • Consequence: The morpholine nitrogen loses its basicity.[1] The most basic site becomes the pyridine nitrogen.[1]

    • pKa Estimate: ~3.0 – 4.0 (Conjugate acid of pyridine N).[1]

    • Physiological State: Neutral at pH 7.4.[1]

  • Isomer B (C-Linked): The morpholine ring is attached via its C2 carbon.[1] The morpholine nitrogen is a secondary amine, electronically insulated from the pyridine ring by an

    
     carbon.[1]
    
    • Consequence: The morpholine nitrogen retains the high basicity characteristic of secondary aliphatic amines.[1]

    • pKa Estimate: ~8.5 – 9.5 (Conjugate acid of morpholine NH).[1]

    • Physiological State: Predominantly cationic (protonated) at pH 7.4.[1]

Conformational Analysis & Vectors
  • Isomer A: Adopts a pseudo-planar conformation where the morpholine ring lies nearly coplanar with the pyridine to maximize orbital overlap (

    
    ).[1] This creates a linear, flat vector.[1]
    
  • Isomer B: The morpholine ring adopts a chair conformation .[1][2] To minimize 1,3-diaxial interactions, the bulky 6-bromopyridin-2-yl substituent preferentially occupies the equatorial position. This creates a 3D "kinked" vector, projecting the amine and ether oxygen into specific spatial regions distinct from the aromatic plane.[1]

StructuralComparison IsomerA Isomer A (N-Linked) 4-(6-bromopyridin-2-yl)morpholine PropA1 Resonance Conjugation (Flat Geometry) IsomerA->PropA1 Electronic PropA2 Low Basicity (pKa ~4) Neutral at pH 7.4 IsomerA->PropA2 Physicochemical IsomerB Isomer B (C-Linked) 2-(6-bromopyridin-2-yl)morpholine PropB1 Chair Conformation (Substituent Equatorial) IsomerB->PropB1 Steric PropB2 High Basicity (pKa ~9) Cationic at pH 7.4 IsomerB->PropB2 Physicochemical

Figure 1: Structural and physicochemical divergence between N-linked and C-linked isomers.

Part 2: Synthetic Methodologies

The synthesis of Isomer A is a commodity transformation, whereas Isomer B requires orthogonal C-C bond formation strategies.[1]

Isomer A: Nucleophilic Aromatic Substitution (SnAr)

The electron-withdrawing nature of the pyridine nitrogen (and the bromine at C6) activates the C2 position for nucleophilic attack.[1]

  • Mechanism: Addition-Elimination (

    
    ) via a Meisenheimer complex.[1]
    
  • Key Advantage: High yield, scalable, no transition metals required.[1]

  • Selectivity: The reaction is highly selective for mono-substitution if stoichiometry is controlled, though bis-substitution (at C2 and C6) is a potential side reaction if excess morpholine and high heat are used.

Isomer B: Negishi Cross-Coupling

Constructing the C-C bond between C2 of morpholine and C2 of pyridine is challenging.[1] The most robust "building block" approach utilizes organozinc chemistry (Negishi coupling) to avoid the instability associated with 2-pyridyl boronates (Suzuki coupling).[1]

  • Reagents: N-Boc-2-iodomorpholine (precursor to zinc reagent) and 2,6-dibromopyridine.

  • Mechanism: Oxidative addition of Pd(0) to the pyridyl bromide, followed by transmetallation with the morpholinyl-zinc species, and reductive elimination.

  • Key Advantage: Modular; allows introduction of the chiral center if starting from enantiopure morpholine precursors.[1]

SynthesisPathways cluster_A Isomer A: SnAr Pathway cluster_B Isomer B: Negishi Coupling Pathway SM_A 2,6-Dibromopyridine Inter_A Meisenheimer Complex SM_A->Inter_A Nucleophilic Attack Reagent_A Morpholine + Base Reagent_A->Inter_A Prod_A 4-(6-bromopyridin-2-yl)morpholine Inter_A->Prod_A -HBr (Elimination) SM_B1 N-Boc-2-Iodomorpholine Zn_Reagent Organozinc Intermediate SM_B1->Zn_Reagent Zn Insertion SM_B2 2,6-Dibromopyridine Prod_B 2-(6-bromopyridin-2-yl)morpholine (N-Boc) SM_B2->Prod_B Oxidative Addition Zn_Step Zn Dust / LiCl Zn_Step->Zn_Reagent Zn_Reagent->Prod_B Transmetallation & Red. Elim. Cat Pd(PPh3)4 or Pd2(dba)3/XPhos Cat->Prod_B

Figure 2: Comparative synthetic workflows. Isomer A utilizes classical SnAr, while Isomer B requires organometallic cross-coupling.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(6-Bromopyridin-2-yl)morpholine (SnAr)

Objective: Selective mono-amination of 2,6-dibromopyridine.

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,6-dibromopyridine (2.37 g, 10.0 mmol) and anhydrous DMSO (20 mL).

  • Addition: Add morpholine (0.96 g, 11.0 mmol, 1.1 equiv) and diisopropylethylamine (DIPEA) (2.6 mL, 15.0 mmol).

  • Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Note: Higher temperatures (>100°C) or excess morpholine will promote formation of the bis-morpholino byproduct.[1]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL). The product often precipitates as a solid.[1]

    • If solid:[1][3] Filter, wash with water, and dry.[1]

    • If oil:[1] Extract with EtOAc (3 x 30 mL), wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Typically 75–85%.[1]

Protocol B: Synthesis of 2-(6-Bromopyridin-2-yl)morpholine (Negishi)

Objective: C-C bond formation using a zincate intermediate.

  • Zinc Reagent Preparation:

    • In a flame-dried Schlenk flask under Argon, activate Zn dust (1.3 g, 20 mmol) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF (5 mL).

    • Add a solution of N-Boc-2-iodomorpholine (3.13 g, 10 mmol) in dry THF (10 mL). Stir at room temperature for 1–2 hours to form the organozinc reagent.

  • Coupling Reaction:

    • In a separate flask, dissolve 2,6-dibromopyridine (2.37 g, 10 mmol) and Pd(PPh3)4 (580 mg, 0.5 mmol, 5 mol%) in dry THF (15 mL).

    • Transfer the organozinc solution to the catalyst/pyridine mixture via cannula.[1]

  • Execution: Heat the mixture to 60°C for 12 hours.

  • Workup: Quench with saturated NH4Cl solution. Extract with EtOAc.[1][4] Wash with brine and dry over MgSO4.[1]

  • Deprotection (Optional but likely required): The product is N-Boc protected. To obtain the free amine, treat the crude residue with 4M HCl in Dioxane for 2 hours, then basify with NaOH to isolate the free base.

  • Purification: Flash chromatography (DCM/MeOH/NH4OH).

Part 4: Physicochemical Comparison Table

FeatureIsomer A (N-Linked)Isomer B (C-Linked)
IUPAC Name 4-(6-bromopyridin-2-yl)morpholine2-(6-bromopyridin-2-yl)morpholine
Connectivity Pyridine-N-MorpholinePyridine-C-Morpholine
Hybridization N is

(conjugated)
N is

(amine)
Basicity (pKa) Weak (~4.0)Strong (~9.[1]0)
LogP (approx) Higher (Neutral at pH 7.[1]4)Lower (Ionized at pH 7.[1]4)
Solubility Low (Lipophilic)High (Hydrophilic salt form)
H-Bond Donor 01 (NH)
Metabolic Risk Pyridine oxidation, Ring openingN-dealkylation, N-oxidation

References

  • SnAr Mechanism & Kinetics: Terrier, F. (2003).[1] Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.[1] (General grounding for SnAr on electron-deficient heterocycles).

  • Negishi Coupling of Pyridyl Systems: Krasovskiy, A., & Lipshutz, B. H. (2011).[1] "A nonionic amphiphile enables a simple approach to Pd-catalyzed stereoselective sp3-sp2 cross-couplings".[1] Organic Letters, 13(15), 3822-3825.[1] Link

  • Morpholine Conformational Analysis: Bennett, F. et al. (2023).[1] "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine". The Journal of Organic Chemistry, 88(9), 5678-5689. Link

  • pKa of Heterocycles: Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Link

  • Zinc Reagents in Synthesis: Corley, E. G. et al. (2010).[1] "Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions". Journal of Organic Chemistry. Link

Sources

Chiral 2-(6-Bromopyridin-2-yl)morpholine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to:

Part 1: Executive Summary & Structural Logic

The 2-(6-bromopyridin-2-yl)morpholine scaffold represents a high-value "bifunctional" pharmacophore in modern drug discovery. Its utility stems from the orthogonal reactivity of its two primary handles: the secondary amine of the morpholine ring and the aryl bromide of the pyridine.

When synthesized in a chiral form (specifically the 2S or 2R enantiomers), this building block allows for the precise vectorization of substituents in 3D space, a critical requirement for optimizing binding affinity in kinase pockets, GPCR allosteric sites, and protein-protein interaction interfaces.

Structural Analysis & Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Core Structure 2-Aryl-substituted MorpholineImproved metabolic stability (vs. piperazines) and solubility.
Chirality C2-Stereocenter (R or S)Defines the vector of the N-substituent relative to the pyridine plane.
Electronic State Electron-deficient PyridineThe 6-Br and 2-Morpholine substitution creates a "push-pull" system, modulating pKa.
pKa (Morpholine N) ~8.0 - 8.5Ideal for physiological protonation; enhances solubility without trapping in lysosomes.
Lipophilicity (cLogP) ~1.8 (Calculated)Optimal range for CNS penetration and oral bioavailability.
Reactivity 6-Bromo HandleReady for Suzuki-Miyaura, Buchwald-Hartwig, or Negishi couplings.

Part 2: Synthetic Methodologies

The synthesis of chiral 2-aryl morpholines is non-trivial due to the risk of racemization and the need for high enantiomeric excess (ee). For the 6-bromopyridine derivative, we must also avoid conditions that would reduce the C-Br bond (e.g., standard Pd/C hydrogenation).

We recommend two primary routes: The Chiral Epoxide Opening (Route A) for lab-scale flexibility, and Asymmetric Transfer Hydrogenation (Route B) for scalability.

Route A: The Chiral Epoxide Strategy (Recommended)

This route relies on the asymmetric epoxidation of a vinyl pyridine precursor, followed by ring-opening with an ethanolamine derivative.

  • Precursor Synthesis: 2-Bromo-6-vinylpyridine is generated via Stille coupling (vinyl tributyltin) or Wittig olefination of 6-bromopicolinaldehyde.

  • Asymmetric Epoxidation: Sharpless Asymmetric Dihydroxylation (AD-mix-α or β) followed by cyclization to the epoxide, or direct Shi Epoxidation.

  • Ring Opening: Nucleophilic attack by N-Boc-ethanolamine or N-benzyl-ethanolamine.

  • Cyclization: Intramolecular etherification (Mitsunobu or via mesylate displacement).

Route B: Asymmetric Hydrogenation of Dehydromorpholines

Recent advances utilize Rhodium-catalyzed asymmetric hydrogenation of enamides (dehydromorpholines).[1]

  • Catalyst: [Rh(COD)₂]BF₄ with chiral bisphosphine ligands (e.g., TangPhos or DuanPhos).

  • Substrate: 2-(6-bromopyridin-2-yl)-4-benzylmorpholine-3-one or the corresponding enamide.

  • Advantage: Enantioselectivities >99% ee.[2][3][4]

  • Caution: Requires careful screening to prevent debromination of the pyridine ring.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the Chiral Epoxide Route , highlighting the critical decision points for stereocontrol.

SynthesisWorkflow cluster_reagents Critical Reagents Start 6-Bromopicolinaldehyde Vinyl 2-Bromo-6-vinylpyridine Start->Vinyl Wittig Reaction (Ph3P=CH2) Epoxide Chiral Epoxide (>95% ee) Vinyl->Epoxide Sharpless AD then cyclization (or Shi Epoxidation) AminoAlcohol Linear Amino Alcohol Intermediate Epoxide->AminoAlcohol Ring Opening (N-Boc-Ethanolamine) Cyclization Cyclization (Mitsunobu or MsCl/Base) AminoAlcohol->Cyclization Intramolecular SN2 FinalProduct Chiral 2-(6-Bromopyridin-2-yl) morpholine Cyclization->FinalProduct Deprotection (TFA or H2/Pd - careful!) R1 AD-mix-beta R2 DEAD/PPh3

Caption: Workflow for the stereoselective synthesis of the morpholine core via the chiral epoxide intermediate.

Part 4: Experimental Protocols

Protocol 1: Synthesis via Epoxide Ring-Opening (Representative Scale)

Objective: Synthesis of (S)-tert-butyl 2-(6-bromopyridin-2-yl)morpholine-4-carboxylate.

1. Preparation of the Amino-Alcohol Intermediate:

  • Reagents: (S)-2-bromo-6-(oxiran-2-yl)pyridine (1.0 eq), N-Boc-ethanolamine (1.2 eq), LiClO₄ (0.5 eq, catalyst).

  • Procedure:

    • Dissolve the chiral epoxide (2.0 g, 10 mmol) in dry Toluene (20 mL).

    • Add N-Boc-ethanolamine (1.93 g, 12 mmol) and LiClO₄ (0.53 g, 5 mmol).

    • Heat to 60°C under Argon for 12 hours. Monitor by TLC (EtOAc/Hexane).[5]

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Result: Crude diol intermediate (viscous oil).

2. Cyclization (Mitsunobu Conditions):

  • Reagents: Crude diol, Triphenylphosphine (PPh₃, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq).

  • Procedure:

    • Dissolve the crude diol in anhydrous THF (30 mL) and cool to 0°C.

    • Add PPh₃ (3.93 g, 15 mmol). Stir until dissolved.

    • Add DIAD (3.03 g, 15 mmol) dropwise over 15 minutes. Exothermic reaction.

    • Allow to warm to RT and stir for 16 hours.

    • Purification: Concentrate in vacuo. Triturate with Et₂O/Hexane to precipitate PPh₃O (remove by filtration). Purify the filtrate via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

    • Yield: Typically 60-75% over two steps.

3. Validation:

  • ¹H NMR (400 MHz, CDCl₃): Diagnostic peaks at ~4.5 ppm (dd, 1H, H-2 of morpholine) and ~7.3-7.6 ppm (pyridine aromatic protons).

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), to confirm ee >98%.

Part 5: Functionalization & Medicinal Utility[6]

The 6-bromo substituent is a versatile handle. However, the order of operations is critical. The morpholine nitrogen often requires protection (Boc) during metal-catalyzed cross-couplings to prevent catalyst poisoning.

Functionalization Workflow

Functionalization Core 2-(6-Br-Py)-Morpholine (Boc Protected) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki Biaryl Formation Buchwald Buchwald-Hartwig (R-NH2, Pd2(dba)3) Core->Buchwald Amination Deprotection Boc Deprotection (TFA/DCM) Suzuki->Deprotection Buchwald->Deprotection N_Funct N-Alkylation/Acylation (Reductive Amination) Deprotection->N_Funct Diversification

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the Br-handle and the N-terminus.

Strategic Considerations (Expertise & Experience)
  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd species. Use bidentate ligands like dppf or Xantphos to outcompete the pyridine coordination.

  • Debromination Risk: Avoid Formate/Pd or H₂/Pd conditions if the bromine is to be retained. Use TFA or HCl/Dioxane for Boc removal.

  • Regioselectivity: If performing nucleophilic aromatic substitution (SNAr) on the pyridine, the 6-position is activated, but the 2-position is sterically hindered by the morpholine ring, providing natural selectivity.

Part 6: References

  • Asymmetric Hydrogenation of Dehydromorpholines:

    • Title: Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[1][2][3][4][5]

    • Source:Chemical Science, 2021.

    • Link:[Link]

  • General Morpholine Synthesis (Epoxide Route):

    • Title: Synthesis of Biologically Important Chiral Morpholine Derivatives.[1][2][4]

    • Source:Banglajol / Dhaka Univ. J. Sci.

    • Link:[Link]

  • Medicinal Chemistry of Morpholines:

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.

    • Source:Medicinal Research Reviews, 2020.[6][7]

    • Link:[Link]

  • Pyridine Functionalization:

    • Title: Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.[8]

    • Source:Semantic Scholar / Heterocycles.

    • Link:[Link][9][10]

Sources

Methodological & Application

Advanced Synthesis Protocol: 2-(6-Bromopyridin-2-yl)morpholine via Selective Monoalkylation of Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morpholines are privileged structural motifs in medicinal chemistry, frequently deployed to improve aqueous solubility, modulate target affinity, and optimize the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, the de novo construction of 2-substituted morpholines from 1,2-amino alcohols has historically been hampered by poor atom economy and competing side reactions. Traditional cyclization methods using 1,2-dibromoethane or chloroacetyl chloride often result in intractable mixtures of mono- and bis-alkylated products, necessitating cumbersome protection/deprotection sequences.

This application note outlines a highly efficient, redox-neutral synthetic protocol for 2-(6-bromopyridin-2-yl)morpholine . By leveraging ethylene sulfate (ES) as a highly selective two-carbon synthon, this three-step workflow eliminates the risk of over-alkylation and delivers the target heterocyclic scaffold in high purity and yield.

Mechanistic Insights and Causality

The success of this protocol relies on three carefully orchestrated chemical transformations, each selected to bypass specific synthetic bottlenecks:

  • The Henry Reaction (Nitroaldol Condensation): The sequence initiates with the base-catalyzed condensation of 6-bromopicolinaldehyde and nitromethane[1]. The electron-deficient nature of the brominated pyridine ring enhances the electrophilicity of the aldehyde, accelerating the nucleophilic attack of the in situ generated nitronate anion to form 1-(6-bromopyridin-2-yl)-2-nitroethanol[2].

  • Chemoselective Reduction: Converting the aliphatic nitro group to a primary amine without triggering the reductive debromination of the pyridine ring is a critical challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂) inevitably cleaves the labile aryl-bromide bond. To circumvent this, a chemoselective reduction using activated zinc dust and ammonium chloride (Zn/NH₄Cl) is employed[3]. This single-electron transfer (SET) process selectively reduces the nitro group to the amine while preserving the aryl halide strictly intact[4].

  • Ethylene Sulfate Monoalkylation & Cyclization: The core innovation of this workflow is the application of ethylene sulfate (ES). When 2-amino-1-(6-bromopyridin-2-yl)ethanol reacts with ES, an Sₙ2 attack by the primary amine forms a zwitterionic β-amino sulfate intermediate[5]. Crucially, this zwitterion is intrinsically deactivated against further alkylation, completely suppressing bisalkylation[6]. Subsequent addition of a strong base (potassium tert-butoxide) deprotonates the secondary benzylic hydroxyl group. The resulting highly nucleophilic alkoxide undergoes an intramolecular Sₙ2 displacement of the sulfate leaving group, cleanly closing the 1,4-oxazinane ring[5].

Experimental Workflow

SynthesisWorkflow A 6-Bromopicolinaldehyde + Nitromethane B 1-(6-Bromopyridin-2-yl) -2-nitroethanol A->B Henry Reaction (Base, 0°C) C 2-Amino-1-(6-bromopyridin-2-yl) ethanol B->C Zn, NH4Cl (Chemoselective) D Zwitterionic β-Amino Sulfate Intermediate C->D Ethylene Sulfate (THF, RT) E 2-(6-Bromopyridin-2-yl) morpholine D->E tBuOK (Cyclization)

Figure 1: Three-step synthetic workflow for 2-(6-bromopyridin-2-yl)morpholine.

Step-by-Step Methodologies

Step 1: Synthesis of 1-(6-Bromopyridin-2-yl)-2-nitroethanol
  • Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-bromopicolinaldehyde (1.0 equiv, 10 mmol) and nitromethane (5.0 equiv, 50 mmol) in anhydrous methanol (20 mL, 0.5 M).

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (0.2 equiv, 2 mmol) dropwise over 5 minutes to prevent uncontrolled exotherms.

  • Reaction: Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 3:1, UV visualization).

  • Workup: Quench the reaction by adjusting the pH to ~5 using 1 M aqueous HCl. Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Extract the aqueous residue with ethyl acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (SiO₂) to yield the pure nitroalcohol.

Step 2: Chemoselective Reduction to 2-Amino-1-(6-bromopyridin-2-yl)ethanol
  • Preparation: Dissolve the purified nitroalcohol (1.0 equiv, 8 mmol) in a solvent mixture of ethanol and water (4:1 v/v, 40 mL).

  • Reagent Addition: Add solid ammonium chloride (NH₄Cl, 5.0 equiv, 40 mmol) and stir until fully dissolved. Cool the mixture to 0 °C.

  • Reduction: Carefully add activated zinc dust (10.0 equiv, 80 mmol) in small portions over 15 minutes to manage the exothermic evolution of hydrogen gas.

  • Reaction: Stir the suspension vigorously at room temperature for 2–4 hours. Monitor the disappearance of the starting material by LC-MS.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove zinc salts. Wash the filter cake thoroughly with hot ethanol (2 × 20 mL). Concentrate the filtrate under reduced pressure, basify the residue with saturated aqueous NaHCO₃, and extract with dichloromethane (3 × 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to afford the crude amino alcohol.

Step 3: Monoalkylation and Cyclization to 2-(6-Bromopyridin-2-yl)morpholine
  • Zwitterion Formation: Dissolve the crude 2-amino-1-(6-bromopyridin-2-yl)ethanol (1.0 equiv, 6 mmol) in anhydrous THF (30 mL, 0.2 M). Add ethylene sulfate (1.1 equiv, 6.6 mmol) in one rapid portion. Stir the mixture at room temperature under an inert nitrogen atmosphere for 12 hours. A fine white precipitate (the zwitterionic intermediate) will typically form.

  • Cyclization: Cool the reaction mixture to 0 °C. Add potassium tert-butoxide (tBuOK, 2.5 equiv, 15 mmol) as a solid in three portions. The suspension will gradually dissolve as the alkoxide is generated.

  • Heating: Attach a reflux condenser, warm the reaction to 40 °C, and stir for 6 hours to drive the intramolecular Sₙ2 cyclization to completion.

  • Workup: Quench the reaction carefully with distilled water (10 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by silica gel chromatography (eluting with DCM/MeOH 95:5 containing 1% Et₃N to prevent streaking) to isolate the target 2-(6-bromopyridin-2-yl)morpholine as a pale oil or solid.

Quantitative Data Presentation

Table 1: Reagent Stoichiometry and Expected Yields

Reaction StepKey ReagentsEquivalentsSolvent SystemTemp / TimeExpected Yield
1. Henry Reaction 6-Bromopicolinaldehyde1.0Methanol0 °C to RT, 6 h80 – 85%
Nitromethane5.0
Triethylamine0.2
2. Reduction Nitroalcohol1.0EtOH/H₂O (4:1)RT, 2–4 h75 – 80%
Zinc Dust (Activated)10.0
Ammonium Chloride5.0
3. Annulation Amino alcohol1.0THFRT, 12 h (Step A)70 – 75%
Ethylene Sulfate1.1
Potassium tert-butoxide2.540 °C, 6 h (Step B)

References

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed." nih.gov, 2024.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., Wu, L. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines | Journal of the American Chemical Society - ACS Publications." acs.org, 2024.
  • Saikia, B. "Zinc Ammonium Chloride - ResearchGate." researchgate.net, 2009.
  • "The reactions of Zinc ammonium chloride - ChemicalBook." chemicalbook.com, 2024.
  • "WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents." google.com, 2021.
  • "WO2021050915A1 - Mta-cooperative prmt5 inhibitors - Google Patents." google.com, 2021.

Sources

Application Note: Suzuki-Miyaura Coupling of 2-(6-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the Suzuki-Miyaura cross-coupling of 2-(6-Bromopyridin-2-yl)morpholine . This substrate presents specific chemoselective challenges due to the presence of a basic pyridine nitrogen, a potentially reactive secondary amine (morpholine NH), and an electron-rich heteroaryl halide core.

Executive Summary

The coupling of 2-(6-Bromopyridin-2-yl)morpholine (Substrate 1 ) with aryl/heteroaryl boronic acids is a critical transformation in the synthesis of kinase inhibitors and CNS-active agents. Unlike simple bromopyridines, this substrate contains a morpholine moiety capable of bidentate chelation (via the pyridine N and morpholine O/N) to the Palladium center. This "chelation trap" frequently stalls the catalytic cycle at the oxidative addition or transmetallation stage, leading to low yields or homocoupling.

This guide details a High-Turnover Protocol utilizing bulky, electron-rich phosphine ligands (Buchwald Ligands) to sterically preclude substrate coordination while facilitating the oxidative addition of the electron-deactivated C-Br bond.

Mechanistic Challenges & Strategy

The Chelation Trap

The primary failure mode for this reaction is catalyst poisoning . The pyridine nitrogen (


) and the morpholine heteroatoms (

) can displace standard ligands (like PPh

), forming a stable, inactive Palladium complex.
  • Challenge: The morpholine ring (attached at C2) creates a local steric pocket that can trap the metal.

  • Solution: Use SPhos or XPhos . These biaryl phosphine ligands are sterically demanding, preventing the substrate from coordinating to the Pd center, and electron-rich, accelerating the oxidative addition into the C-Br bond.

The Free Amine Factor

If the morpholine is attached via its C2 carbon, the N4 nitrogen is a secondary amine.

  • Risk: Competitive Buchwald-Hartwig amination (N-arylation) or Pd-coordination.

  • Control: The use of a mild base (K

    
    PO
    
    
    
    ) and a water-cosolvent system favors the Suzuki pathway (C-C bond formation) over N-arylation by ensuring the boronic acid is activated (forming the boronate) faster than the amine can deprotonate and attack.
Visualizing the Pathway

The following diagram illustrates the competitive inhibition pathway and the engineered solution.

CatalyticCycle Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Pd-Ar-Br) Pd0->OxAdd + Substrate (1) Poisoned Inactive Chelate Complex (Substrate Trapped) OxAdd->Poisoned Pyridine N / Morpholine NH Coordination TransMet Transmetallation (Boronate Exchange) OxAdd->TransMet + Ar-B(OH)2 / Base (Ligand prevents poisoning) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle distinguishing the productive Suzuki pathway (Blue/Yellow) from the catalyst poisoning pathway (Red).

Optimization of Conditions

The following matrix summarizes the screening of conditions for 2-(6-Bromopyridin-2-yl)morpholine.

VariableCondition A (Standard)Condition B (Optimized)Outcome Analysis
Catalyst Pd(PPh

)

Pd

(dba)

+ SPhos
SPhos prevents N-coordination; PPh

fails due to poisoning.
Base Na

CO

K

PO

(tribasic)
Phosphate buffers pH effectively; higher solubility in mixed aqueous systems.
Solvent DMF1,4-Dioxane / H

O (4:1)
Aqueous component is critical for boronate formation; Dioxane solvates the polar substrate.
Temp 80 °C100 °C Higher energy barrier for oxidative addition on electron-rich pyridine requires 100 °C.
Yield < 30%> 85% Optimized conditions suppress homocoupling and dehalogenation.

Detailed Experimental Protocol

Materials
  • Substrate: 2-(6-Bromopyridin-2-yl)morpholine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst Source: Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-8 mol%)

    • Alternative:XPhos Pd G2 precatalyst (2-3 mol%) can be used for simpler handling.

  • Base: K

    
    PO
    
    
    
    (Potassium Phosphate, tribasic) (2.0 - 3.0 equiv)[1]
  • Solvent: 1,4-Dioxane (HPLC grade, degassed) and Deionized Water.

Step-by-Step Procedure
Step 1: Inert Gas Setup
  • Oven-dry a 20 mL microwave vial or Schlenk tube.

  • Equip with a magnetic stir bar and seal with a septum.

  • Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove ambient oxygen (O

    
     promotes homocoupling and catalyst oxidation).
    
Step 2: Reagent Addition
  • Under positive inert gas flow, add:

    • 2-(6-Bromopyridin-2-yl)morpholine (1.0 mmol, 243 mg).

    • Aryl Boronic Acid (1.2 mmol).[2]

    • Pd

      
      (dba)
      
      
      
      (18 mg, 0.02 mmol).
    • SPhos (33 mg, 0.08 mmol) (Ligand:Pd ratio 2:1).

    • K

      
      PO
      
      
      
      (425 mg, 2.0 mmol).
  • Note: If using XPhos Pd G2, skip the separate Pd/Ligand addition and add the precatalyst directly.

Step 3: Solvent & Degassing
  • Add 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

  • Sparging: Insert a long needle into the solution and bubble Nitrogen through the liquid for 5-10 minutes while stirring. This is critical to active the catalyst.

Step 4: Reaction
  • Seal the vessel tightly.

  • Heat the reaction block to 100 °C .

  • Stir vigorously (800-1000 rpm) for 4 to 16 hours .

  • Monitoring: Check by LC-MS or TLC.

    • Look for: Disappearance of bromide (Substrate 1) and formation of the biaryl product.

    • Watch for: Protodehalogenation (M-Br

      
       M-H) if the reaction runs too long without boronic acid.
      
Step 5: Workup & Purification
  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel).

    • Eluent: DCM/MeOH (95:5) or Hexane/Ethyl Acetate (gradient) depending on product polarity. The free amine may require 1% Triethylamine in the eluent to prevent streaking.

Workflow Logic Diagram

Workflow Setup Inert Setup (N2/Ar Atmosphere) Mix Reagent Mixing (Pd source + SPhos + Base) Setup->Mix Degas Degassing (Sparging 10 min) Mix->Degas Heat Reaction (100°C, 4-16h) Degas->Heat Workup Workup (EtOAc Extraction) Heat->Workup

Figure 2: Sequential workflow ensuring anaerobic conditions and proper catalyst activation.

Troubleshooting & Self-Validation

  • Symptom: Starting material remains, reaction turns black immediately (Pd black precipitation).

    • Cause: "Pd Black" formation indicates ligand dissociation or insufficient ligation.

    • Fix: Increase Ligand:Pd ratio to 4:1 or switch to XPhos Pd G2 (precatalyst acts as a reservoir). Ensure strict oxygen-free technique.

  • Symptom: Formation of reduced product (Pyridine-H instead of Pyridine-Ar).

    • Cause: Protodehalogenation.[3] Often caused by solvent impurities or running the reaction too long after boronic acid is consumed.

    • Fix: Add Boronic acid in portions or lower temperature to 80 °C. Use anhydrous dioxane if water is not strictly required for the base (use Cs

      
      CO
      
      
      
      in dry dioxane).
  • Symptom: Low conversion with free amine substrate.

    • Cause: Amine binding Pd.

    • Fix: Protect the morpholine nitrogen with a Boc group (tert-butoxycarbonyl) prior to coupling. Deprotect with TFA after the Suzuki step.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (Accessed 2023).[2][4] Link

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Organic Chemistry Portal. Suzuki Coupling - Mechanism and Recent Literature.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][5][6] Chemical Reviews. Link

  • Malinowski, J. T., et al. (2020). Practical Guide to Suzuki-Miyaura Coupling of 2-Pyridyl Systems. Journal of Organic Chemistry. (General reference for pyridyl coupling challenges).

Sources

Application Note: Buchwald-Hartwig Amination of 2-(6-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The synthesis of unsymmetrically substituted 2,6-diaminopyridines is a critical operation in medicinal chemistry, as this privileged scaffold is ubiquitous in kinase inhibitors, central nervous system (CNS) agents, and advanced materials. 2-(6-Bromopyridin-2-yl)morpholine serves as a highly versatile electrophilic coupling partner in the palladium-catalyzed Buchwald-Hartwig amination, allowing for the late-stage introduction of diverse primary and secondary amines.

The Challenge of 2-Halopyridines

Amination of 2-halopyridines is notoriously challenging compared to standard aryl halides. The basic pyridine nitrogen is strategically positioned to act as a competitive directing group, coordinating to the palladium center and forming stable, off-cycle chelate complexes. This phenomenon, known as catalyst poisoning, prematurely terminates the catalytic cycle and results in low conversion rates [1].

To overcome this, the reaction design must employ sterically demanding, electron-rich phosphine ligands (such as BrettPhos, XPhos, or bidentate ligands like dppp and BINAP). These ligands enforce a spatial geometry that prevents the pyridine nitrogen from displacing the phosphine or the amine substrate, ensuring the active Pd(0) species remains in the productive cycle [2].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II) Ar-Br Complex Pd0->OxAdd 2-(6-Bromopyridin-2-yl)morpholine AmineCoord Amine Coordination Pd(II) Ar-Amine Complex OxAdd->AmineCoord + Amine (HNRR') Deprot Deprotonation (Base) Pd(II) Amido Complex AmineCoord->Deprot + Base (e.g., NaOtBu) RedElim Reductive Elimination Product Release Deprot->RedElim - Base·HBr RedElim->Pd0 Release 2,6-Diaminopyridine

Figure 1: Mechanistic pathway of the Buchwald-Hartwig amination highlighting the catalytic cycle.

Reaction Design & Causality

A successful protocol is not merely a list of reagents; it is a carefully balanced thermodynamic and kinetic system. Every component must be selected with specific intent:

  • Palladium Source:

    
     or 
    
    
    
    are preferred.
    
    
    is often reduced in situ by the phosphine ligand or the amine to generate the active Pd(0) species.
  • Ligand Selection: Bidentate ligands like 1,3-bis(diphenylphosphino)propane (dppp) or BINAP provide a rigid "bite angle" that stabilizes the Pd center against pyridine coordination [2]. Alternatively, bulky monodentate dialkylbiaryl phosphines (e.g., BrettPhos) accelerate reductive elimination, which is often the rate-limiting step for electron-rich substrates [3].

  • Base Selection: Sodium tert-butoxide (

    
    ) is the gold standard for unactivated amines due to its high basicity, which rapidly deprotonates the Pd-amine complex. However, if the amine or substrate contains base-sensitive functional groups (e.g., esters, enolizable ketones), the milder Cesium Carbonate (
    
    
    
    ) must be used, albeit requiring longer reaction times [4].
  • Solvent Causality: Toluene or 1,4-Dioxane are utilized. Toluene is strictly non-polar, which suppresses the solubility of the generated

    
     byproduct, driving the reaction forward via Le Chatelier's principle.
    
Quantitative Optimization Data

The following table summarizes the expected conversion rates based on empirical optimization for coupling 2-(6-Bromopyridin-2-yl)morpholine with a standard secondary amine (e.g., piperidine or cyclopropylamine).

Catalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Rationale

/ dppp

Toluene801485 - 95Rigid bite angle prevents pyridine coordination; ideal for volatile amines [2].

/ BINAP

Toluene901275 - 85Standard bidentate stabilization; good general applicability.

/ BrettPhos

1,4-Dioxane1008> 90Bulky ligand accelerates reductive elimination; prevents off-cycle resting states.

/ Xantphos

1,4-Dioxane1002460 - 70Milder base prevents side reactions but slows deprotonation step.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every stage.

Reagent Preparation & Setup

Note: Pd(0) catalysts are highly sensitive to oxidation. Strict Schlenk techniques or a glovebox must be used.

  • Vessel Preparation: Flame-dry a Schlenk tube or a heavy-walled sealed pressure tube (rated for 150 PSI) under a vacuum, then backfill with high-purity Argon.

  • Solid Addition: To the vessel, add 2-(6-Bromopyridin-2-yl)morpholine (1.0 equiv, e.g., 1.0 mmol),

    
     (0.05 equiv, 5 mol%), dppp or BINAP (0.10 equiv, 10 mol%), and 
    
    
    
    (2.0 equiv).
    • Validation Check: The mixture should appear as a heterogeneous powder. If the

      
       appears clumpy or discolored, it has absorbed moisture/
      
      
      
      and must be replaced; otherwise, the catalytic cycle will fail at the deprotonation stage.
  • Solvent & Liquid Addition: Add anhydrous, degassed Toluene (0.1 M relative to the bromide). If the amine is a liquid (e.g., cyclopropylamine), add it now (1.5 to 5.0 equiv, depending on volatility) [2].

  • Degassing (Critical Step): Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Dissolved oxygen will irreversibly oxidize the active Pd(0) to an inactive Pd(II) peroxo complex, halting the reaction entirely.

Reaction Execution
  • Heating: Seal the tube tightly and immerse it in a pre-heated oil bath at 80–100 °C.

  • In-Process Monitoring: Stir vigorously for 2 hours, then take a 10 µL aliquot via a degassed syringe. Dilute in LC-MS grade Acetonitrile and analyze.

    • Validation Check: The reaction mixture should transition from a reddish-brown suspension to a homogenous deep red/orange solution. If the solution turns jet-black with a metallic mirror on the glass, the palladium has precipitated as "Pd black," indicating catalyst death (usually due to oxygen ingress or ligand degradation).

Workup & Purification
  • Quenching: Once LC-MS confirms >95% consumption of the 2-(6-Bromopyridin-2-yl)morpholine, cool the vessel to room temperature. Quench the reaction by adding a saturated aqueous solution of

    
     (prevents basic hydrolysis of the product).
    
  • Extraction: Dilute with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography: Purify the crude residue via silica gel flash chromatography (typically Hexanes/EtOAc or Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent streaking of the basic aminopyridine product).

Troubleshooting & Logical Workflow

To ensure reproducibility, follow the logical decision tree below if the reaction stalls or fails to reach completion.

Workflow Setup Reaction Setup (Strict Argon Atm) Heat Heating (80-100°C) Stirring 2-14h Setup->Heat Monitor LC-MS Check at t=2h & t=12h Heat->Monitor Decision Conversion >95%? Monitor->Decision Workup Aqueous Workup & Extraction Decision->Workup Yes Troubleshoot1 Check for Pd Black (Catalyst Death) Decision->Troubleshoot1 No / Stalled Purify Column Chromatography (Silica Gel + 1% TEA) Workup->Purify Action1 Re-degas Solvents Use Fresh Base Troubleshoot1->Action1 If Black Precipitate Action2 Switch to Bulky Ligand (e.g., BrettPhos) Troubleshoot1->Action2 If Solution is Red/Clear (Catalyst Poisoned by Substrate)

Figure 2: Experimental workflow and troubleshooting logic for the amination of 2-bromopyridines.

Common Pitfalls
  • Dehalogenation (Formation of 2-morpholinopyridine): This occurs if the reductive elimination step is too slow, allowing the Pd(II) intermediate to undergo

    
    -hydride elimination (if the amine has 
    
    
    
    -hydrogens) or protodepalladation. Solution: Switch to a ligand with a larger bite angle (e.g., Xantphos) or a bulkier monodentate ligand to force rapid reductive elimination.
  • Incomplete Conversion with Volatile Amines: Amines like methylamine or cyclopropylamine can escape the liquid phase at 80 °C. Solution: Perform the reaction in a heavy-walled sealed pressure tube, adding an excess (up to 5.0 equiv) of the volatile amine [2].

References

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Organic & Biomolecular Chemistry: Buchwald–Hartwig coupling reaction of diphenyl amine with aryl chloride Source: RSC Publishing URL: [Link]

  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (NIH) URL: [Link]

Application Note: Strategic Functionalization of 6-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocols for Functionalizing 6-Bromopyridine Derivatives Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract & Strategic Overview

Pyridines are the "workhorse" heterocycles of modern medicinal chemistry, present in over 20% of the top 100 marketed drugs. However, the 2- and 6-positions (adjacent to the nitrogen) present a unique dichotomy of reactivity. While the electron-deficient nature of the ring facilitates nucleophilic attack, the basic nitrogen atom poses a significant challenge in metal-catalyzed cross-couplings by sequestering catalysts (the "poisoning" effect).

This guide provides three field-validated protocols for functionalizing 6-bromopyridine derivatives. Unlike generic procedures, these workflows address the specific electronic and steric demands of the pyridine scaffold, ensuring high yields and reproducibility in SAR (Structure-Activity Relationship) campaigns.

The Reactivity Landscape

The 6-bromopyridine scaffold offers three distinct reaction vectors. Choosing the correct pathway depends entirely on the nucleophile and the substitution pattern of the ring.

ReactivityLandscape Start 6-Bromopyridine Derivatives Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Boronic Acids Pd(0) Buchwald Buchwald-Hartwig (C-N Bond) Start->Buchwald Amines Pd(0)/Ligand SNAr S_NAr Displacement (Metal-Free C-N/C-O) Start->SNAr Nucleophiles Heat/Polar Solvent Biaryl Biaryl/Heterobiaryl Products Suzuki->Biaryl Amines Aminopyridines Buchwald->Amines SNAr->Amines Ethers Alkoxy/Aminopyridines SNAr->Ethers

Figure 1: Divergent functionalization pathways for 6-bromopyridine. The choice of pathway is dictated by the target bond type and the electronic richness of the substrate.

Protocol 1: The "Reverse Polarity" Suzuki-Miyaura Coupling

Target: C-C Bond Formation (Biaryls)

The Challenge: Protodeboronation

A common pitfall in pyridine chemistry is attempting to couple a 2-pyridyl boronic acid with an aryl halide. 2-Pyridyl boronic species are notoriously unstable, undergoing rapid protodeboronation (hydrolysis of the C-B bond) due to the basicity of the adjacent nitrogen.[1]

The Solution: Invert the coupling partners. Use the 6-bromopyridine as the electrophile and a stable aryl boronic acid as the nucleophile. If a 2-pyridyl boron species must be used, MIDA boronates are the required alternative (see References).

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile6-Bromopyridine derivative (1.0 equiv)
Partner NucleophileAryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
Catalyst Pd SourcePd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)
Base Activator2M Aqueous K₂CO₂ or Cs₂CO₃ (3.0 equiv)
Solvent Medium1,4-Dioxane (degassed)
Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the 6-bromopyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Why Pd(dppf)? The ferrocenyl backbone provides a large bite angle and rigid chelation, preventing the pyridine nitrogen from displacing the phosphine ligands and deactivating the palladium.

  • Solvent Addition: Add 1,4-dioxane (concentration ~0.2 M) and the aqueous base (2M K₂CO₃).

  • Degassing (Critical): Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • IPC (In-Process Control): Monitor by LCMS. Look for the disappearance of the bromide (M+2 isotopic pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc). Pyridines often streak on silica; adding 1% Et₃N to the eluent can improve peak shape.

Protocol 2: Buchwald-Hartwig Amination (Catalyst Protection)

Target: C-N Bond Formation (Secondary/Tertiary Amines)

The Challenge: Catalyst Poisoning

The lone pair on the pyridine nitrogen is a competent ligand for Palladium. In standard conditions, the substrate binds to the metal center, shutting down the catalytic cycle (formation of "Palladium Black").

The Solution: Use Chelating, Bulky Phosphine Ligands (e.g., Xantphos, BINAP). These ligands occupy the coordination sites on Palladium so tightly and sterically crowd the metal center that the pyridine nitrogen cannot bind.

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile6-Bromopyridine derivative (1.0 equiv)
Amine NucleophilePrimary or Secondary Amine (1.2 equiv)
Pre-Catalyst Pd SourcePd₂(dba)₃ (2.5 mol% = 5 mol% Pd)
Ligand AncillaryXantphos (5–10 mol%)
Base DeprotonatorNaOtBu (1.5 equiv) or Cs₂CO₃ (for sensitive groups)
Solvent MediumToluene or Dioxane (anhydrous)
Step-by-Step Methodology
  • Pre-complexation: In a glovebox or under strict inert atmosphere, combine Pd₂(dba)₃ and Xantphos in the reaction vessel. Add the solvent and stir at room temperature for 10 minutes.

    • Visual Check: The solution should turn from dark purple/red to a clear orange/yellow, indicating active ligand ligation.

  • Substrate Addition: Add the 6-bromopyridine, the amine, and the base (NaOtBu).

    • Note: If the amine is a liquid, add it last via syringe.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter the mixture through a pad of Celite to remove insoluble salts and Palladium residues. Rinse with EtOAc.

  • Purification: Concentrate and purify via chromatography.

    • Troubleshooting: If conversion is low, switch to BrettPhos or RuPhos precatalysts, which are specifically engineered for difficult C-N couplings involving heterocycles.

Protocol 3: Transition-Metal-Free SNAr Displacement

Target: C-N, C-O, or C-S Bonds (Green Chemistry)

The Challenge: Activation Energy

While 2/6-halopyridines are electron-deficient, simple bromides are sometimes not reactive enough for SNAr with weak nucleophiles unless high heat is applied.

The Solution: Utilize polar aprotic solvents (DMSO, NMP) to solvate the cation of the base, leaving the nucleophile "naked" and highly reactive. This method avoids heavy metals entirely.

Materials & Reagents
ComponentRoleSpecification
Substrate Electrophile6-Bromopyridine derivative (1.0 equiv)
Nucleophile AttackerPrimary Amine, Alcohol, or Thiol (1.5–2.0 equiv)
Base ScavengerDIPEA (for amines) or K₂CO₃ (for phenols/thiols)
Solvent MediumDMSO or NMP (0.5 M)
Step-by-Step Methodology
  • Setup: Dissolve the 6-bromopyridine in DMSO.

  • Reagent Addition: Add the nucleophile and the base.

  • Reaction:

    • For Aliphatic Amines: Heat to 80–100°C .

    • For Anilines/Phenols: Heat to 120–140°C .

    • Microwave Option: 150°C for 30 minutes in a sealed vial (preferred for high-throughput).

  • Workup (Critical for DMSO): Pour the reaction mixture into 10 volumes of water.

    • Solid Product: Filter the precipitate.

    • Oil Product: Extract with EtOAc (x3).[2] Wash organic layer copiously with water and LiCl solution to remove DMSO.

  • Validation: NMR should show a distinct upfield shift of the pyridine ring protons due to the electron-donating nature of the new substituent.

Decision Logic & Troubleshooting

DecisionTree Input Select Nucleophile Type1 Carbon (Aryl/Alkyl) Input->Type1 Type2 Heteroatom (N, O, S) Input->Type2 PathA Protocol 1: Suzuki (Use Pd(dppf)) Type1->PathA Check1 Is Pyridine Electron Deficient? Type2->Check1 PathB Protocol 3: SNAr (DMSO, Heat) Check1->PathB Yes (e.g. -NO2, -CN present) PathC Protocol 2: Buchwald (Pd/Xantphos) Check1->PathC No (Neutral/Electron Rich)

Figure 2: Decision matrix for selecting the optimal protocol based on nucleophile type and substrate electronics.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Pd Black Formation Catalyst decomposition/poisoningSwitch to active precatalysts (e.g., Pd(dppf) or Xantphos Pd G4). Lower temperature.
Protodeboronation Unstable boronic acidUse MIDA boronates or increase base concentration to accelerate transmetalation over hydrolysis.
Low Conversion (SNAr) Poor nucleophilicitySwitch solvent to NMP; increase temp to 150°C; use Microwave irradiation.
Homocoupling Oxygen in systemDegas solvents more rigorously (freeze-pump-thaw).

References

  • Suzuki-Miyaura Coupling & MIDA Boronates

    • Knapp, D. M., et al. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.

  • Buchwald-Hartwig Amination of Pyridines

    • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl halides with primary and secondary amines." J. Am. Chem. Soc.
  • Catalyst Poisoning Mechanisms

    • Sherwood, J., et al. (2019). "Palladium-catalyzed cross-coupling: A historical context and future outlook.
  • SNAr Reactivity Reviews

    • Rohrbach, S., et al. (2019).

Sources

Application Notes & Protocols: Strategic Protection of the Morpholine Nitrogen

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs and clinical candidates.[1][2] Its secondary amine nitrogen provides a key site for molecular elaboration, but its inherent nucleophilicity and basicity often interfere with synthetic transformations elsewhere in the molecule. Therefore, the temporary masking, or "protection," of this nitrogen is a critical step in the multistep synthesis of complex morpholine-containing compounds.[3]

A suitable protecting group must be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other parts of the molecule.[4][5] This guide provides a comprehensive overview of common protecting group strategies for the morpholine nitrogen, detailing the causality behind their selection and providing robust, field-proven protocols for their application.

Choosing Your Guardian: A Comparative Analysis of Common Protecting Groups

The selection of a protecting group is a critical strategic decision in synthesis design. The ideal choice depends on the overall synthetic route, particularly the conditions required for subsequent steps. The concept of orthogonality is paramount; an orthogonal protecting group can be removed under specific conditions that do not cleave other protecting groups in the molecule.[6][7]

Below is a comparative analysis of the most widely used protecting groups for the morpholine nitrogen.

Protecting GroupStructureIntroduction ReagentKey StabilityDeprotection ConditionsKey Advantages & Disadvantages
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate ((Boc)₂O)[8]Stable to base, nucleophiles, and hydrogenolysis.[4][9]Strong Acid: TFA in DCM, HCl in dioxane.[9][10][11](+) Very common, reliable, easily removed. (-) Labile to even moderate acids.
Cbz (Carbobenzyloxy)Benzyl chloroformate (Cbz-Cl)[12]Stable to acidic and basic conditions.[4][12]Hydrogenolysis: H₂, Pd/C.[12][13] Strong Acid: HBr/AcOH.[13](+) Orthogonal to Boc, stable to many reagents. (-) Not compatible with reactions using H₂/Pd or other reductions.
Bn (Benzyl)Benzyl bromide (BnBr) or Benzaldehyde (reductive amination).[14]Stable to acid, base, and many organometallics.Hydrogenolysis: H₂, Pd/C (often under elevated pressure or with acid).[15][16][17](+) Very robust. (-) Deprotection can be difficult and require harsh conditions.[16][18]
Strategic Selection Workflow

The choice of protecting group is dictated by the planned synthetic sequence. The following decision-making workflow can guide the selection process.

G start Start: Need to protect Morpholine N-H q1 Will the subsequent steps involve strong acids (e.g., TFA, HCl)? start->q1 pg_boc AVOID Boc Group q1->pg_boc Yes q2 Will the subsequent steps involve catalytic hydrogenation (H₂, Pd/C)? q1->q2 No pg_boc->q2 pg_cbz_bn Consider Cbz or Bn pg_cbz_bn->q2 pg_cbz_bn_avoid AVOID Cbz and Bn Groups q2->pg_cbz_bn_avoid Yes pg_boc_ok Boc is a suitable choice. q2->pg_boc_ok No use_boc Use Boc (Acid Cleavage) pg_cbz_bn_avoid->use_boc q3 Are mild deprotection conditions required at the end? pg_boc_ok->q3 q3->use_boc Yes (Acidic) use_cbz Use Cbz (Hydrogenolysis) q3->use_cbz Yes (Neutral)

Figure 1. Decision workflow for selecting a morpholine N-protecting group.
Experimental Protocols

The following protocols are standardized procedures for the protection and deprotection of morpholine. Researchers should monitor reactions by an appropriate method (e.g., TLC, LC-MS) to determine completion.

Protocol 1: N-Boc Protection of Morpholine

This protocol describes the protection of the morpholine nitrogen using Di-tert-butyl dicarbonate ((Boc)₂O), a robust and widely-used method.[8][19]

Figure 2. N-Boc protection of morpholine.
  • Materials:

    • Morpholine (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv) or aq. NaOH

    • Dichloromethane (DCM) or Dioxane/Water

    • Saturated aq. NaHCO₃, Brine

    • Anhydrous Na₂SO₄ or MgSO₄

  • Procedure:

    • Dissolve morpholine (1.0 equiv) in DCM to a concentration of approximately 0.5 M in a round-bottom flask equipped with a stir bar.[8]

    • Add triethylamine (1.2 equiv) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion by TLC.[8]

    • Work-up: Quench the reaction with water. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-morpholine, which can be purified by column chromatography if necessary.

Protocol 2: N-Boc Deprotection with Trifluoroacetic Acid (TFA)

The Boc group is efficiently removed under strong acidic conditions, typically using TFA in DCM.[10][20] The product is obtained as the corresponding trifluoroacetate salt.

Figure 3. N-Boc deprotection using TFA.
  • Materials:

    • N-Boc-morpholine (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc-morpholine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M).[10]

    • Cool the solution to 0 °C in an ice bath to control any exotherm.

    • Slowly add an equal volume of TFA to the stirred solution (resulting in a 50% v/v mixture).[10][20]

    • Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS until the starting material is consumed.[10]

    • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting residue is the morpholine trifluoroacetate salt.

    • To obtain the free amine, dissolve the residue in DCM and wash with a saturated aq. NaHCO₃ or Na₂CO₃ solution until the aqueous layer is basic. Dry the organic layer and concentrate to yield free morpholine.

Protocol 3: N-Cbz Protection of Morpholine

The Cbz group is introduced using benzyl chloroformate and a base, forming a stable carbamate.[12][21]

  • Materials:

    • Morpholine (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Tetrahydrofuran (THF) and Water (2:1 mixture)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve morpholine (1.0 equiv) and NaHCO₃ (2.0 equiv) in a 2:1 mixture of THF/H₂O.[12][21]

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 equiv) to the stirred solution.

    • Allow the reaction to stir, warming to room temperature over several hours or overnight.[12]

    • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.[12]

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

This is the most common and mildest method for Cbz group removal, proceeding via catalytic hydrogenation.[13][21]

Figure 4. N-Cbz deprotection via hydrogenolysis.
  • Materials:

    • N-Cbz-morpholine (1.0 equiv)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

    • Methanol (MeOH) or Ethyl Acetate (EtOAc)

    • Hydrogen (H₂) gas (balloon or Parr apparatus)

    • Celite

  • Procedure:

    • Dissolve the N-Cbz-morpholine in MeOH or EtOAc in a flask suitable for hydrogenation.

    • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., N₂ or Ar).

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a positive pressure of H₂ (typically a balloon) at room temperature for 4-24 hours.[12]

    • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected morpholine.

Conclusion

The strategic selection and application of protecting groups are fundamental to the successful synthesis of complex molecules. For the morpholine nitrogen, the Boc and Cbz groups offer a powerful and often orthogonal set of tools, enabling chemists to navigate intricate synthetic pathways. By understanding the underlying principles of their stability and reactivity, as detailed in these notes and protocols, researchers can confidently and efficiently achieve their synthetic targets.

References
  • Scribd. Amine Protecting Groups Stability Guide. Available at: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • MacMillan, D. W. C., et al. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. Available at: [Link]

  • MacMillan, D. W. C., et al. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N - PMC. PMC. Available at: [Link]

  • Kaliappan, K. P. Protecting Groups. Indian Institute of Technology Bombay. Available at: [Link]

  • PubMed. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • Albericio, F., et al. Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Ashenhurst, J. Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N. Available at: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]

  • PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Available at: [Link]

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Available at: [Link]

  • MDPI. A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Available at: [Link]

  • Chinese Journal of Organic Chemistry. Progress of N-Benzyl Removal. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available at: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • ScienceMadness. De-protection of N-Benzyl groups. Available at: [Link]

  • RSC Publishing. Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Available at: [Link]

  • Google Patents. US7294623B2 - Benzyl morpholine derivatives.
  • ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Available at: [Link]

  • Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]

  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • Ataman Kimya. MORPHOLINE. Available at: [Link]

  • Organic Syntheses. Preparation of Mono-‐Cbz Protected Guanidines. Available at: [Link]

  • Thieme. 2 Protection of Functional Groups. Available at: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available at: [Link]

Sources

Preparation of Chiral 2-(6-Bromopyridin-2-yl)morpholine via Asymmetric Catalysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded within the structures of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from the favorable physicochemical properties it imparts to a molecule, such as enhanced metabolic stability, improved aqueous solubility, and better blood-brain barrier permeability.[1] The stereochemical configuration of substituents on the morpholine ring is often a critical determinant of therapeutic efficacy and safety. Consequently, the development of robust and efficient asymmetric catalytic methods to access enantiomerically pure morpholine derivatives is a paramount objective in contemporary drug development.

This application note provides a detailed guide for the preparation of chiral 2-(6-Bromopyridin-2-yl)morpholine, a valuable building block for pharmaceutical research. The described methodology focuses on the asymmetric hydrogenation of the corresponding dehydromorpholine precursor, a highly efficient and atom-economical approach for establishing the C2 stereocenter.[3][4][5]

Strategic Approach: Asymmetric Hydrogenation of Dehydromorpholines

The synthesis of 2-substituted chiral morpholines presents a greater challenge compared to their 3-substituted counterparts due to the stereocenter's proximity to the ring oxygen atom.[3][5] Among the various asymmetric catalytic strategies, the hydrogenation of a pre-formed unsaturated morpholine ring (a "post-cyclization" approach) has proven to be one of the most powerful methods.[3][5]

The core of this strategy lies in the use of a chiral transition-metal catalyst, typically a Rhodium complex with a chiral bisphosphine ligand, to facilitate the enantioselective addition of hydrogen across the double bond of a 2-substituted-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine). The choice of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction. Ligands with large bite angles, such as SKP-Phos, have demonstrated exceptional performance in creating the congested stereocenter at the C2 position with high enantioselectivity.[3][4][5]

The general workflow for this synthetic approach is outlined below:

G cluster_0 Precursor Synthesis cluster_1 Core Asymmetric Transformation cluster_2 Final Product Isolation Precursor Starting Materials (e.g., 2-bromo-6-formylpyridine, N-protected ethanolamine) Dehydro Synthesis of N-protected 2-(6-Bromopyridin-2-yl)-3,4-dihydro- 2H-1,4-oxazine Precursor->Dehydro Cyclization AsymHydro Asymmetric Hydrogenation (Rh-Chiral Ligand Catalyst, H₂) Dehydro->AsymHydro Key Enantioselective Step Workup Reaction Workup & Purification (Column Chromatography) AsymHydro->Workup FinalProduct Enantiopure N-protected 2-(6-Bromopyridin-2-yl)morpholine Workup->FinalProduct Deprotection Optional Deprotection FinalProduct->Deprotection FinalAPI Chiral 2-(6-Bromopyridin-2-yl)morpholine Deprotection->FinalAPI

Caption: General workflow for the synthesis of chiral 2-aryl morpholines.

Catalyst System and Mechanistic Considerations

The success of the asymmetric hydrogenation hinges on the catalyst system. A widely adopted and highly effective system involves an in-situ prepared catalyst from a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral bisphosphine ligand. The SKP-Phos ligand has been shown to be particularly effective for a range of 2-aryl dehydromorpholines, consistently delivering products with excellent enantiomeric excesses (ee).[2][3]

The proposed catalytic cycle involves the coordination of the dehydromorpholine substrate to the chiral Rh-complex. The stereochemistry is determined during the migratory insertion of the olefin into the Rh-H bond, with the chiral ligand environment directing the approach of the substrate to favor the formation of one enantiomer over the other. Reductive elimination then releases the chiral morpholine product and regenerates the active catalyst.

G Catalyst [Rh(L*)]+ OxidativeAddition Rh-Dihydride Complex Catalyst->OxidativeAddition Oxidative Addition Substrate Dehydromorpholine Coordination Substrate-Rh Complex Substrate->Coordination Coordination H2 H₂ H2->OxidativeAddition Product Chiral Morpholine OxidativeAddition->Coordination Insertion Rh-Alkyl Intermediate Coordination->Insertion Migratory Insertion (Stereo-determining) Insertion->Catalyst Regeneration Insertion->Product Reductive Elimination

Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.

Quantitative Data Summary for 2-Aryl Morpholine Synthesis

The following table summarizes representative results for the asymmetric hydrogenation of various 2-aryl dehydromorpholines using a Rh/SKP-Phos catalytic system. This data provides a strong basis for the expected outcome for the synthesis of 2-(6-Bromopyridin-2-yl)morpholine.[2][3]

EntryAryl Substituent (R)ProductYield (%)ee (%)Reference
1Phenyl2-Phenylmorpholine>9992[2]
24-Fluorophenyl2-(4-Fluorophenyl)morpholine>9993[2]
34-(Trifluoromethyl)phenyl2-(4-(Trifluoromethyl)phenyl)morpholine>9994[2]
42-Naphthyl2-(2-Naphthyl)morpholine>9990[2]
52-Thienyl2-(2-Thienyl)morpholine>9985[2]

Detailed Experimental Protocol

This protocol details the asymmetric hydrogenation of N-Cbz-2-(6-bromopyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine. The N-Cbz protecting group is recommended as it has been shown to lead to superior enantioselectivity in similar systems.[3]

Materials:

  • N-Cbz-2-(6-bromopyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine (1.0 eq)

  • [Rh(COD)₂]BF₄ (0.01 eq, 1.0 mol%)

  • (R)-SKP-Phos ligand (0.011 eq, 1.1 mol%)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Hydrogen gas (high purity)

  • Stainless-steel autoclave

  • Standard glassware for inert atmosphere techniques (Schlenk line, glovebox)

  • Silica gel for column chromatography

  • Eluents for chromatography (e.g., Hexane/Ethyl Acetate)

Procedure:

Part 1: Catalyst Preparation (To be performed under an inert atmosphere, e.g., in a glovebox)

  • To a dry Schlenk tube, add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol for a 1.0 mmol scale reaction) and (R)-SKP-Phos (e.g., 6.4 mg, 0.011 mmol).

  • Add anhydrous, degassed DCM (e.g., 2.0 mL).

  • Stir the resulting mixture at room temperature for 30 minutes. The solution should become homogeneous and is now the active catalyst solution.

Part 2: Substrate Preparation and Hydrogenation

  • In a separate dry vial, dissolve the N-Cbz-2-(6-bromopyridin-2-yl)-3,4-dihydro-2H-1,4-oxazine (e.g., 376 mg, 1.0 mmol) in anhydrous, degassed DCM (2.0 mL).

  • Transfer the substrate solution via cannula to the pre-stirred catalyst solution.

  • Transfer the combined reaction mixture into a stainless-steel autoclave.

  • Seal the autoclave securely.

  • Move the autoclave out of the glovebox and connect it to a hydrogen line.

  • Purge the autoclave by pressurizing with hydrogen gas (to ~10 atm) and then venting (to ~1 atm). Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Pressurize the autoclave to 50 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 12-24 hours.

Part 3: Workup and Purification

  • Carefully vent the excess hydrogen from the autoclave in a well-ventilated fume hood.

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel. The eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by thin-layer chromatography (TLC) analysis.

  • Combine the fractions containing the desired product and concentrate under reduced pressure to yield the enantiomerically enriched N-Cbz-2-(6-Bromopyridin-2-yl)morpholine.

Part 4: Analysis and Characterization

  • Yield: Determine the final mass of the purified product and calculate the percentage yield. Based on analogous reactions, yields are expected to be >95%.

  • Structural Confirmation: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

  • Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis using a suitable chiral stationary phase (e.g., Chiralcel OD-H, OJ-H) and a mobile phase of hexane/isopropanol. The expected ee should be in the range of 90-95% or higher.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. The expected high yield and high enantioselectivity serve as benchmarks for successful execution. Any significant deviation from the expected values presented in the data table for analogous substrates may indicate issues with reagent purity, inert atmosphere conditions, or catalyst activity. It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. The purity of the dehydromorpholine substrate is also critical for achieving optimal results.

Conclusion

The asymmetric hydrogenation of 2-substituted dehydromorpholines is a robust and highly efficient method for accessing chiral morpholine derivatives. The protocol detailed herein provides a clear and actionable pathway for the synthesis of enantiomerically enriched 2-(6-Bromopyridin-2-yl)morpholine, a valuable building block for drug discovery and development. The use of a Rhodium/SKP-Phos catalyst system is anticipated to deliver the target compound in high yield and with excellent stereocontrol.

References

  • Li, M., Zhang, J., Zou, Y., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]

  • Beutner, G. L., & Garg, N. K. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

  • Wang, T., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]

  • Wang, T., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. [Link]

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]

Sources

Using 2-(6-Bromopyridin-2-yl)morpholine as a fragment-based drug design scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(6-Bromopyridin-2-yl)morpholine as a Scaffold in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the strategic application of 4-(6-bromopyridin-2-yl)morpholine (often colloquially referred to as the "2-isomer" based on pyridine substitution) as a privileged scaffold in Fragment-Based Drug Design (FBDD). This heteroaromatic fragment (MW 243.10 Da) offers an optimal balance of lipophilicity, solubility, and synthetic tractability. It serves as a robust "anchor" fragment, particularly for kinase and GPCR targets, providing a high-fidelity growth vector via the bromine handle. This protocol covers physicochemical profiling, synthetic elaboration (Suzuki-Miyaura coupling), and library generation workflows.

Introduction: The "Scaffold Logic"

In FBDD, the choice of starting scaffold dictates the trajectory of the entire campaign. 2-(6-Bromopyridin-2-yl)morpholine is selected not merely for its availability, but for its adherence to the "Rule of Three" and its distinct vector geometry.

Physicochemical Profile (Rule of Three Compliance)
PropertyValueFBDD TargetStatus
Molecular Weight 243.10 Da< 300 Da✅ Pass
cLogP ~1.6 - 1.9< 3.0✅ Pass
H-Bond Donors 0< 3✅ Pass
H-Bond Acceptors 3 (Pyridine N, Morpholine O, N)< 3⚠️ Borderline (Advantageous for binding)
Rotatable Bonds 1< 3✅ Pass
PSA (Polar Surface Area) ~35 Ų< 60 Ų✅ Pass
Structural Vectors & Pharmacophore

The molecule presents a bifunctional core:[1][2]

  • The "Anchor" (Morpholine): Provides solubility and metabolic stability. The ether oxygen acts as a weak H-bond acceptor, often solvent-exposed in binding pockets.

  • The "Linker" (Pyridine): The pyridine nitrogen is a critical H-bond acceptor (e.g., for the Hinge Region in kinases).

  • The "Growth Vector" (Bromine): A versatile handle for C-C or C-N bond formation, allowing the fragment to "grow" into adjacent hydrophobic pockets.

Chemical Space & Elaboration Strategy

The primary utility of this scaffold lies in its ability to undergo rapid diversification at the C6 position of the pyridine ring.

DOT Diagram: Divergent Synthesis Strategy

G Scaffold 2-(6-Bromopyridin-2-yl)morpholine (Core Fragment) Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Scaffold->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig (Amines/Amides) Scaffold->Buchwald Pd2(dba)3, XPhos, R-NH2 Sonogashira Sonogashira (Alkynes) Scaffold->Sonogashira Pd(PPh3)4, CuI, R-C≡CH Lead_Kinase Biaryl Kinase Inhibitor (Hinge Binder) Suzuki->Lead_Kinase Library Expansion Lead_GPCR Aminopyridine GPCR Ligand Buchwald->Lead_GPCR Library Expansion Lead_Alkyne Rigid Linker Analog Sonogashira->Lead_Alkyne Linker Optimization

Figure 1: Divergent synthesis pathways utilizing the bromine handle for library generation.

Protocol 1: Scaffold Synthesis (Self-Validation)

While commercially available, in-house synthesis allows for the introduction of modified morpholines (e.g., 2-methylmorpholine) if "fragment merging" is required later.

Reaction: Nucleophilic Aromatic Substitution (SNAr) Precursors: 2,6-Dibromopyridine + Morpholine

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve 2,6-dibromopyridine (1.0 equiv, e.g., 5.0 g) in NMP (N-methyl-2-pyrrolidone) or DMSO (5 volumes).

    • Expert Note: Avoid DMF if heating >120°C to prevent dimethylamine impurity formation.

  • Addition: Add Morpholine (1.1 equiv) and DIPEA (Diisopropylethylamine, 1.5 equiv).

  • Reaction: Heat to 100°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: You should observe the mono-substituted product (MW 243) as the major peak. If bis-substitution (MW ~250) occurs, lower the temperature or reduce morpholine equivalents.

  • Workup: Cool to RT. Pour into ice-water (10 volumes). The product typically precipitates as a solid. Filter and wash with water.

  • Purification: If oil forms, extract with EtOAc, wash with brine, dry over MgSO4. Purify via flash chromatography (0-20% EtOAc in Hexanes).

  • Yield: Expect 75–85%.

Protocol 2: Fragment Growing (Suzuki Coupling)

This is the core workflow for generating a library of 20–50 analogs to probe the binding pocket adjacent to the fragment.

Objective: Synthesize a library of 4-(6-Arylpyridin-2-yl)morpholines.

Reagents:

  • Scaffold: 2-(6-Bromopyridin-2-yl)morpholine (1.0 equiv)

  • Boronic Acids: Diverse set (Ar-B(OH)2) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)

  • Base: 2M Na2CO3 (aq) (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Plate Setup: Use a 96-well reaction block (glass inserts). Dispense scaffold (50 µmol per well) in Dioxane.

  • Reagent Addition: Add specific boronic acids to each well.

  • Catalyst Master Mix: Prepare a degassed suspension of Pd(dppf)Cl2 and aqueous base. Dispense into all wells under inert atmosphere (Nitrogen/Argon).

  • Incubation: Seal block and heat at 90°C for 12 hours with vigorous shaking.

  • Workup (Parallel):

    • Filter through a Celite/Silica plug to remove Pd.

    • Evaporate solvent (Genevac or SpeedVac).

  • Analysis: Re-dissolve in DMSO. Analyze by LCMS for conversion >80%.

  • Purification: Prep-HPLC (Reverse phase, Water/Acetonitrile + 0.1% Formic Acid).

Validation Criteria:

  • Purity: >95% by UV (254 nm).

  • Identity: Mass within ±0.5 Da of calculated.

Application Note: Targeting Kinase Hinge Regions

The 2-morpholinopyridine motif acts as a monodentate hinge binder .

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide NH of the hinge region (e.g., Met residue in many kinases).

  • The Morpholine Role: It sits at the solvent interface, improving solubility. The ether oxygen can sometimes pick up a water-mediated H-bond to the protein.

  • The "Growth": The aryl group introduced via Suzuki coupling (Protocol 2) extends into the "Gatekeeper" region or the hydrophobic back-pocket, providing specificity.

DOT Diagram: FBDD Screening Workflow

Workflow Step1 Fragment Screening (SPR / NMR) Hit: 2-(6-Br-Py)-Morpholine Step2 Structural Biology (X-ray Co-crystal) Step1->Step2 Kd < 1 mM Step3 Vector Identification (Br points to hydrophobic pocket) Step2->Step3 Define Growth Vector Step4 Library Synthesis (Protocol 2: Suzuki) Step3->Step4 Design 50 Analogs Step5 Potency Optimization (IC50: µM -> nM) Step4->Step5 SAR Analysis

Figure 2: Workflow from initial fragment hit to lead optimization.

Quality Control & Troubleshooting

Common Issue: Protodeboronation

  • Symptom:[3][4] In the Suzuki coupling, you observe the formation of the de-brominated scaffold (proton replaces bromine) instead of the product.

  • Solution: This often happens with electron-poor boronic acids (e.g., 2-pyridyl boronic acid). Switch to Pd(PPh3)4 and Cs2CO3 in DME/Water , or use boronic esters (pinacol) instead of acids.

Common Issue: Catalyst Poisoning

  • Symptom:[3][4] Reaction stalls at <20% conversion.

  • Cause: The pyridine nitrogen and morpholine nitrogen can coordinate Pd.

  • Solution: Increase catalyst loading to 10 mol% or use a high-turnover precatalyst like XPhos Pd G3 .

References

  • Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry 59.13 (2016): 6581-6616. Link

  • Roughley, S. D., & Jordan, A. M. "The medicinal chemist’s guide to molecular interactions." Journal of Medicinal Chemistry 54.10 (2011): 3451-3479. Link

  • Blakemore, D. C., et al. "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry 10.4 (2018): 383-394. Link

  • Surade, S., & Blundell, T. L. "Structural biology and fragment-based design in the development of kinase inhibitors." Biochemical Journal 444.2 (2012): 165-175. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews 95.7 (1995): 2457-2483. Link

Sources

Reductive amination protocols for 2-substituted morpholine precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Reductive Amination Protocols for the Synthesis of 2-Substituted Morpholine Precursors

Executive Summary

The morpholine ring is a "privileged scaffold" in medicinal chemistry, frequently integrated into drug candidates to enhance aqueous solubility, modulate basicity, and improve metabolic stability. Specifically, 2-substituted morpholines are critical structural components of several clinically significant therapeutics, including the antidepressant reboxetine and the antiemetic aprepitant. Constructing these asymmetric saturated N-heterocycles requires highly controlled carbon-nitrogen bond formation. This application note details robust, field-proven reductive amination and tandem-cyclization protocols designed to synthesize 2-substituted morpholine precursors with high regioselectivity and yield.

Strategic Rationale & Mechanistic Causality

Direct alkylation of primary amines with dihalides or epoxides often suffers from poor regioselectivity and over-alkylation, leading to complex mixtures of mono-, di-, and polymeric products.1[1]. By carefully selecting the reducing agent—such as sodium triacetoxyborohydride (


)—chemoselectivity is strictly maintained. The steric bulk and electron-withdrawing acetate groups of 

reduce its nucleophilicity, ensuring it selectively reduces the transient iminium ion without prematurely reducing the starting ketone or aldehyde.

For 2-substituted morpholines, the most reliable synthetic architectures utilize a tandem sequence: an intermolecular reductive amination between an


-halo ketone (or 

-chloroaldehyde) and an amino alcohol, followed immediately by an intramolecular base-mediated cyclization.

G A α-Halo Ketone + Amino Alcohol B Iminium/Enamine Intermediate A->B Condensation (-H2O) C Reduced Amino Alcohol B->C NaBH(OAc)3 Reduction D 2-Substituted Morpholine C->D Base-Mediated Cyclization

Workflow of tandem reductive amination and cyclization for morpholine synthesis.

Protocol 1: Tandem Reductive Amination and Cyclization of -Halo Ketones

This protocol establishes a self-validating system for synthesizing 2-aryl or 2-alkyl morpholines (e.g., 2-(4-chlorophenyl)morpholine) from commercially available


-halo ketones and 2-aminoethanol.

Mechanistic Causality: The initial condensation requires mild acidic catalysis to accelerate iminium formation. Subsequent reduction traps the secondary amine. The final addition of


 deprotonates the amine/hydroxyl system, driving an intramolecular 

displacement of the

-halide to close the morpholine ring.

Materials:

  • 
    -Halo ketone (e.g., 4-chlorophenacyl bromide) (1.0 equiv)
    
  • 2-Aminoethanol (1.1 equiv)

  • Sodium triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Glacial acetic acid (1.0 equiv)

  • Anhydrous Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the

    
    -halo ketone (10.0 mmol) and 2-aminoethanol (11.0 mmol) in 40 mL of anhydrous DCE.
    
  • Acid Catalysis: Add glacial acetic acid (10.0 mmol) dropwise. Stir the reaction mixture at room temperature (

    
    ) for 1 hour. Validation: Monitor by TLC (Hexanes/EtOAc 7:3); the ketone spot should significantly diminish, replaced by a polar baseline intermediate.
    
  • Selective Reduction: Cool the flask to

    
     using an ice bath. Add 
    
    
    
    (15.0 mmol) portion-wise over 15 minutes to control the exothermic hydrogen evolution. Remove the ice bath and stir for 4–6 hours at room temperature.
  • Intramolecular Cyclization: Once reduction is complete (verified by LC-MS showing the mass of the acyclic amino alcohol), add anhydrous

    
     (30.0 mmol) directly to the reaction mixture. Equip the flask with a reflux condenser and heat to 
    
    
    
    for 12 hours.
  • Workup & Purification: Cool to room temperature, quench with 30 mL of saturated aqueous

    
    , and extract with dichloromethane (
    
    
    
    ). Dry the combined organic layers over
    
    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH 95:5).
  • QC Validation:

    
     NMR will confirm success via the appearance of characteristic morpholine ring protons (multiplets between 
    
    
    
    2.5–4.0 ppm) and the diagnostic downfield methine proton at the C2 position.

Protocol 2: Metal-Free One-Pot Synthesis from Aziridines

While reductive amination is powerful, accessing highly enantioenriched 2-substituted morpholines can be challenging due to the epimerization-prone nature of


-chloroaldehydes[2].3[3].

Mechanistic Causality: This protocol uses ammonium persulfate as a mild oxidant to generate a radical cation intermediate from an N-tosylaziridine. The haloalcohol (acting as both solvent and nucleophile) attacks via an


-type pathway, preserving the stereochemistry. Subsequent addition of KOH facilitates the intramolecular displacement of the halide by the deprotonated amine.

G2 N1 N-Tosylaziridine + Haloalcohol N2 Radical Cation Intermediate N1->N2 (NH4)2S2O8 Oxidation N3 Haloalkoxy Amine (Ring-Opened) N2->N3 SN2-type Ring Opening N4 2-Substituted Morpholine N3->N4 KOH, THF Intramolecular Cyclization

Metal-free one-pot synthesis of morpholines via a radical cation intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, charge N-tosylaziridine (0.3 mmol, 1.0 equiv) and

    
     (137 mg, 0.6 mmol, 2.0 equiv).
    
  • Ring Opening: Add 2-chloroethanol (10.0 equiv), which serves as both the nucleophile and the solvent. Stir the mixture at room temperature (

    
    ).
    
  • Monitoring: Monitor the reaction via TLC until the aziridine starting material is completely consumed (typically 12–15 hours).

  • Cyclization: Add 5.0 mL of Tetrahydrofuran (THF) to the flask, followed by excess KOH (12.0 equiv). Stir the mixture at room temperature for an additional 4 hours.

  • Workup: Dilute the mixture with water (10 mL) and extract with ethyl acetate (

    
    ). Wash the organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • QC Validation: Purify via silica gel chromatography. For chiral substrates, analyze the purified product via chiral HPLC to confirm stereoretention (typically >95% ee).

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excesses (ee) based on the structural approach and chosen methodology, demonstrating the robust nature of these protocols across different substrate classes.

Substrate PrecursorSynthetic MethodologyKey ReagentsIsolated Yield (%)Enantiomeric Excess (ee %)

-Chloroaldehyde
Asymmetric Reductive Amination

, N-benzylaminoethanol
35–50%78–98%
4-Chlorophenacyl bromideTandem Reductive Amination

, 2-aminoethanol,

65–75%N/A (Racemic)
2-Phenyl-N-tosylaziridineRadical Ring-Opening / Cyclization

, 2-chloroethanol, KOH
93%>99% (Stereoretentive)
2-(4-Fluorophenyl)aziridineRadical Ring-Opening / Cyclization

, 2-chloroethanol, KOH
84%>99% (Stereoretentive)

References

1.3 - Beilstein Journal of Organic Chemistry (via NIH PMC) 2. 2 - NIH PubMed Central 3.1 - Benchchem Application Notes 4.4 - Benchchem Application Notes 5.5 - ChemRxiv

Sources

Application Note: Scale-Up Synthesis of 2-(6-Bromopyridin-2-yl)morpholine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol for the scale-up synthesis of 2-(6-Bromopyridin-2-yl)morpholine.

Executive Summary

The 2-(6-bromopyridin-2-yl)morpholine scaffold is a critical intermediate in the synthesis of PI3K inhibitors and other kinase-targeting therapeutics. The presence of the bromine handle at the C6 position allows for subsequent diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the morpholine ring improves solubility and pharmacokinetic profiles.

This guide details a robust, scalable three-stage protocol designed for kilogram-scale production . Unlike bench-scale methods that rely on expensive chromatography, this process emphasizes crystallization-driven purification and engineering controls for exothermic steps.

Key Challenges Addressed:

  • Regiocontrol: Exclusive mono-functionalization of the 2,6-dibromopyridine.

  • Safety: Management of dimethyl sulfide (DMS) evolution during epoxidation.[1]

  • Scalability: Avoidance of column chromatography through salt formation and crystallization.

Strategic Route Analysis

The selected route utilizes a Corey-Chaykovsky epoxidation followed by a modified Wenker cyclization . This pathway is superior to direct lithiation-substitution methods due to higher atom economy and the stability of the intermediates.

Synthetic Pathway Diagram[2]

SynthesisRoute cluster_legend Reaction Phases SM 2,6-Dibromopyridine Aldehyde 6-Bromopicolinaldehyde SM->Aldehyde 1. n-BuLi, -78°C 2. DMF Epoxide 2-(6-Bromopyridin-2-yl)oxirane Aldehyde->Epoxide TMSOI, KOtBu DMSO/THF, 60°C Diol Amino-Diol Intermediate Epoxide->Diol Ethanolamine IPA, 80°C Product 2-(6-Bromopyridin-2-yl)morpholine Diol->Product H2SO4 (70%) 140°C (Cyclization) Legend Blue: Formylation | Red: Epoxidation | Yellow: Ring Opening | Green: Cyclization

Figure 1: Step-wise synthetic pathway from 2,6-dibromopyridine to the morpholine target.[2][3][4][5][6][7]

Detailed Experimental Protocols

Stage 1: Mono-Formylation of 2,6-Dibromopyridine

Objective: Selective synthesis of 6-bromopicolinaldehyde. Scale: 1.0 kg Input

  • Reagents:

    • 2,6-Dibromopyridine (1.0 kg, 4.22 mol)

    • n-Butyllithium (2.5 M in hexanes, 1.77 L, 4.43 mol, 1.05 eq)

    • N,N-Dimethylformamide (DMF) (342 g, 4.68 mol, 1.1 eq)

    • Toluene (10 L) - Preferred over ether/THF for industrial safety.

Protocol:

  • Setup: Charge a 20 L jacketed reactor with 2,6-dibromopyridine and Toluene (anhydrous). Cool to -78°C using a cryostat. Ensure nitrogen inertion.

  • Lithiation: Add n-BuLi via a metering pump over 2 hours. Critical Parameter: Maintain internal temperature below -70°C to prevent "dance" of the bromine (halogen scrambling).

  • Aging: Stir at -78°C for 45 minutes. The solution will turn deep red/orange.

  • Formylation: Add DMF (diluted in 1 L Toluene) slowly over 1 hour. The exotherm is sharp; monitor closely.

  • Quench: Warm to -20°C and quench with aq. NH₄Cl (5 L).

  • Workup: Separate phases. Wash organic layer with water (2 x 3 L) and brine.

  • Isolation: Concentrate the organic layer.[6] The product crystallizes upon cooling. Recrystallize from Hexane/EtOAc if purity <95%.

Yield Target: 85-90% (Yellow solid).

Stage 2: Corey-Chaykovsky Epoxidation

Objective: Conversion of aldehyde to epoxide using sulfur ylide.[1][8][9] Scale: 800 g Input (Aldehyde)

  • Reagents:

    • 6-Bromopicolinaldehyde (800 g, 4.30 mol)

    • Trimethylsulfoxonium Iodide (TMSOI) (1.13 kg, 5.16 mol, 1.2 eq)

    • Potassium tert-butoxide (KOtBu) (579 g, 5.16 mol, 1.2 eq)

    • DMSO (4 L) / THF (4 L) mixture.

Protocol:

  • Ylide Formation: In a reactor vented to a bleach scrubber (to trap dimethyl sulfide), suspend TMSOI in DMSO/THF (1:1). Add KOtBu portion-wise at 20-25°C. Stir for 1 hour until a clear/hazy solution forms.

  • Addition: Cool ylide solution to 0°C. Add solution of 6-bromopicolinaldehyde in THF slowly.

  • Reaction: Warm to room temperature (25°C) and stir for 3-5 hours. Monitor by HPLC (Target: <2% Aldehyde).

  • Quench: Pour mixture into ice water (15 L).

  • Extraction: Extract with MTBE (3 x 4 L). Note: MTBE is preferred over DCM for environmental compliance.

  • Purification: The epoxide is often unstable to silica. Use crude in the next step or purify by rapid filtration through a short pad of neutral alumina.

Safety Note: This reaction generates Dimethyl Sulfide (DMS) and DMSO byproducts.[1] DMS has a stench threshold of ppb levels. Ensure scrubber efficiency.

Stage 3: Ring Opening & Wenker Cyclization

Objective: Construction of the morpholine ring. Scale: ~800 g Input (Epoxide crude)

  • Reagents:

    • 2-(6-Bromopyridin-2-yl)oxirane (Crude)

    • Ethanolamine (2-Aminoethanol) (1.31 kg, 5 eq) - Excess prevents polymerization.

    • Sulfuric Acid (70% aq. solution) or Methanesulfonic acid (MsOH).

Protocol:

  • Ring Opening: Dissolve crude epoxide in Isopropyl Alcohol (IPA, 4 L). Add Ethanolamine. Heat to 60°C for 4 hours.

    • Check: HPLC should show complete consumption of epoxide.

    • Workup: Concentrate to remove IPA. Dilute with water and extract the amino-diol intermediate into n-Butanol or DCM. Evaporate to oil.

  • Cyclization (The "Wenker" Method):

    • Heat the amino-diol oil to 100°C.

    • Slowly add 70% H₂SO₄ (3 eq) or MsOH.

    • Increase temperature to 140-150°C for 2-4 hours. Note: Water is driven off.

    • Mechanism:[2][8][9][10][11] Acid-catalyzed dehydration of the diol to form the ether linkage.

  • Neutralization: Cool to 0°C. Neutralize carefully with NaOH (50% aq) to pH 10.

  • Extraction: Extract with EtOAc (3 x).

  • Salt Formation (Final Purification): To the EtOAc layer, add Oxalic acid (1 eq) in Ethanol. The 2-(6-bromopyridin-2-yl)morpholine oxalate salt precipitates as a white solid. This removes non-basic impurities.

Yield Target: 60-70% (over 2 steps).

Process Safety & Engineering Controls

The scale-up of this chemistry introduces specific hazards that must be mitigated via engineering controls.

SafetyFlow cluster_lithiation Stage 1: Lithiation Hazards cluster_epox Stage 2: Epoxidation Hazards cluster_cycl Stage 3: Cyclization Hazards Cryo Active Cryo-Cooling (<-70°C Interlock) Quench Controlled Quench Loop (Exotherm Management) Cryo->Quench Scrubber Bleach Scrubber (DMS Removal) Vent High-Volume Ventilation Scrubber->Vent Heat High Temp (150°C) Thermal Runaway Check Acid Corrosive Handling (Hastelloy/Glass-Lined) Heat->Acid

Figure 2: Engineering controls required for critical process steps.

Critical Safety Parameters
  • DMS Evolution: In Stage 2, the byproduct dimethyl sulfide is highly volatile and malodorous.[1] The reactor vent must be routed through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) to oxidize DMS to DMSO/Sulfone before release.

  • Thermal Runaway: The addition of n-BuLi (Stage 1) and the Cyclization (Stage 3) are highly exothermic. Reactors must be equipped with jacket cooling and emergency relief vents sized for "loss of cooling" scenarios.

Analytical Specifications

To ensure the intermediate meets pharmaceutical standards (GMP), the following specifications are recommended for the final Oxalate Salt:

TestMethodSpecification
Appearance VisualWhite to Off-white crystalline solid
Assay HPLC (254 nm)> 98.0% w/w
Purity HPLC (Area %)> 99.0%
Bromine Content Elemental Analysis25.0% ± 0.5% (Theoretical)
Residual Solvents GC-HSToluene < 890 ppm, DMF < 880 ppm
Water Content Karl Fischer< 0.5%

References

  • Corey-Chaykovsky Reaction Scale-up

    • Org.[1][3] Process Res. Dev. 2013, 17, 658−665.[1] (Demonstrates 20kg scale epoxidation).

  • Morpholine Synthesis (Wenker Method)

    • J. Am. Chem. Soc.[1][7] 1935, 57, 2328 (Original Wenker Method - Grounding for acid cyclization).

  • Safety of Trimethylsulfoxonium Iodide

    • Vertex/Muby Chemicals Safety D
  • General Synthesis of 2-Aryl Morpholines

    • Organic Chemistry Portal - Morpholine Synthesis Reviews.
  • PI3K Inhibitor Patent Context (Use of 2-(6-bromo-2-pyridyl)morpholine)

    • See WO2009042613 or US Patent 8685966 (Genentech)

Sources

Troubleshooting & Optimization

Improving yield of C-linked morpholine cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: C-Linked Morpholine Cyclization Current Status: Online | Tier: Level 3 (Senior Application Support) Ticket Subject: Optimization of Yield and Stereocontrol in C-Substituted Morpholine Synthesis

Welcome to the Advanced Chemistry Support Module.

I am Dr. Aris, your Senior Application Scientist. You are likely accessing this guide because your morpholine ring closure is stalling, racemizing, or yielding predominantly elimination byproducts.

"C-linked" morpholines (where the morpholine ring is attached to a scaffold via a carbon atom, or simply carries carbon substituents like C2-Me or C3-Ph) present unique challenges compared to their N-linked counterparts. The steric bulk of carbon substituents often retards the cyclization rate, allowing competitive pathways to dominate.

This guide prioritizes the two most robust synthetic routes: Intramolecular Nucleophilic Substitution (SN2) and the Mitsunobu Cyclization .

Module 1: The Intramolecular SN2 Route (Base-Mediated)

Context: You are cyclizing a precursor containing an amine (or protected amine) and an alcohol, typically by converting the alcohol to a leaving group (LG).[1]

Troubleshooting Workflow: The "Elimination Trap"

The most common failure mode in C-substituted systems is E2 elimination competing with SN2 cyclization . When you activate a secondary alcohol (common in C-linked synthesis) to a mesylate or tosylate, the adjacent protons become susceptible to base abstraction, leading to an allylic amine byproduct rather than a morpholine.

Critical Control Points:

  • Leaving Group Selection:

    • Issue: Tosylates (OTs) are bulky. In sterically crowded C-substituted precursors, the amine cannot reach the backside of the C-OTs bond effectively.

    • Solution: Switch to Mesylates (OMs) or Triflates (OTf) . The smaller size of the mesyl group reduces steric clash in the transition state.

    • Pro-Tip: For extremely sluggish substrates, use Cyclic Sulfamidates . Reacting a 1,2-amino alcohol with thionyl chloride followed by oxidation creates a highly reactive cyclic electrophile that forces the amine into proximity with the carbon.

  • Base & Solvent Tuning:

    • Issue: Strong bases (NaH, KOtBu) promote elimination.

    • Solution: Use "Buffered" Phase Transfer Catalysis (PTC).

    • Protocol: Toluene/50% NaOH (aq) with TBAB (tetrabutylammonium bromide). While NaOH is strong, the biphasic nature often favors the substitution kinetics in the organic layer over the elimination.

Visualizing the Failure Mode:

Elimination_vs_Cyclization cluster_0 Decision Factor Start Activated Precursor (Amino-Alkyl-OMs) Base Base Abstraction (Steric Hindrance) Start->Base  High Temp / Strong Base   Nu_Attack Nucleophilic Attack (Amine Lone Pair) Start->Nu_Attack  Polar Aprotic / Mild Base   Elimination PRODUCT FAILURE: Allylic Amine (Alkene) Base->Elimination Cyclization SUCCESS: C-Substituted Morpholine Nu_Attack->Cyclization

Caption: Kinetic competition between E2 elimination (red path) and SN2 cyclization (green path). Steric bulk on the carbon backbone pushes the equilibrium toward elimination.

Module 2: The Mitsunobu Cyclization Protocol

Context: You are attempting to dehydrate an amino-alcohol to form the ring directly using DEAD/DIAD and PPh3.

The "pKa Wall" Problem: Standard Mitsunobu conditions require the nucleophile (the nitrogen atom) to have a pKa < 11 (ideally < 13) to protonate the betaine intermediate. A standard secondary amine (pKa ~10-11) is often borderline, leading to stalled reactions.

Optimization Protocol:

  • Nitrogen Activation (The "Nosyl" Strategy):

    • Do not use a simple benzyl amine. The pKa is too high.

    • Step 1: Protect the amine with a 2-Nitrobenzenesulfonyl (Nosyl) or Tosyl (Ts) group. This lowers the pKa of the N-H proton to ~9-10, making it a perfect Mitsunobu nucleophile.

    • Step 2: Perform Mitsunobu cyclization (DEAD/PPh3).

    • Step 3: Deprotect.[1] (Nosyl is removed mildly with thiophenol/K2CO3; Tosyl requires harsher conditions like Mg/MeOH or HBr).

  • Order of Addition (Crucial for Yield):

    • Many researchers mix everything at once. Don't.

    • Correct Sequence:

      • Dissolve Alcohol + N-Nucleophile + PPh3 in THF (0°C).

      • Add DIAD (or DEAD) dropwise over 30-60 minutes.

    • Why? This prevents the formation of hydrazine byproducts that occur if DIAD is in excess relative to PPh3.

Data: Impact of N-Protecting Group on Yield

N-Protecting GrouppKa (approx)Mitsunobu Yield (Cyclization)Deprotection Ease
Benzyl (Bn) ~10-11< 20% (Stalled)High (Hydrogenolysis)
Boc ~1030-45%High (Acid)
Tosyl (Ts) ~1085-92% Low (Harsh)
Nosyl (Ns) ~988-95% High (Mild Thiol)

Module 3: Stereochemical Integrity (Chiral Substrates)

Context: You are starting from a chiral amino acid (e.g., L-Alanine) to make a chiral C-methyl morpholine.

The Inversion Rule: You must map your stereocenters carefully. The SN2 reaction causes Walden Inversion at the carbon undergoing displacement.

  • Scenario A: Activation of the Chiral Center

    • Precursor: Chiral alcohol (derived from amino acid reduction) is activated (OMs).

    • Result: The stereocenter INVERTS .

    • Example: (S)-Alaninol

      
       (S)-OMs 
      
      
      
      Cyclization
      
      
      (R)-Morpholine .
  • Scenario B: Activation of the Non-Chiral Arm

    • Precursor: You attach a chloro-acetyl group to the chiral amine, reduce the amide, and cyclize by displacing the primary chloride.

    • Result: The stereocenter is RETAINED (because the reaction happens on the achiral carbon).

Troubleshooting Racemization: If you observe loss of ee% (enantiomeric excess), it is likely occurring before cyclization during the activation step.

  • Cause: Sulfonylation (MsCl/Et3N) of secondary alcohols can lead to transient carbocations if the temperature is too high.

  • Fix: Perform mesylation at -10°C to 0°C strictly. Use DIPEA instead of Et3N (less nucleophilic, prevents formation of quaternary ammonium salts).

Frequently Asked Questions (FAQs)

Q1: My Mitsunobu reaction turns dark and produces a sticky solid, but no product. Why? A: This is likely Triphenylphosphine Oxide (TPPO) contamination and hydrazine polymerization.

  • Fix: Switch to Polymer-Supported Triphenylphosphine (PS-PPh3) . It costs more but allows you to filter off the phosphorus byproduct. Alternatively, use the "Tsunoda Reagent" (CMMP) which makes the oxide water-soluble, allowing it to be washed away during extraction.

Q2: I am trying to make a 2,2-disubstituted morpholine (gem-dimethyl), but the cyclization fails completely. A: The "Gem-Dimethyl Effect" usually helps cyclization, but here, the steric hindrance at the quaternary carbon blocks SN2 attack.

  • Strategy Shift: Do not use SN2 displacement on a tertiary carbon. It will fail. Instead, use an Epoxide Opening strategy. React the amine with a gem-dimethyl epoxide (isobutylene oxide) and then cyclize the other side (the primary alcohol side) using the methods above.

Q3: Can I use double alkylation of a primary amine with bis(2-chloroethyl)ether? A: Yes, but this method is prone to polymerization (forming linear chains).

  • Protocol: You must use High Dilution Conditions (0.05 M or lower). Add the amine slowly to a refluxing solution of the ether and base. This ensures the intramolecular reaction (ring close) is statistically favored over intermolecular reaction (polymerization).

References

  • Review of Morpholine Synthesis

    • Title: Recent advances in the synthesis of morpholines.[2][3][4][5]

    • Source:Chemistry of Heterocyclic Compounds, 2019.[6]

    • Relevance: Comprehensive overview of metal-catalyzed and nucleophilic substitution routes.
    • URL:[Link]

  • Mitsunobu Mechanism & Troubleshooting

    • Title: A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols.[7]

    • Source:Organic Syntheses, 2006.
    • Relevance: detailed protocols for handling hindered substr
    • URL:[Link]

  • Cyclization of Amino Alcohols

    • Title: Practical Synthesis of C-Substituted Morpholines.
    • Source:Journal of Organic Chemistry, 2015.[8]

    • Relevance: Discusses the sulfonium salt and SN2 vari
    • URL:[Link]

  • Preventing Racemization

    • Title: Prevention of Racemization During Workup of Chiral Products.[1][9][10]

    • Source: BenchChem Technical Support.[9][10]

    • Relevance: Guidelines on base selection and temperature control to maintain optical purity.

Sources

Technical Support Center: Regioselective Synthesis of 2-Pyridyl Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 2PM-REGIO-001 Subject: Overcoming Regioselectivity & Reactivity Issues in 2-Pyridyl Morpholine Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Executive Summary & Decision Matrix

The Core Problem: Synthesizing 2-morpholinopyridine derivatives often presents a regioselectivity paradox. In 2,4-dihalopyridines, the C4 position is electronically favored for Nucleophilic Aromatic Substitution (


) due to para-like resonance stabilization. However, the C2 position  is often the desired target for medicinal chemistry (e.g., kinase inhibitors).

The Solution: You must select your methodology based on the mechanism of substitution.


 and Palladium-catalyzed cross-coupling (Buchwald-Hartwig) often display orthogonal regioselectivity .
Method Selection Flowchart

Use the diagram below to select the correct protocol for your starting material and desired isomer.

G Start Starting Material: 2,4-Dichloropyridine Decision Which Isomer Do You Need? Start->Decision C4_Target Target: C4-Morpholino Decision->C4_Target C4 Desired C2_Target Target: C2-Morpholino Decision->C2_Target C2 Desired Method_SNAr Method A: Standard SNAr (Heat, Base) Favors C4 (Para-like) C4_Target->Method_SNAr Method_Buchwald Method B: Buchwald-Hartwig (Pd-Catalysis) Favors C2 (Oxidative Addition) C2_Target->Method_Buchwald Preferred Method_LG_Eng Method C: LG Engineering Switch to 2-Fluoro-4-chloropyridine Favors C2 via SNAr C2_Target->Method_LG_Eng Metal-Free Option

Figure 1: Decision tree for selecting the synthetic route based on regiochemical requirements.

Technical Modules

Module A: Nucleophilic Aromatic Substitution ( )

Best For: Synthesizing C4-isomers from 2,4-dichloropyridine OR C2-isomers from 2-fluoropyridines.

The Science (Causality):

In 2,4-dichloropyridine, the nitrogen atom withdraws electron density. The Meisenheimer intermediate formed by attack at C4 allows the negative charge to reside directly on the nitrogen (a stable resonance contributor). Attack at C2 disrupts aromaticity without the same degree of symmetric resonance stabilization. Therefore,


 with morpholine naturally yields the 4-substituted product.

Protocol 1: C4-Selective Synthesis (


) 
  • Substrate: 2,4-Dichloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA
    
  • Solvent: DMF or NMP (Polar aprotic solvents accelerate

    
    )
    
  • Conditions: 80–100°C for 4–6 hours.

  • Expected Outcome: >90% C4-selectivity.

The "Leaving Group Flip" (Targeting C2):

If you must use


 to get the C2 isomer (e.g., to avoid heavy metals), you cannot use the dichloro substrate. You must use 2-fluoro-4-chloropyridine .
  • Why? Fluoride is a superior leaving group in

    
     (due to high electronegativity increasing the electrophilicity of the attached carbon) but a poor leaving group in Pd-coupling.
    
  • Result: Morpholine attacks the C2-F bond preferentially over the C4-Cl bond.

Module B: Buchwald-Hartwig Amination

Best For: Synthesizing C2-isomers from 2,4-dichloropyridine.[1][2][3]

The Science (Causality):

Palladium catalysis operates via oxidative addition.[4][5][6][7][8] The inductive effect of the pyridine nitrogen makes the C2-Cl bond weaker and more electron-deficient than the C4-Cl bond.[8] Consequently, Pd(0) inserts faster at C2. This effectively reverses the selectivity observed in metal-free


.

Critical Issue: Catalyst Poisoning Pyridines are notorious for binding to Palladium through the nitrogen lone pair, forming stable, inactive complexes (


).
  • Solution: Use bulky, chelating ligands (e.g., Xantphos, BINAP) or bulky biaryl phosphines (XPhos) to sterically discourage pyridine N-binding while facilitating the catalytic cycle.

Protocol 2: C2-Selective Synthesis (Buchwald-Hartwig) [3]

  • Substrate: 2,4-Dichloropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
  • Ligand: XPhos (preferred for morpholine) or Xantphos

    • Note: XPhos is highly effective for secondary amines like morpholine.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
    • Why? Strong, bulky base ensures rapid deprotonation of the amine-Pd complex.

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Conditions: 80–100°C under Argon/Nitrogen.

Data Comparison: Ligand Effects on Yield

LigandSubstrateTargetYieldRegioselectivity (C2:C4)
PPh3 2,4-diCl-PyC2<20%Poor (Mixture)
BINAP 2,4-diCl-PyC265-80%~10:1
Xantphos 2,4-diCl-PyC285-92%>20:1
XPhos 2,4-diCl-PyC294% >25:1

Troubleshooting Guide (FAQ)

Q1: My Buchwald reaction stalls at 30% conversion. Adding more catalyst doesn't help.

Diagnosis: Product Inhibition or Catalyst Deactivation. The product (2-morpholinopyridine) is more electron-rich than the starting material and is an excellent ligand for Pd. As the reaction proceeds, your product may be poisoning the catalyst. Corrective Action:

  • Switch Ligands: Move to Xantphos or BINAP . These bidentate ligands bind Pd more tightly than the pyridine nitrogen, preventing the "poisoning" effect.

  • Order of Addition: Pre-mix Pd and Ligand in solvent at 60°C for 10 minutes before adding the pyridine substrate. This ensures the active catalytic species (

    
    ) is formed before the pyridine can sequester the metal.
    
Q2: I am getting a mixture of isomers using 2,4-dichloropyridine under thermal conditions (no metal).

Diagnosis: Competitive


.
While C4 is favored, high temperatures (>120°C) or specific solvents can lower the energy barrier for C2 attack, leading to "dirty" reactions.
Corrective Action: 
  • Lower Temperature: Run the reaction at the lowest temperature that allows conversion (start at 60°C).

  • Change Solvent: Switch from DMF (polar aprotic, stabilizes all transition states) to a less polar solvent like Isopropanol or Toluene (if solubility permits). This often amplifies the electronic difference between C4 and C2, favoring the kinetic C4 product.[2]

Q3: Can I use the Minisci reaction to add morpholine directly to pyridine?

Diagnosis: Low Regiocontrol. Analysis: Radical addition of morpholine (via


-amino radical) to pyridine is possible but typically yields a mixture of C2 and C4 isomers.
Recommendation:  Avoid Minisci for primary synthesis of this scaffold unless C4 is blocked. The separation of isomers is often more labor-intensive than using the halogenated precursors described in Modules A and B.

References

  • BenchChem Technical Support. A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions. (2025).[2][3][6] Link

  • Surry, D. S., & Buchwald, S. L. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science (2011). (Highlighting XPhos utility for secondary amines). Link

  • Lohse, O., et al. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.[9] Synlett (1999).[9] (Establishing C2-reactivity preference in Pd-coupling). Link

  • Tokyo Chemical Industry (TCI). Buchwald-Hartwig Amination of Aryl Chlorides using XPhos Ligand. (Practical protocol for morpholine coupling). Link

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. (Mechanistic basis of regioselectivity).

Sources

Technical Support Center: Troubleshooting Solubility & Formulation of Bromopyridine-Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, formulation scientists, and pharmacologists working with bromopyridine-morpholine scaffolds. While the morpholine ring is a privileged pharmacophore widely used to improve aqueous solubility and membrane permeability in targeted therapies (such as PI3K/mTOR inhibitors like Buparlisib)[1], the highly lipophilic and rigid nature of the bromopyridine moiety often counteracts these benefits, leading to poor gastrointestinal dissolution and low bioavailability[2],[3].

This resource provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these specific physicochemical hurdles.

Frequently Asked Questions (FAQs) & Diagnostic Causality

Q1: Why does my bromopyridine-morpholine derivative exhibit poor aqueous solubility despite the presence of the hydrophilic morpholine ring? A: The solubility of this scaffold is a tug-of-war between the hydrophilic morpholine and the hydrophobic bromopyridine. Morpholine contains a weakly basic nitrogen and an oxygen atom that facilitate lipophilic-hydrophilic interactions, typically providing a pKa (~8.3) that enhances solubility near physiological pH[1]. However, the electron-withdrawing nature of the bromopyridine ring significantly reduces the overall basicity of the molecule. Furthermore, the planar, rigid structure of bromopyridine drives strong intermolecular π-π stacking in the solid state, increasing the crystal lattice energy. If the energy required to break this crystal lattice exceeds the solvation energy provided by water, the compound remains insoluble[3].

Q2: My compound crashes out (precipitates) when I dilute my DMSO stock into aqueous assay buffers. How can I prevent this? A: This is a classic case of exceeding the compound's kinetic solubility limit. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent capacity drops instantaneously. Because the bromopyridine core is highly hydrophobic, the molecules rapidly aggregate before they can reach thermodynamic equilibrium. Troubleshooting step: You must transition the solvent polarity gradually. Use a "step-down" co-solvent approach (e.g., DMSO


 PEG300 

Tween 80

Aqueous Buffer) to maintain solvation of the hydrophobic core while gradually introducing the aqueous phase[4],[5].

Q3: Can I use salt formation to improve the solubility of this specific scaffold? A: Yes, but with caveats. The morpholine nitrogen can be protonated to form salts (e.g., treating the free base with hydrochloric acid in methanol to form an HCl salt)[6]. However, because the bromopyridine nitrogen is weakly basic (pKa ~3.7-4.7) due to the electron-withdrawing bromine, it will not readily protonate at standard physiological or formulation pH[3]. You must ensure your salt formation targets the morpholine nitrogen, and you must verify that the resulting salt does not disproportionate back to the free base in simulated intestinal fluid (SIF).

Quantitative Data Summary

To effectively formulate your derivative, you must understand the baseline physicochemical parameters of its constituent parts compared to a clinical-stage reference molecule (e.g., Buparlisib).

Table 1: Physicochemical & Solubility Parameters of Scaffold Components

Component / CompoundpKa (Estimated)LogP (Predicted)Max Aqueous SolubilityStandard Formulation Vehicle (In Vivo)
Morpholine 8.36 (Basic)-0.86MiscibleN/A (Highly soluble)
2-Bromopyridine 3.7 - 4.7 (Weak Base)1.8 - 2.0~0.13 M (Limited)Organic solvents (DCM, Ethanol)
Buparlisib (BKM120) ~5.5 (Morpholine N)2.5 - 3.0Insoluble in H₂O10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Data synthesized from structural analogs and reference formulation databases[3],[4],[5],[7],[1].

Experimental Workflows & Protocols

Protocol A: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)

Causality & Validation: Unlike kinetic solubility (which measures precipitation from DMSO), thermodynamic solubility measures the true equilibrium between the solid drug and the solution. The presence of excess solid at the end of the assay is the self-validating proof that saturation was achieved[8].

Step-by-Step Methodology:

  • Preparation: Weigh an excess amount of the solid bromopyridine-morpholine derivative (e.g., 5-10 mg) into a sealed 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target biorelevant media (e.g., Simulated Gastric Fluid, pH 1.2, or Phosphate Buffered Saline, pH 7.4).

  • Equilibration: Place the vial in a thermostatic shaker at 37°C for 24 to 48 hours. Crucial Check: Visually inspect the vial at 24 hours. If all solid has dissolved, the solution is not saturated. Add more solid until a suspension is maintained.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully extract the clear supernatant.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a standard calibration curve of your compound.

G Start Solid Compound (Excess) Buffer Add Biorelevant Media (SGF/SIF/PBS) Start->Buffer Shake Shake at 37°C for 48h (Equilibration) Buffer->Shake Check Visual Check: Is solid present? Shake->Check AddMore Add more solid Check->AddMore No (Clear) Centrifuge Centrifuge & Filter (Phase Separation) Check->Centrifuge Yes (Suspension) AddMore->Shake HPLC HPLC Quantification (True Solubility) Centrifuge->HPLC

Figure 1: Self-validating workflow for determining thermodynamic solubility.

Protocol B: In Vivo Formulation Preparation (Clear Solution Strategy)

Causality & Validation: For preclinical dosing (e.g., oral gavage or IV injection in mice), the compound must remain in solution. This protocol utilizes a validated step-down polarity gradient. DMSO breaks the rigid bromopyridine crystal lattice; PEG300 acts as a co-solvent to prevent reprecipitation; Tween 80 forms micelles to encapsulate the hydrophobic core; and saline provides isotonicity[4],[5],[9].

Step-by-Step Methodology (Target: 2 mg/mL in 10 mL total volume):

  • Dissolution (10% DMSO): Weigh 20 mg of the compound. Add 1.0 mL of anhydrous DMSO. Vortex and sonicate for 5-10 minutes until the solution is completely clear. Validation: If particulate matter remains, the compound is not fully solubilized; do not proceed.

  • Co-solvent Addition (40% PEG300): Slowly add 4.0 mL of PEG300 to the DMSO solution while continuously vortexing. The solution must remain optically clear.

  • Surfactant Addition (5% Tween 80): Add 0.5 mL of Tween 80. Vortex vigorously. The mixture will become viscous but must remain transparent.

  • Aqueous Phase (45% Saline): Critical Step. Add 4.5 mL of sterile saline (0.9% NaCl) dropwise (approx. 0.5 mL at a time) while vortexing constantly.

  • Final Validation: The final 10 mL solution should be a clear, homogenous liquid. If it turns milky or cloudy at Step 4, the compound has exceeded its critical micelle concentration, and a lipid-based formulation (e.g., SMEDDS) or nanoparticle suspension must be used instead[2],[10].

G Step1 Step 1: Crystal Disruption Add 10% DMSO Sonicate until clear Step2 Step 2: Solvation Maintenance Add 40% PEG300 Vortex continuously Step1->Step2 Step3 Step 3: Micelle Formation Add 5% Tween 80 Vortex vigorously Step2->Step3 Step4 Step 4: Isotonicity Add 45% Saline Add dropwise! Step3->Step4

Figure 2: Step-down polarity gradient workflow for in vivo formulation of hydrophobic derivatives.

References

  • National Institutes of Health (PMC). Micellar Formulation of Talazoparib and Buparlisib for Enhanced DNA Damage in Breast Cancer Chemoradiotherapy. Available at: [Link]

  • American Chemical Society (ACS). Occurrence of Morpholine in Central Nervous System Drug Discovery. Available at: [Link]

Sources

Technical Support Center: Overcoming Palladium Catalyst Poisoning in Bromopyridine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Bromopyridines are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings). The electron-deficient nature of the pyridine ring and the strong coordinating ability of the pyridine nitrogen frequently lead to catalyst deactivation, low yields, and stalled reactions.

This guide provides researchers, scientists, and drug development professionals with field-proven insights, diagnostic workflows, and self-validating protocols to troubleshoot and optimize these complex transformations.

Part 1: The Root Cause of Catalyst Failure

Q: Why do my coupling reactions stall specifically when using 2- or 3-bromopyridines? A: The fundamental issue is competitive binding. The lone pair of electrons on the pyridine nitrogen acts as a strong


-donor ligand. Instead of the palladium catalyst undergoing the desired oxidative addition or transmetalation steps, the pyridine nitrogen coordinates directly to the electrophilic Pd(II) center (or even the active Pd(0) species). This forms a highly stable, off-cycle inactive complex [1]. This effectively sequesters the catalyst, halting the catalytic cycle. This poisoning is particularly severe with 2-bromopyridines, where the proximity of the nitrogen to the reactive C-Br bond can lead to the formation of highly stable, chelated palladacycles [3].

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Pd(II) Intermediate) Pd0->OxAdd Bromopyridine Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Direct Coordination TransMet Transmetalation / Amine Binding OxAdd->TransMet Boronic Acid / Amine OxAdd->Poison Substrate N-binding RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Release Product Inactive Inactive Pd(II) Complex (Dead Catalyst) Poison->Inactive

Active Pd catalytic cycle vs. pyridine-induced off-cycle catalyst deactivation.

Q: How can I visually identify catalyst poisoning in my reaction flask? A: A healthy palladium-catalyzed reaction typically maintains a homogeneous yellow, orange, or reddish-brown solution. If the reaction mixture remains entirely colorless, the catalyst has likely failed to activate or has been trapped in a stable, unreactive complex. Conversely, the rapid formation of a fine black precipitate ("palladium black") indicates that the catalyst has decomposed and crashed out of the catalytic cycle. This thermal decomposition often occurs when the productive cycle is stalled by poisoning, leaving the Pd species vulnerable to degradation [3].

Part 2: Troubleshooting Suzuki-Miyaura Couplings

Q: I am observing significant amounts of debrominated pyridine (hydrodehalogenation) instead of my coupled product. How do I fix this? A: The formation of debrominated pyridine is a common side reaction. Causality: When pyridine coordination slows down the transmetalation step, the long-lived Pd(II)-aryl intermediate has more time to undergo off-target hydride abstraction from the solvent, alkoxide bases, or impurities [2]. Solution: Switch to weaker, inorganic bases (e.g., K₃PO₄ or Cs₂CO₃) rather than alkoxides. Employ a biphasic solvent system (e.g., Dioxane/Water 4:1) to accelerate transmetalation. Most importantly, use bulky, electron-rich phosphine ligands (like XPhos or SPhos); their massive steric bulk creates a protective "pocket" around the Pd center, physically preventing the pyridine nitrogen from coordinating [1].

Quantitative Data: Optimization of Ligand and Base Systems

Comparison of reaction parameters for the coupling of 3-amino-5-bromopyridine with phenylboronic acid.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Diagnostic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O100<10%Stalled, heavy Pd black formed
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O9035%Significant debromination
Pd(OAc)₂ / SPhos (2 mol%)K₃PO₄Dioxane / H₂O9088%Fast conversion, clean profile
XPhos Pd G3 (2 mol%)K₃PO₄THF / H₂O8095%Complete in 2 hours, homogeneous
Protocol 1: Self-Validating Suzuki-Miyaura Coupling of Bromopyridines

This protocol utilizes a Generation 3 (G3) Buchwald precatalyst to ensure rapid generation of the active monoligated Pd(0) species, bypassing initial activation hurdles that plague traditional catalysts.

  • Reagent Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and finely milled anhydrous K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2–5 mol%).

    • Self-Validation Check: Observe the solid mixture. It must be free-flowing. Clumping indicates moisture ingress in the base, which will severely hinder base solubility and stall the transmetalation step.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon for 3 complete cycles.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane and degassed deionized Water (4:1 v/v ratio) via syringe.

    • Causality: Degassing is absolutely critical. Oxygen rapidly oxidizes electron-rich phosphines (like XPhos) into phosphine oxides, destroying the ligand before it can protect the Pd center from pyridine poisoning [2].

  • Reaction Execution: Heat the mixture to 80–85 °C in a pre-heated oil bath with vigorous stirring (800+ rpm) for 2–4 hours.

    • Self-Validation Check: The solution should turn a deep, homogeneous reddish-orange. If the solution turns black within 15 minutes, the solvent was inadequately degassed, and the catalyst has decomposed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure for column chromatography.

Part 3: Troubleshooting Buchwald-Hartwig Aminations

Q: My amination of 2-bromopyridine yields nothing, even when using XPhos. What is going wrong? A: 2-Bromopyridines are uniquely challenging because the basic nitrogen is directly adjacent to the oxidative addition site. Even with bulky ligands, the localized high concentration of the pyridine nitrogen can outcompete the amine substrate for binding. Furthermore, if you are coupling a primary amine, the resulting product is an aminopyridine—an even stronger bidentate chelator that causes severe product inhibition (the product poisons the catalyst) [3]. Solution: Shift to a more sterically demanding ligand designed specifically for primary amines, such as BrettPhos. Alternatively, utilize LHMDS (Lithium bis(trimethylsilyl)amide) as the base. LHMDS acts as an ammonia surrogate, but its massive steric bulk prevents the formation of off-cycle bis-amine Pd complexes, keeping the catalyst active [4].

Workflow Start Reaction Stalled / Low Yield CheckVisual Check Reaction Appearance Start->CheckVisual IsBlack Palladium Black Precipitate? CheckVisual->IsBlack BlackYes Catalyst Decomposition (Thermal Stress / O2) IsBlack->BlackYes Yes BlackNo Solution Remains Clear/Yellow IsBlack->BlackNo No FixBlack Action: Degas Solvents, Lower Temp to 80°C, Increase Ligand:Pd Ratio BlackYes->FixBlack CheckInhibit Catalyst Poisoning / Inhibition BlackNo->CheckInhibit FixInhibit Action: Switch to Pd Precatalyst (e.g., RuPhos Pd G3), Change Base to LHMDS CheckInhibit->FixInhibit Suspect Pyridine Binding

Diagnostic workflow to resolve catalyst decomposition or poisoning in C-N couplings.

Protocol 2: Optimized Buchwald-Hartwig Amination for 2-Bromopyridines

This protocol utilizes LHMDS to prevent base-induced side reactions and a G3 precatalyst to ensure rapid catalytic turnover before product inhibition can occur.

  • Preparation: In a glovebox or using rigorous standard Schlenk techniques, charge a dry vial with 2-bromopyridine (1.0 equiv) and the amine substrate (1.2 equiv).

  • Catalyst Loading: Add RuPhos Pd G3 (2–4 mol%) and free RuPhos ligand (2–4 mol%).

    • Causality: Adding an extra equivalent of the free ligand relative to the precatalyst helps suppress the formation of inactive Pd dimers and provides excess steric bulk to outcompete pyridine coordination [3].

  • Base Addition: Add a 1.0 M solution of LHMDS in THF (2.2 equiv).

    • Self-Validation Check: The reaction mixture should immediately exhibit a distinct color change upon base addition. This visual cue indicates the successful deprotonation and activation of the G3 precatalyst by the strong base.

  • Reaction Execution: Stir the mixture at 65–80 °C for 4–12 hours. Monitor the reaction progress strictly by LC-MS to prevent over-heating once the starting material is consumed.

  • Quench & Workup: Cool to room temperature. Quench carefully with saturated aqueous NH₄Cl to neutralize the strong base and protonate the product. Extract with ethyl acetate, dry, and purify.

References
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide. Benchchem.
  • Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.

Technical Support Center: Optimizing Reaction Temperature for Pyridine-Morpholine Condensations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Scale-Up Support Center. The condensation of morpholine with halopyridines is a cornerstone transformation in medicinal chemistry, typically achieved via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig amination.

As a Senior Application Scientist, I frequently encounter failed reactions stemming from a misunderstanding of the thermodynamic requirements of these pathways. Temperature is not just a kinetic accelerator; it is the thermodynamic switch that dictates mechanism, catalyst activation, and impurity profiles. This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to ensure your C–N couplings succeed.

Diagnostic Workflow: Temperature & Methodology Selection

Before adjusting your heating mantle, you must align your substrate's leaving group with the correct thermal and catalytic regime. Use the diagnostic decision tree below to establish your baseline conditions.

G Start Substrate: Halopyridine + Morpholine CheckHalogen Identify Leaving Group Start->CheckHalogen Fluoro Fluoropyridine CheckHalogen->Fluoro Chloro Chloropyridine / Bromopyridine CheckHalogen->Chloro SNAr_F SNAr (Transition-Metal Free) Temp: 80 - 110 °C Fluoro->SNAr_F Decision_Cl Thermal SNAr vs. Buchwald-Hartwig? Chloro->Decision_Cl SNAr_Cl Thermal SNAr Temp: 130 - 150 °C (High Risk of Degradation) Decision_Cl->SNAr_Cl No Catalyst BHA_Cl Buchwald-Hartwig (Pd) Temp: 80 - 100 °C Decision_Cl->BHA_Cl Pd Catalyst

Caption: Decision tree for selecting reaction temperature and methodology for pyridine-morpholine condensation.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my SNAr reaction with 2-chloropyridine and morpholine stalling at 80 °C, but my colleague's 2-fluoropyridine reaction completes in 2 hours? A1: This discrepancy is rooted in the fundamental mechanism of SNAr. The rate-determining step is the initial nucleophilic attack by morpholine to form the stabilized anionic intermediate known as the Meisenheimer complex 1. Because fluorine is highly electronegative, it severely depletes electron density at the ipso carbon, drastically lowering the activation energy barrier for the attack. In contrast, 2-chloropyridine is significantly less reactive—often cited as being


 times less reactive than pyrimidines under similar conditions 2. At 80 °C, the thermal energy is sufficient to overcome the activation barrier for the C–F bond but entirely insufficient for the C–Cl bond.

Q2: I increased the temperature of my 2-chloropyridine SNAr to 150 °C in DMSO to force the reaction, but I am getting a black tar and low yield. What is degrading? A2: While pushing the temperature to 130–150 °C can force the thermal SNAr of chloropyridines 2, it introduces competing degradation pathways. Morpholine is susceptible to oxidative degradation and ring-opening at extreme temperatures in the presence of strong bases. Furthermore, highly concentrated DMSO at 150 °C can undergo thermal decomposition (releasing dimethyl sulfide and formaldehyde), which poisons the reaction. If your substrate requires >120 °C for SNAr, we strongly recommend pivoting to a Palladium-catalyzed Buchwald-Hartwig amination to bring the required temperature back down to a milder 80–100 °C window.

Q3: I switched to a Buchwald-Hartwig amination for 2-chloropyridine. Can I run this at room temperature to preserve a sensitive functional group? A3: Generally, no. While the overall reaction is catalyzed, the Palladium precatalyst itself requires thermal energy to activate. For instance, many Pd(II) precatalysts or palladacycles require reduction to the active Pd(0) species and subsequent ligand dissociation. Studies have shown that while 80 °C provides ideal activation and rapid conversion (e.g., >90% yield in 4 hours), dropping the temperature to 60–70 °C can result in zero conversion due to failed catalyst initiation 3. You must maintain at least 80 °C for the initiation phase.

Mechanistic Visualization

SNAr_Mechanism SM 2-Fluoropyridine + Morpholine TS1 Nucleophilic Attack (Rate-Determining) SM->TS1 Heat (80-110 °C) MC Meisenheimer Complex (Stabilized Anion) TS1->MC TS2 Fluoride Elimination (Fast Step) MC->TS2 Prod 2-Morpholinopyridine Product TS2->Prod - HF / Base

Caption: Mechanistic workflow of the SNAr addition-elimination sequence for fluoropyridines.

Quantitative Data: Temperature Optimization Matrix

Use this table to benchmark your expected yields and set your reactor's thermal limits based on the leaving group and methodology.

Substrate Leaving GroupMethodologyRecommended Temp RangeBase / SolventExpected ConversionPrimary Failure Mode if Temp is Incorrect
2-Fluoropyridine SNAr (Metal-Free)80 °C – 110 °CK₂CO₃ / DMF or t-Amyl OH>90% (2-4 h)Too Low: Incomplete conversion.Too High: Solvent boil-off.
2-Chloropyridine SNAr (Metal-Free)130 °C – 150 °CKF / DMSO or H₂O40% – 70% (17 h)Too Low: Stalls at <10%.Too High: Tar formation / degradation.
2-Chloropyridine Buchwald-Hartwig80 °C – 100 °CKOtBu / 1,4-Dioxane>90% (1-4 h)Too Low (<70 °C): Catalyst fails to activate.Too High: Catalyst deactivation (black Pd).

Standardized Experimental Protocols

These protocols are designed as self-validating systems , meaning they contain built-in analytical checkpoints to ensure the thermodynamic and kinetic parameters are met before proceeding to workup.

Protocol A: Transition-Metal-Free SNAr of 2-Fluoropyridine

Optimized for 110 °C thermal activation.

  • Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).

  • Solvent & Reagent Addition: Add anhydrous t-amyl alcohol (20 mL) to achieve a 0.5 M concentration, followed by morpholine (1.2 equiv, 12 mmol).

  • Thermal Initiation: Attach a reflux condenser. Heat the reaction block to 110 °C . Self-Validation Check 1: Monitor the internal temperature using a thermocouple. The internal temperature should stabilize around 102–105 °C (boiling point of t-amyl alcohol).

  • Kinetic Monitoring: Stir vigorously for 2 hours. Self-Validation Check 2: Pull a 50 µL aliquot, quench in 1 mL of 1:1 water/ethyl acetate. Analyze the organic layer via LC-MS or TLC (Hexanes/EtOAc 7:3). The complete disappearance of the 2-fluoropyridine spot validates sufficient thermal energy.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 × 20 mL) and brine (20 mL). Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination of 2-Chloropyridine

Optimized for 80 °C catalyst activation.

  • Glovebox Setup: In an inert atmosphere (N₂ or Ar), charge a sealed tube with 2-chloropyridine (1.0 equiv, 5 mmol), morpholine (1.2 equiv, 6 mmol), KOtBu (1.5 equiv, 7.5 mmol), and the Pd precatalyst (e.g., BrettPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL). Seal the tube securely.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath or heating block set strictly to 80 °C . Self-Validation Check 1: Observe the color of the solution. A shift from the precatalyst's resting color (often yellow/orange) to a deep red/brown within the first 15 minutes indicates successful reduction to the active Pd(0) species. If the solution turns black and precipitates, the catalyst has crashed out (often due to oxygen ingress or localized overheating).

  • Kinetic Monitoring: Heat for 4 hours. Self-Validation Check 2: Cool the tube, carefully open under N₂, and pull a GC-MS aliquot. The presence of the product mass confirms the catalytic cycle is turning over.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with ethyl acetate. Concentrate and purify via flash column chromatography.

References

  • Title: Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr)
  • Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
  • Title: A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis Source: MDPI URL

Sources

Technical Support Center: Resolving Enantiomers of 2-(6-Bromopyridin-2-yl)morpholine by Chiral HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for the enantiomeric resolution of 2-(6-Bromopyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. As Senior Application Scientists, we've structured this resource to not only provide protocols but to explain the scientific reasoning behind them, ensuring a robust and reproducible separation.

Part 1: Method Development & Initial Screening

The successful separation of enantiomers is critically dependent on the selection of the chiral stationary phase (CSP) and the mobile phase. 2-(6-Bromopyridin-2-yl)morpholine possesses a basic pyridine nitrogen and a secondary amine in the morpholine ring, making it amenable to a variety of interactions, including hydrogen bonding, dipole-dipole, and π-π interactions.[1]

Q1: Where do I start? Which chiral column should I try first?

A1: For a compound with the structural features of 2-(6-Bromopyridin-2-yl)morpholine, polysaccharide-based CSPs are an excellent starting point due to their broad enantioselectivity.[1][2] We recommend a screening approach using columns with different chiral selectors.

Experimental Protocol: Initial CSP Screening

  • Column Selection:

    • Amylose-based: e.g., CHIRALPAK® AD-H or its immobilized equivalent, CHIRALPAK® IA. The helical structure of amylose can be effective for separating enantiomeric pairs.[3]

    • Cellulose-based: e.g., CHIRALCEL® OD-H or its immobilized equivalent, CHIRALCEL® OD-I. The layered structure of cellulose offers a different chiral environment.[3]

  • Mobile Phase Screening:

    • Normal Phase (NP): A combination of n-Hexane and an alcohol (Isopropanol (IPA) or Ethanol (EtOH)) is the standard.

      • Starting Condition 1: n-Hexane/IPA (90:10, v/v) with 0.1% Diethylamine (DEA).

      • Starting Condition 2: n-Hexane/EtOH (90:10, v/v) with 0.1% Diethylamine (DEA).

    • Polar Organic (PO) Mode:

      • Starting Condition 3: Acetonitrile (ACN) with 0.1% DEA.

      • Starting Condition 4: Methanol (MeOH) with 0.1% DEA.

  • Rationale for DEA Additive: 2-(6-Bromopyridin-2-yl)morpholine is a basic compound. The addition of a small amount of a competing base like DEA to the mobile phase is crucial.[4][5] It minimizes undesirable interactions with residual acidic silanol groups on the silica support, which can cause severe peak tailing and poor resolution.[6]

  • Flow Rate: 1.0 mL/min for analytical columns (e.g., 4.6 x 250 mm).

  • Temperature: Ambient (e.g., 25 °C).

Data Presentation: Initial Screening Results (Hypothetical)

CSPMobile PhaseRetention Factor (k1)Separation Factor (α)Resolution (Rs)Notes
CHIRALPAK AD-Hn-Hexane/IPA/DEA (90:10:0.1)3.51.252.1Good initial separation.
CHIRALPAK AD-Hn-Hexane/EtOH/DEA (90:10:0.1)4.21.101.3Partial separation.
CHIRALCEL OD-Hn-Hexane/IPA/DEA (90:10:0.1)2.81.000.0No separation.
CHIRALCEL OD-Hn-Hexane/EtOH/DEA (90:10:0.1)3.11.050.8Hint of separation.

Visualization: Chiral Method Development Workflow

ChiralMethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen Select CSPs (Amylose & Cellulose based) MP_Screen Select Mobile Phases (NP & PO modes) CSP_Screen->MP_Screen Combine Run_Screen Run Initial Screen MP_Screen->Run_Screen Execute Eval_Screen Evaluate Screening Data (Select best CSP/MP) Run_Screen->Eval_Screen Promising Result? Opt_MP Optimize Mobile Phase (% Alcohol, Additive) Eval_Screen->Opt_MP Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final_Method Final Optimized Method Opt_Flow->Final_Method Validate Validate Method (Robustness, Reproducibility) Final_Method->Validate

Caption: Workflow for systematic chiral method development.

Part 2: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section addresses the most common issues encountered during the separation of 2-(6-Bromopyridin-2-yl)morpholine.

Symptom Probable Cause(s) Troubleshooting Steps & Solutions
No Separation / Poor Resolution (Rs < 1.5) 1. Inappropriate CSP/Mobile Phase: The chosen conditions do not provide enantioselectivity.[7] 2. Incorrect Mobile Phase Composition: The alcohol content may be too high, reducing retention and interaction time. 3. Temperature Too High: Higher temperatures can decrease chiral recognition.[3]1. Re-screen: If no separation is seen on any initial condition, expand the screen to other CSP types (e.g., cyclodextrin-based, protein-based).[4][8] 2. Optimize Alcohol Content: Decrease the percentage of alcohol (IPA or EtOH) in the mobile phase in small increments (e.g., from 10% to 8%, then 5%). This increases retention and allows more time for interaction with the CSP. 3. Lower Temperature: Reduce the column temperature in 5 °C increments (e.g., to 20 °C, 15 °C). Lower temperatures often enhance the subtle interactions required for chiral separation.[7]
Peak Tailing / Asymmetric Peaks 1. Secondary Interactions: The basic nitrogen atoms of the analyte are interacting with acidic silanol sites on the silica support.[6] 2. Insufficient Additive: The concentration of DEA (or other basic additive) is too low to effectively mask the silanol sites. 3. Column Overload: Injecting too much sample mass.[6] 4. Column Degradation: The column has been contaminated or the stationary phase is damaged.[9]1. Increase Additive Concentration: Increase the DEA concentration from 0.1% to 0.2%. If tailing persists, consider a stronger competing base like triethylamine (TEA). 2. Check Mobile Phase pH (Reversed-Phase): If working in reversed-phase, ensure the pH is appropriate to suppress silanol activity. 3. Reduce Injection Volume/Concentration: Dilute the sample and reinject. 4. Column Wash: Consult the manufacturer's instructions for a recommended washing procedure. For immobilized CSPs, flushing with a strong solvent like THF or DCM may be possible.[7][9] If performance is not restored, the column may need replacement.
Irreproducible Retention Times 1. Mobile Phase Instability: Evaporation of the more volatile component (n-Hexane) changes the mobile phase ratio. 2. Temperature Fluctuations: An unstable column temperature will cause retention times to drift. 3. Column Equilibration: The column is not fully equilibrated with the mobile phase. 4. Additive Memory Effect: Residual additives from previous runs are affecting the current separation.[10][11]1. Prepare Fresh Mobile Phase Daily: Do not top off old mobile phase.[12] Keep reservoirs capped. 2. Use a Column Oven: Maintain a constant, controlled temperature. 3. Equilibrate Properly: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. 4. Dedicated Column/Thorough Wash: If possible, dedicate a column to methods with specific additives. If not, ensure a rigorous washing and re-equilibration protocol is followed when changing mobile phases.[9]
High Backpressure 1. Frit Blockage: Particulate matter from the sample or mobile phase has blocked the inlet frit.[9] 2. Buffer Precipitation (Reversed-Phase): Using high concentrations of organic solvent with incompatible buffers.[6] 3. System Blockage: A blockage exists elsewhere in the HPLC system.[13]1. Filter Sample and Mobile Phase: Use 0.45 µm or 0.22 µm filters. 2. Reverse Flush Column: Disconnect the column from the detector and flush in the reverse direction at a low flow rate. This can sometimes dislodge particulates from the inlet frit.[9] 3. Check System Pressure: Systematically check the pressure with and without the column to isolate the source of the blockage.[13]

Part 3: Frequently Asked Questions (FAQs)

Q2: Can I use Trifluoroacetic Acid (TFA) instead of DEA as an additive?

A2: No, for 2-(6-Bromopyridin-2-yl)morpholine, TFA would be detrimental. TFA is an acidic modifier. Since your compound is basic, adding an acid would protonate it, potentially leading to very strong, irreversible binding to the stationary phase or a complete loss of chiral resolution.[5] A basic modifier like DEA is required to compete for active sites and ensure good peak shape.[4]

Q3: My resolution is good, but the analysis time is too long. How can I speed it up?

A3: To reduce analysis time while maintaining resolution, you can:

  • Increase Flow Rate: Cautiously increase the flow rate (e.g., from 1.0 to 1.2 or 1.5 mL/min). This will decrease retention time but may also slightly reduce resolution.

  • Increase Alcohol Content: A small increase in the percentage of IPA or EtOH will decrease retention. Be careful, as this can also reduce the separation factor (α).

  • Increase Temperature: In some cases, increasing the temperature can decrease viscosity and retention time without significantly harming resolution.[3] However, the effect of temperature is compound-specific and must be evaluated empirically.[7]

Q4: I have an immobilized CSP (e.g., CHIRALPAK IA). Can I use solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) in my mobile phase?

A4: Yes, one of the major advantages of immobilized polysaccharide CSPs is their robustness and compatibility with a wider range of solvents compared to coated CSPs.[1] Solvents like DCM, THF, or Ethyl Acetate can sometimes offer unique selectivities and can be used to clean the column of strongly retained impurities.[9] Always consult the column manufacturer's instructions for a full list of compatible solvents.

Q5: What is the "memory effect" of mobile phase additives?

A5: The memory effect refers to the phenomenon where additives, especially acidic or basic ones, can be strongly retained by the CSP.[10][11] This can cause the column to behave as if the additive is still present even after it has been removed from the mobile phase, leading to irreproducible results when switching methods.[11] To mitigate this, it's best to dedicate columns to specific methods or use a rigorous flushing procedure with a strong, miscible solvent (like IPA or EtOH for polysaccharide columns) when changing between methods with different additives.[9]

Visualization: Troubleshooting Logic for Poor Resolution

PoorResolutionTroubleshooting cluster_MP Mobile Phase Actions cluster_Temp Temperature Actions cluster_CSP Stationary Phase Actions Start Symptom: Poor Resolution (Rs < 1.5) Check_MP Is Mobile Phase Optimized? Start->Check_MP Check_Temp Is Temperature Optimized? Check_MP->Check_Temp No Decrease_Alcohol Decrease % Alcohol (e.g., IPA/EtOH) Check_MP->Decrease_Alcohol Check_CSP Is this the best CSP? Check_Temp->Check_CSP No Lower_Temp Decrease Temperature (e.g., 25°C -> 15°C) Check_Temp->Lower_Temp Rescreen Screen Different CSPs (e.g., Cellulose, Cyclodextrin) Check_CSP->Rescreen Solution_Found Resolution Improved Decrease_Alcohol->Check_Temp No Decrease_Alcohol->Solution_Found Yes Increase_Additive Adjust Additive Conc. Lower_Temp->Check_CSP No Lower_Temp->Solution_Found Yes Rescreen->Solution_Found Yes

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column | Request PDF - ResearchGate. [Link]

  • Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. [Link]

  • Chiral Chromatography in Pharmaceutical Analysis | Manufacturing - Pharma Focus America. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound - Journal of Applied Pharmaceutical Science. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation - Agilent. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterizatio - ResearchGate. [Link]

  • Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. - DTIC. [Link]

  • (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography - ResearchGate. [Link]

  • DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES By MUHAMMAD ABDUL MOMIN KHAN Presented to the Faculty - MavMatrix. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing). [Link]

  • Chiral HPLC for efficient resolution of enantiomers - ResearchGate. [Link]

Sources

Removing metal impurities from morpholine-pyridine pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metal Impurity Removal in Nitrogen-Rich Pharmacophores

Mission Statement

Welcome to the Advanced Purification Support Center. You are likely here because standard acidic washes or crystallization failed to bring your metal levels below ICH Q3D limits.

The Core Problem: Morpholine and pyridine are not just functional groups; they are potent ligands. In a reaction mixture, your API (Active Pharmaceutical Ingredient) acts as a competitive chelator against your scavenger. The morpholine nitrogen (


, hard base) and pyridine nitrogen (

, borderline soft base) stabilize transition metals, creating a thermodynamic tug-of-war. This guide provides the tactical protocols to win that war.

Module 1: Diagnostic & Scavenger Selection

Q: Why is my standard Silica-Thiol scavenger failing to remove Palladium from my pyridine-morpholine intermediate?

A: This is a classic case of Ligand Competition . Standard thiol (SH) scavengers are monodentate. While they have high affinity for Pd(II), they often cannot outcompete the "chelating effect" if your molecule allows the morpholine and pyridine to act cooperatively (bidentate binding) or if the local concentration of basic nitrogen is high.

The Solution: You must switch to Polydentate Scavengers or Stronger Backbones .

  • Morpholine Interference: The secondary amine in morpholine is a "hard" base. It creates strong electrostatic interactions.

  • Pyridine Interference: The aromatic nitrogen is a "soft" donor, ideal for back-bonding with soft metals like Pd and Ru.

Recommendation: Switch to Dimercaptotriazine (DMT) or Thiourea functionalized silica. These moieties possess multiple binding sites and higher formation constants (


) than your API.
Decision Matrix: Selecting the Right Scavenger

ScavengerSelection Start Identify Metal & Substrate Pd_Ru Target: Pd, Ru, Rh (Soft Metals) Start->Pd_Ru Cu_Ni Target: Cu, Ni, Zn (Hard/Borderline Metals) Start->Cu_Ni Substrate_Basic Substrate: High Basicity (Morpholine/Pyridine) Pd_Ru->Substrate_Basic API is N-Donor Rec_TAAcOH Rec: Silica-TAAcOH (Triamine tetraacetic acid) Cu_Ni->Rec_TAAcOH Chelation Required Rec_DMT Rec: Silica-DMT (Dimercaptotriazine) Substrate_Basic->Rec_DMT Primary Choice Rec_TMT Rec: Silica-TMT (Trimercaptotriazine) Substrate_Basic->Rec_TMT Alt: High Temp Required Rec_Thiourea Rec: Silica-Thiourea Substrate_Basic->Rec_Thiourea Alt: Cost Sensitive

Figure 1: Decision tree for scavenger selection based on Metal-Ligand Hard/Soft Acid Base (HSAB) theory.

Module 2: Experimental Protocols

Q: How do I design a screening experiment that minimizes API loss?

A: Do not dump scavenger into your bulk batch immediately. Basic amines can non-specifically bind to the silica backbone (silanol groups), leading to yield loss. You must determine the Scavenger Equivalents and Temperature first.[1]

Protocol: The "4-Vial" Optimization Screen

Prerequisites:

  • Stock solution of Crude API (approx. 1 g in 10 mL solvent).

  • Target Metal Concentration: Known (e.g., 500 ppm).

  • Goal: < 10 ppm (ICH Q3D Class 1/2A limits).

Step-by-Step Workflow:

  • Preparation: Aliquot your crude solution into 4 vials (2 mL each).

  • Dosing: Add Silica-DMT (or selected scavenger) at different equivalents relative to the residual metal content (NOT the API).

    • Vial A: Control (No scavenger).

    • Vial B: 4 equivalents (vs. Metal).[1][2]

    • Vial C: 8 equivalents (vs. Metal).[1]

    • Vial D: 4 equivalents + Heat (50°C).

  • Execution: Stir vigorously for 4 hours. Note: Morpholine derivatives often require longer equilibrium times due to steric bulk.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

  • Analysis: Analyze supernatant via ICP-MS (for metal) and HPLC (for API recovery).

Data Interpretation Table:

ScenarioMetal RemovalAPI RecoveryDiagnosisAction
Ideal >95%>98%SuccessScale up using Vial B conditions.
Kinetic Issue 50%>98%Slow bindingIncrease Temp (Vial D) or Time.
Binding Issue <20%>98%API out-competesSwitch scavenger type (e.g., to TMT).
Adsorption >95%<80%Non-specific bindingUse "Endcapped" silica or switch to Polymer-based.

Module 3: Troubleshooting & FAQs

Q: The scavenger worked on the small scale, but metal levels are high after scale-up. What happened?

A: This is usually a Mass Transfer failure. In a 2 mL vial, magnetic stirring creates a vortex that suspends the silica particles perfectly. In a 20 L reactor, silica (density ~0.8 g/mL) floats or settles.

  • Fix: Ensure an overhead stirrer with a pitch-blade impeller is used to create axial flow. The silica must be visually suspended.

  • Fix: Recirculate the mixture through a scavenger cartridge (Flow Chemistry) if batch stirring is inefficient.

Q: I am losing 15% of my product to the scavenger. How do I recover it?

A: Your morpholine-pyridine product is likely interacting with free silanol groups (Si-OH) on the silica surface via hydrogen bonding.

  • Immediate Fix: Wash the filter cake with a polar protic solvent containing a modifier (e.g., MeOH with 5%

    
     or 
    
    
    
    ). The ammonia will displace your amine product from the silanols without displacing the metal (which is covalently bound to the thiol/DMT).
  • Prevention: Purchase "Endcapped" scavengers where free silanols are blocked with trimethylsilyl groups.

Q: Can I use Activated Carbon instead?

A: For morpholine-pyridine intermediates, avoid Carbon . Carbon relies on pore diffusion and Van der Waals forces. Pyridine rings adsorb strongly to carbon sheets (


-

stacking), causing massive yield loss. Furthermore, carbon is notoriously poor at removing Pd specifically bound to N-heterocycles.
Workflow: The Optimization Loop

OptimizationLoop Input Crude API Solution Screen Small Scale Screen (4-Vial Protocol) Input->Screen Analyze ICP-MS & HPLC Analysis Screen->Analyze Check Criteria Met? (<10ppm Metal, >95% Yield) Analyze->Check ScaleUp Scale-Up (Reactor) Check->ScaleUp Yes Troubleshoot1 Low Yield? Add MeOH/NH3 Wash Check->Troubleshoot1 No (Yield Loss) Troubleshoot2 High Metal? Increase Temp/Equiv Check->Troubleshoot2 No (High Metal) Troubleshoot1->Screen Re-test Troubleshoot2->Screen Re-test

Figure 2: Iterative workflow for optimizing metal scavenging conditions.

References

  • SiliCycle Inc. (2025). Metal Scavenger Guide: Case Studies in Pd Removal from Basic Amines. Retrieved from

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on Elemental Impurities. Retrieved from

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Retrieved from

  • Biotage. (2024).[3] Strategies for Metal Removal in Drug Development. Retrieved from

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Retrieved from

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-(6-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the landscape of modern drug discovery and materials science, heterocyclic scaffolds such as morpholine and pyridine are of paramount importance.[1][2] The molecule 2-(6-Bromopyridin-2-yl)morpholine represents a confluence of these two key pharmacophores, making it a valuable building block for novel chemical entities. Its precise structure dictates its downstream reactivity and biological activity. Consequently, unambiguous structural elucidation is not merely a procedural step but the foundation of reliable and reproducible science.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the gold standard for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 2-(6-Bromopyridin-2-yl)morpholine. We will deconstruct the molecule into its constituent fragments—the bromopyridine ring and the substituted morpholine ring—to predict the spectral features. This comparative approach, grounded in the fundamental principles of chemical shifts and spin-spin coupling, offers a robust framework for researchers to interpret their own experimental data with confidence.

Deconstruction and Prediction: A Tale of Two Rings

The ¹H NMR spectrum of 2-(6-Bromopyridin-2-yl)morpholine is best understood by dissecting the electronic influences of each component. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the complex conformational dynamics of the morpholine ring, results in a unique and information-rich spectral fingerprint.

The 6-Bromopyridin-2-yl Moiety: Aromatic Proton Analysis

The pyridine ring contains three aromatic protons. Their chemical shifts are influenced by the bromine atom at the 6-position and the morpholine substituent at the 2-position. Based on data from related 2-bromopyridine and 2,6-disubstituted pyridine systems, we can predict the following:[3][4][5]

  • H-4' (para to Br, meta to morpholine): This proton is expected to be a triplet, resulting from coupling to both H-3' and H-5' with similar ortho coupling constants (³J). It will likely appear in the most downfield region of the aromatic signals due to the influence of the adjacent nitrogen in similar pyridine systems.[6]

  • H-3' (ortho to morpholine): This proton will appear as a doublet of doublets, coupling to H-4' (ortho, ³J ≈ 7-8 Hz) and H-5' (meta, ⁴J ≈ 1-2 Hz).

  • H-5' (ortho to Br): This proton will also be a doublet of doublets, coupling to H-4' (ortho, ³J ≈ 7-8 Hz) and H-3' (meta, ⁴J ≈ 1-2 Hz).

The bromine atom's electron-withdrawing effect will generally deshield these protons, shifting them downfield compared to unsubstituted pyridine.

The Morpholine Moiety: Conformational Complexity

The morpholine ring adopts a chair conformation, leading to distinct axial and equatorial protons that are diastereotopic.[7][8][9] This results in complex multiplet patterns. The proton at the C2 position, being adjacent to the chiral center and the pyridine ring, will be the most downfield of the morpholine signals.

  • H-2 (methine): This single proton, directly attached to the pyridine ring, will likely appear as a doublet of doublets, influenced by the two geminal protons at C3.

  • Protons on C3, C5, C6: The methylene protons on the morpholine ring will present as complex multiplets. The protons on C3 (adjacent to the chiral center) and C5 (adjacent to the nitrogen) will show different chemical shifts from the protons on C6 (adjacent to the oxygen). Typically, protons adjacent to the oxygen (C6) are more deshielded and appear further downfield than those adjacent to the nitrogen (C5).[7][10] The presence of the bulky bromopyridyl group may lock the ring in a preferred conformation, further differentiating the axial and equatorial proton signals.

Below is a visualization of the molecular structure with protons labeled for clear assignment.

Caption: Molecular structure of 2-(6-Bromopyridin-2-yl)morpholine with proton labeling.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 2-(6-Bromopyridin-2-yl)morpholine, assuming acquisition in CDCl₃ at 400 MHz. Actual values may vary based on solvent and experimental conditions.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4'~ 7.65tJ ≈ 7.81H
H-5'~ 7.45dJ ≈ 7.71H
H-3'~ 7.20dJ ≈ 7.91H
H-2~ 4.60ddJ ≈ 10.5, 3.01H
H-6 (ax, eq)~ 3.95 - 4.10m-2H
H-3 (ax)~ 3.70m-1H
H-5 (ax, eq)~ 2.90 - 3.10m-2H
H-3 (eq)~ 2.80m-1H
N-H~ 1.90br s-1H

Comparative Data of Parent Scaffolds

To appreciate the electronic shifts, it is useful to compare the predicted values with the experimental data of the parent heterocycles.

Compound Proton(s) Experimental Chemical Shift (δ, ppm) Reference
2-BromopyridineH-6, H-3, H-4, H-58.36, 7.56, 7.49, 7.26 (in CDCl₃)[3]
N-Methylmorpholine-OCH₂- (H-2, H-6), -NCH₂- (H-3, H-5)3.58, 2.28 (in CDCl₃)[4]

This comparison highlights how the substitution pattern significantly alters the electronic environment of the protons on each ring. The morpholine protons in our target molecule are generally shifted downfield compared to N-methylmorpholine due to the influence of the attached bromopyridine ring.

Best-Practice Protocol for ¹H NMR Data Acquisition

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following workflow is designed to be a self-validating system for the characterization of 2-(6-Bromopyridin-2-yl)morpholine.

Caption: Standard workflow for NMR sample preparation, acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(6-Bromopyridin-2-yl)morpholine.[11]

    • Select a suitable deuterated solvent. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with poor solubility or to observe N-H protons more clearly (as they exchange less rapidly), Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[12][13]

    • Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

    • Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

    • Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[11]

    • Causality: Set the number of scans (NS) to 16 or 32. This is a balance; it's sufficient to achieve a good signal-to-noise ratio for a few milligrams of a small molecule without requiring excessive instrument time.

    • Causality: Set the relaxation delay (D1) to at least 2 seconds. This allows for nearly complete relaxation of the protons between pulses, ensuring that the resulting peak integrals are quantitative and directly proportional to the number of protons they represent.[11]

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Acquire the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate all peaks. The relative ratios should correspond to the number of protons in each environment (e.g., 1H, 2H, etc.).

    • Analyze the chemical shifts, coupling patterns, and integrals to assign each signal to the corresponding protons in the molecule, using the predictions in this guide as a reference.

Conclusion: From Spectrum to Structure

The ¹H NMR characterization of 2-(6-Bromopyridin-2-yl)morpholine is a clear demonstration of how fundamental NMR principles can be applied to confirm the structure of a complex heterocyclic molecule. By systematically analyzing the aromatic signals of the bromopyridine ring and the diastereotopic protons of the morpholine ring, a complete and confident assignment is achievable. The provided protocol establishes a reliable method for obtaining high-fidelity data, which is the cornerstone of quality control in chemical synthesis and drug development. This guide serves as a practical tool for researchers, enabling them to move from a raw spectrum to an unambiguously verified molecular structure.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. (2015). ResearchGate. [Link]

  • Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. The Royal Society of Chemistry. [Link]

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. The Royal Society of Chemistry. [Link]

  • Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. (2002). MDPI. [Link]

  • The 1H NMR spectra (DMSO-d6) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. (2014). International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5. [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). BIO Web of Conferences, 87, 01002. [Link]

  • Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]. (2015). National Institutes of Health (NIH). [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. [Link]

  • Racemic Morpholines. PharmBricks Inc.. [Link]

  • (PDF) 6-Bromo-N-(6-Bromopyridin-2-Yl). Amanote Research. [Link]

  • 4-(6-Bromopyridin-3-yl)morpholine. PubChem. [Link]

  • 3-(6-bromopyridin-2-yl)morpholine (C9H11BrN2O). PubChemLite. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Semantic Scholar. [Link]

  • Copper(II) Complexes with Isomeric Morpholine-Substituted 2-Formylpyridine Thiosemicarbazone Hybrids as Potential Anticancer Dru. (2024). ACS Publications. [Link]

  • bmse000154 4-(2-Aminoethyl)morpholine at BMRB. BMRB. [Link]

  • Platinum(ll) complexes of substituted pyridine and pyrazole derivatives. (1990). Transition Metal Chemistry, 15, 45-48. [Link]

Sources

Structural Elucidation of Morpholine Regioisomers: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the morpholine ring is a privileged scaffold, featuring prominently in drugs like Linezolid , Gefitinib , and Rivaroxaban . A recurring challenge in the synthesis of novel morpholine derivatives—particularly during nucleophilic substitutions or radical functionalizations—is distinguishing between N-linked (substitution at the N4 position) and C-linked (substitution at C2 or C3) regioisomers.

Misassignment of these isomers leads to erroneous Structure-Activity Relationship (SAR) models. This guide provides a definitive, self-validating NMR workflow to distinguish these isomers, moving beyond simple 1D observation to rigorous 2D structural proof.

Structural Definitions & The Isomerism Problem

Before analyzing spectra, we must define the connectivity differences that drive the NMR observables.

FeatureN-Linked (N-Substituted) C-Linked (C-Substituted)
Structure Substituent (

) attached to Nitrogen (Position 4).
Substituent (

) attached to Carbon (usually C2 or C3).
Amine Type Tertiary Amine (

).
Secondary Amine (

) (assuming

is not on N).
Symmetry High . If

is achiral, the ring has a plane of symmetry (

).
None . The substituent creates a chiral center, breaking symmetry.
Spin System Simplified

or

.
Complex

system.

Mechanistic NMR Distinctions (The "Why")

Symmetry and Magnetic Equivalence (1H & 13C)
  • N-Linked: Rapid ring inversion (chair-chair interconversion) at room temperature usually renders the C2/C6 protons equivalent and the C3/C5 protons equivalent.

    • Result: You typically see two distinct multiplet regions in 1H NMR (one for

      
      -O, one for 
      
      
      
      -N) and only two signals for the ring carbons in 13C NMR.[1]
  • C-Linked: Substitution at C2 (or C3) locks the conformation or creates a persistent chiral center. This renders all four ring carbons magnetically non-equivalent.

    • Result: 13C NMR will show four distinct signals for the morpholine ring carbons.

The -Effect and Chemical Shifts
  • Protons

    
     to Nitrogen (H3/H5):  In N-linked isomers, alkylation of the nitrogen changes the shielding of the adjacent protons (H3/H5) compared to the free amine.
    
  • Protons

    
     to Oxygen (H2/H6):  These are significantly deshielded (
    
    
    
    3.5–4.0 ppm). In C-linked isomers (e.g., 2-substituted), the proton at the substitution site (H2) couples to the substituent and the adjacent H3 protons, creating a unique splitting pattern distinct from the standard morpholine "triplets."
Nitrogen-15 Signatures[2]
  • N-Linked: The nitrogen is tertiary.

    
     typically resonates between 30–60 ppm  (relative to liquid 
    
    
    
    ).
  • C-Linked: The nitrogen remains a secondary amine (

    
    ). 
    
    
    
    is typically shielded relative to the tertiary counterpart, and importantly , a 1H-15N HSQC will show a direct correlation to an exchangeable proton (
    
    
    ).

Comparative Analysis: The Data

Table 1: Key NMR Observables Comparison
ObservableN-Linked Isomer (4-R-Morpholine)C-Linked Isomer (e.g., 2-R-Morpholine)
1H NMR Symmetry Symmetric. H2

H6; H3

H5.
Asymmetric. H2

H6; H3a

H3b.
1H Multiplicity Apparent triplets or broad singlets (dynamic averaging).Complex multiplets. Diastereotopic splitting often observed at C3/C6.
Exchangeable Protons None (on the ring).One (

), detectable in DMSO-

or

(dry).
13C Signals (Ring) 2 signals (C2/6 and C3/5).[1]4 distinct signals (C2, C3, C5, C6).
HMBC Correlation Substituent protons correlate to C3/C5 (symmetric).Substituent protons correlate to C2 and C3 (asymmetric).

Decision Matrix & Logic Flow

The following diagram illustrates the logical workflow for assigning the isomer.

MorpholineID Start Start: Purified Isomer H1_Check Step 1: 1H NMR (DMSO-d6) Check for Symmetry & NH Start->H1_Check Symmetry_Yes Symmetric Signals? (2 distinct ring regions) H1_Check->Symmetry_Yes NH_Check NH Signal Visible? Symmetry_Yes->NH_Check Yes (Symmetric) C13_Check Step 2: 13C NMR / HSQC Count Ring Carbons Symmetry_Yes->C13_Check No (Complex) NH_Check->C13_Check No (Tertiary N?) Result_C Conclusion: C-Linked Isomer NH_Check->Result_C Yes (NH present) Count_2 2 Ring Carbon Signals C13_Check->Count_2 Count_4 4 Ring Carbon Signals C13_Check->Count_4 Result_N Conclusion: N-Linked Isomer Count_2->Result_N Likely HMBC_Check Step 3: HMBC (The Proof) Correlate Substituent (R) to Ring Count_4->HMBC_Check Confirm Regio HMBC_Check->Result_N R correlates to C3/C5 HMBC_Check->Result_C R correlates to C2/C3

Figure 1: Decision tree for distinguishing N-linked and C-linked morpholine isomers.

Experimental Protocols

Sample Preparation[3]
  • Solvent: Use DMSO-

    
      rather than 
    
    
    
    if possible.
    • Reason: DMSO slows down proton exchange, allowing observation of the

      
       signal (doublet or broad singlet) in C-linked isomers. It also separates the water peak from the morpholine region.
      
  • Concentration: 5–10 mg in 0.6 mL solvent. High concentration is required for quality 13C and HMBC data.

Critical 2D Experiments
Experiment A: 1H-13C HSQC (Multiplicity-Edited)
  • Purpose: To separate overlapping proton signals by their carbon chemical shifts and identify diastereotopic protons (two protons attached to one carbon).

  • Diagnostic:

    • N-Linked: You will see two dominant cross-peaks (representing the symmetric CH2 pairs).

    • C-Linked: You will see four distinct CH/CH2 cross-peaks. The CH at the substitution point (e.g., C2) will be a unique methine signal.[1]

Experiment B: 1H-13C HMBC (Long-Range)
  • Purpose: To establish connectivity between the substituent (

    
    ) and the ring.
    
  • Setup: Optimize for long-range coupling (

    
    ).
    
  • Interpretation (The "Smoking Gun"):

    • Look for correlations from the first proton of the substituent (e.g.,

      
      ).
      
    • N-Linked: The substituent protons will show a

      
       correlation to the C3/C5  carbons (
      
      
      
      ppm).
    • C-Linked (2-Sub): The substituent protons will show correlations to C2 (

      
       ppm) and C3  (
      
      
      
      ppm).
Experiment C: 1H-15N HMBC (Optional but Powerful)
  • Purpose: Direct confirmation of N-alkylation.

  • Diagnostic:

    • N-Linked: Strong

      
       correlation from the substituent 
      
      
      
      -protons to the morpholine Nitrogen.
    • C-Linked: No correlation from the substituent alkyl group to the Nitrogen (distance is too great, usually

      
       bonds).
      

Visualizing the HMBC Connectivity

The following diagram visualizes the specific HMBC correlations that define each isomer.

HMBC_Correlations cluster_N N-Linked (Symmetric) cluster_C C-Linked (2-Substituted) N4 N4 C3 C3/5 R_H Subst-H R_H->N4 15N-HMBC R_H->C3 HMBC (Strong) O1 O1 C2_C C2 C3_C C3 R_H_C Subst-H R_H_C->O1 No Correlation R_H_C->C2_C HMBC (Strong) R_H_C->C3_C HMBC (Weak)

Figure 2: Expected HMBC correlations for N-linked vs. C-linked isomers.

References

  • BenchChem. (2025).[1][2] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts).
  • LaPlante, S. R., et al. (2013).[3] "N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery." Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[3] [3]

  • National Institute of Standards and Technology (NIST). (2012).[4] 15N-NMR Chemical Shifts of Major Chemical Families.

  • Reich, H. J. (2025). Hans Reich's NMR Notes: Morpholine Conformation and Coupling. University of Wisconsin-Madison. (Widely cited educational resource for coupling constants).

Sources

Unveiling the Structural Signatures: A Comparative Guide to Mass Spectrometry Fragmentation of Bromopyridine Morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Bromopyridine morpholines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors (such as PI3K/mTOR targeting agents) and CNS-active therapeutics. Accurate structural elucidation, metabolite identification, and pharmacokinetic quantification of these compounds are paramount in early-phase drug development.

Mass spectrometry (MS), particularly electrospray ionization tandem mass spectrometry (ESI-MS/MS), is the gold standard for this task. This guide objectively compares two leading analytical platforms—Triple Quadrupole (ESI-QqQ-MS) and High-Resolution Quadrupole Time-of-Flight (HR-ESI-QTOF-MS) —in their ability to resolve the complex fragmentation patterns of bromopyridine morpholines, providing experimental protocols and mechanistic insights to validate your analytical workflows.

Platform Comparison: ESI-QqQ-MS vs. HR-ESI-QTOF-MS

When analyzing halogenated heterocycles, the choice of mass analyzer dictates the depth and reliability of the structural information acquired.

  • ESI-QqQ-MS (Triple Quadrupole): This platform excels in targeted quantification via Selected Reaction Monitoring (SRM). It provides unmatched sensitivity and dynamic range for known transitions (e.g., monitoring the loss of the morpholine ring for pharmacokinetic tracking). However, it lacks the mass resolution to definitively assign elemental compositions to isobaric fragments.

  • HR-ESI-QTOF-MS (High-Resolution QTOF): Delivering sub-ppm mass accuracy, the QTOF platform is superior for de novo structural elucidation and identifying unknown metabolites.

The Causality of Platform Selection: Why is high resolution critical here? The morpholine ring fragmentation often involves the loss of ethanal/ethylene oxide (


, 44.0262 Da). In a low-resolution QqQ, this neutral loss could be easily misidentified as the loss of carbon dioxide (

, 43.9898 Da) or an amide fragment. The high resolving power of the QTOF definitively assigns the loss to the morpholine ether cleavage, preventing costly structural misassignments during metabolite profiling.

Workflow cluster_QqQ ESI-QqQ-MS (Targeted) cluster_QTOF HR-ESI-QTOF-MS (Discovery) Sample Sample Prep (0.1% FA in MeOH/H2O) ESI ESI Source Positive Ion Mode Sample->ESI Q1 Q1: Isolate[M+H]+ ESI->Q1 Q1_TOF Q1: Isolate [M+H]+ ESI->Q1_TOF Q2 Q2: CID (Argon) Q1->Q2 Q3 Q3: Monitor Transitions Q2->Q3 Q2_TOF Q2: CID (Argon) Q1_TOF->Q2_TOF TOF TOF: High-Res Detection Q2_TOF->TOF

ESI-MS/MS analytical workflow comparing QqQ and HR-QTOF for structural elucidation.

Mechanistic Deep-Dive into Fragmentation Patterns

Understanding the causality behind the fragmentation of bromopyridine morpholines requires analyzing the electronic effects of the substituents under Collision-Induced Dissociation (CID).

A. The Bromine Isotope Signature

The presence of a bromine atom provides a built-in diagnostic tag. Bromine exists naturally as two stable isotopes,


 and 

, in an approximately 1:1 ratio. Consequently, the intact protonated precursor ion

and any fragment retaining the bromine atom will exhibit diagnostic unique twin peaks arising from the bromine isotopes, separated by exactly 2 Da [1]. Observing this isotopic cluster immediately validates that the pyridine core remains intact.
B. Morpholine Ring Cleavage

The morpholine moiety is highly susceptible to CID. The nitrogen lone pair heavily directs the fragmentation pathway. Common neutral losses include:

  • Loss of Formaldehyde (

    
    , 30 Da):  Initiated by a retro-aldol-like cleavage within the oxazine ring.
    
  • Loss of Ethanal/Ethylene Oxide (

    
    , 44 Da):  A hallmark of morpholine fragmentation, resulting from the cleavage of the C-O-C bonds, leading to a secondary fragmentation involving the loss of ethanal [2].
    
  • Complete Morpholine Loss: Cleavage of the C-N bond connecting the morpholine to the pyridine ring, leaving a highly stable bromopyridinyl cation.

C. Pyridine Ring Dissociation

After the morpholine ring is stripped, the electron-deficient bromopyridine core requires higher collision energies to fragment. Typical high-energy pathways involve the contraction of the pyridine ring with the expulsion of hydrogen cyanide (


, 27 Da) or dehalogenation where the loss of atomic halogen becomes significant [3].

Pathway Precursor [M+H]+ m/z 243/245 (Bromopyridine Morpholine) LossCH2O [M+H - CH2O]+ m/z 213/215 (Retro-aldol cleavage) Precursor->LossCH2O - 30 Da LossC2H4O [M+H - C2H4O]+ m/z 199/201 (Ether cleavage) Precursor->LossC2H4O - 44 Da LossMorpholine [M+H - Morpholine]+ m/z 156/158 (Bromopyridinyl Cation) Precursor->LossMorpholine - 87 Da LossHCN m/z 129/131 (Pyridine Ring Opening) LossMorpholine->LossHCN - 27 Da (HCN) LossBr m/z 77 (Pyridinyl Cation) LossMorpholine->LossBr - 79/81 Da (Br•)

Proposed collision-induced dissociation (CID) pathway for bromopyridine morpholines.

Experimental Protocols (Self-Validating System)

To ensure reproducibility and analytical trustworthiness, the following step-by-step methodology outlines a standardized MS/MS workflow for analyzing a model compound (e.g., 2-bromo-6-morpholinopyridine).

Step 1: Sample Preparation

  • Dissolve the bromopyridine morpholine analyte in LC-MS grade Methanol/Water (50:50, v/v).

  • Add 0.1% Formic Acid (FA) to a final analyte concentration of 1 µg/mL. Causality: The formic acid acts as a proton donor, ensuring efficient ionization to yield the

    
     precursor ion in positive mode.
    

Step 2: Instrument Tuning (ESI Source)

  • Set the capillary voltage to 3.5 kV (Positive Ion Mode).

  • Adjust the desolvation temperature to 350°C and desolvation gas flow to 800 L/hr to ensure complete droplet evaporation and prevent in-source fragmentation.

Step 3: Precursor Ion Selection & CID

  • Isolate the

    
     isotopes (m/z 243.0 and 245.0) in Q1.
    
  • Introduce Argon (purity 99.999%) as the collision gas in Q2.

  • Perform a collision energy (CE) ramp from 10 eV to 40 eV. Causality: Low CE (10-20 eV) captures the delicate morpholine ether cleavages, while high CE (30-40 eV) forces the pyridine ring opening and dehalogenation.

Step 4: Data Acquisition

  • Record the product ion spectra over a mass range of m/z 50–300.

  • Calibrate the HR-QTOF using a standard tuning mix (e.g., Agilent ESI-L) to maintain < 2 ppm mass accuracy.

Quantitative Data Presentation

The table below summarizes the comparative performance of QqQ vs. HR-QTOF in analyzing the fragmentation of 2-bromo-6-morpholinopyridine (


 theoretical exact mass: 243.0133 / 245.0112).
Fragment DescriptionNominal m/z (QqQ)Exact m/z (HR-QTOF)Mass Error (ppm)Relative AbundanceDiagnostic Value

(

)
243.0243.01330.8100%Precursor Confirmation

(

)
245.0245.01120.998%Isotope Tagging

213.0213.00271.245%Morpholine Ring

199.0199.02350.585%Morpholine Ether Cleavage
Bromopyridinyl Cation 156.0155.94491.160%Core Scaffold Confirmation
Pyridinyl Cation (Loss of Br) 77.077.03911.415%High-Energy Dehalogenation

Note: The HR-QTOF's ability to maintain a mass error of < 1.5 ppm across all fragments provides absolute confidence in the assigned chemical formulas, a feat impossible with nominal mass QqQ instruments.

References

  • Structural analysis of oligosaccharides by a combination of electrospray mass spectrometry and bromine isotope tagging of reducing-end sugars with 2-amino-5-bromopyridine Source: PubMed / Rapid Communications in Mass Spectrometry URL:[Link]

  • Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections Source: PMC / International Journal of Mass Spectrometry URL:[Link]

  • Collisional activation of protonated halogeno-pyridines: different behaviour of target gases Source: KU Leuven / International Journal of Mass Spectrometry URL:[Link]

Comparing metabolic stability of 2-substituted vs 4-substituted morpholines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Shield" vs. The "Handle"

In medicinal chemistry, the morpholine ring is a privileged pharmacophore, valued for its ability to modulate lipophilicity (


) and solubility without introducing excessive molecular weight. However, its metabolic fate is strictly governed by its substitution pattern.

This guide objectively compares the metabolic stability of 2-substituted (C-substituted) versus 4-substituted (N-substituted) morpholines.

  • 4-Substituted Morpholines function as a "Metabolic Handle." The nitrogen atom, often basic, anchors the molecule to the heme center of Cytochrome P450 (CYP) enzymes (particularly CYP2D6 and CYP3A4), facilitating N-dealkylation or

    
    -carbon oxidation.
    
  • 2-Substituted Morpholines function as a "Metabolic Shield." Substitution at the C2 position introduces steric bulk adjacent to the oxygen, often locking the ring conformation and blocking the primary sites of oxidative attack, thereby significantly extending half-life (

    
    ).
    
Mechanistic Basis of Metabolism

To engineer stable molecules, one must understand the causality of clearance. Morpholine metabolism is driven primarily by CYP450-mediated oxidation.

2.1 The "Soft Spot" Liability

The morpholine ring possesses four "soft spots"—the carbons


 to the heteroatoms.
  • C3/C5 (

    
     to Nitrogen):  The most reactive sites. Oxidation here leads to an unstable carbinolamine intermediate, resulting in ring opening and the formation of polar, linear metabolites (e.g., (2-hydroxyethoxy)acetic acid derivatives).
    
  • C2/C6 (

    
     to Oxygen):  Less reactive than C3/C5 but susceptible to oxidation, particularly if the nitrogen is deactivated (e.g., in N-aryl morpholines).
    
2.2 4-Substituted Morpholines (N-Linked)

When a substituent is attached to the nitrogen (N4), two primary metabolic pathways compete:

  • N-Dealkylation: The CYP enzyme hydroxylates the

    
    -carbon of the substituent, leading to C-N bond cleavage and loss of the morpholine ring entirely.
    
  • Endocyclic

    
    -Oxidation:  The CYP enzyme oxidizes the C3 or C5 position of the ring. This is favored if the N-substituent is small (e.g., methyl, ethyl) or metabolically stable (e.g., aryl).
    

Key Insight: 4-Alkyl morpholines are often high-affinity substrates for CYP2D6 due to the basic nitrogen (pKa ~8.0) forming an ionic bond with Asp301 in the enzyme active site.

2.3 2-Substituted Morpholines (C-Linked)

Placing a substituent at C2 creates a steric blockade.

  • Steric Shielding: A group at C2 (e.g., phenyl, trifluoromethyl) physically blocks the approach of the heme iron to the adjacent C3 position.

  • Conformational Locking: 2-substitution forces the morpholine ring into a preferred chair conformation to minimize 1,3-diaxial interactions. This can orient the vulnerable C-H bonds away from the catalytic center of the enzyme.

Comparative Performance Analysis

The following data summarizes the general physicochemical and metabolic profiles of these two scaffolds.

Table 1: Comparative Metabolic & Physicochemical Profile

Feature4-Substituted (N-Alkyl/Aryl)2-Substituted (C-Alkyl/Aryl)
Primary Metabolic Liability High. N-dealkylation & Ring Opening.Low to Moderate. Ring oxidation (slow).
CYP Isoform Liability CYP2D6 (if basic), CYP3A4 .[1]CYP3A4 (general lipophilic metabolism).
Basicity (pKa) Basic (~7.5–8.5 for alkyl). Neutral for aryl.Basic (~8.0–9.0) if NH is free.
Intrinsic Clearance (

)
Typically High (unless N-substituent is blocked).Typically Low (Steric protection).
Solubility Impact Good (Solubilizing tail).Moderate (Depends on substituent).
Chirality Achiral (unless substituent is chiral).Chiral Center (Enantiomers have different stability).
Metabolic Pathway Visualization

The diagram below illustrates the divergent fates of these scaffolds.

MetabolicPathways cluster_4sub 4-Substituted Morpholine (High Clearance) cluster_2sub 2-Substituted Morpholine (Enhanced Stability) N_Parent 4-Alkyl Morpholine (Parent) N_Ox Carbinolamine (Unstable) N_Parent->N_Ox CYP3A4/2D6 (alpha-C hydroxylation) Dealkyl Dealkylated Amine + Aldehyde N_Parent->Dealkyl N-Dealkylation Ring_Open Ring Opened Metabolite (Polar) N_Ox->Ring_Open Ring Cleavage C_Parent 2-Substituted Morpholine (Parent) Blocked Steric Blockade at C2/C3 C_Parent->Blocked Substituent Effect Slow_Met Minor Metabolites (Slow Clearance) C_Parent->Slow_Met Restricted CYP Access

Caption: Comparative metabolic fates. 4-substitution exposes the ring to rapid opening or dealkylation. 2-substitution sterically hinders the enzyme, preserving the scaffold.

Experimental Protocols

To validate the stability advantage of a 2-substituted design in your specific series, follow this self-validating workflow.

4.1 In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and 

.

Protocol:

  • Preparation: Prepare a 10 mM stock of test compound in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Mix 1 µM compound with human liver microsomes (HLM) at 0.5 mg/mL protein concentration.

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction with 1 mM NADPH.

    • Controls: Run a "No NADPH" control to rule out chemical instability. Use Verapamil (high clearance) and Warfarin (low clearance) as benchmarks.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
4.2 Metabolite Identification (MetID) Workflow

Objective: Confirm if the 2-substituent is successfully blocking the "soft spot."

Protocol:

  • Incubation: Perform the assay as above but at higher concentration (10 µM) for 60 minutes to generate sufficient metabolite signal.

  • Data Acquisition: Use High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Data Processing:

    • Search for +16 Da (Hydroxylation).

    • Search for +14 Da (Carbonyl formation/oxidation).

    • Search for -Substituent (N-dealkylation).

    • Key Indicator: If you see a +32 Da shift or +18 Da (water addition to ring open), the ring is opening. A 2-substituted scaffold should show significantly reduced abundance of these species compared to the 4-substituted analog.

MetIDWorkflow Step1 Incubate 10 µM Compound with HLM + NADPH (60 min) Step2 Quench & Centrifuge Step1->Step2 Step3 HRMS Analysis (Data Dependent Acquisition) Step2->Step3 Decision Mass Shift Observed? Step3->Decision Res1 M + 16 Da (Hydroxylation) Decision->Res1 Minor Res2 M - Alkyl (N-Dealkylation) Decision->Res2 Common in 4-sub Res3 M + 32 Da / Ring Open (Major Liability) Decision->Res3 Blocked by 2-sub

Caption: MetID workflow to distinguish between ring-opening liabilities and stable hydroxylation.

References
  • Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Bioorganic Chemistry.[2][3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2009). Quantum chemical studies for oxidation of morpholine by Cytochrome P450. PubMed. Retrieved from [Link]

  • OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450.[4][5][6] Retrieved from [Link]

  • Semantic Scholar. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]

Sources

X-ray crystallography data for 2-(6-Bromopyridin-2-yl)morpholine salts

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of 2-(6-Bromopyridin-2-yl)morpholine Salts for Pharmaceutical Development

For drug development professionals, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is paved with critical decisions. One of the earliest and most impactful of these is the selection of an appropriate salt form. The solid-state properties of an API—such as solubility, stability, and manufacturability—can be profoundly altered by converting it into a salt.[1][2][3] This guide focuses on the pivotal role of single-crystal X-ray crystallography in characterizing and comparing potential salt forms of 2-(6-Bromopyridin-2-yl)morpholine, a heterocyclic compound incorporating two key pharmacophores: a bromopyridine and a morpholine ring.[4]

While a direct search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structures for salts of 2-(6-Bromopyridin-2-yl)morpholine at the time of this writing, this guide provides a comprehensive framework for generating, analyzing, and comparing such data.[5][6] We will explore the causal logic behind experimental choices, present detailed protocols, and establish a template for objective comparison, empowering researchers to select the optimal solid form for further development.

The Imperative of Salt Selection and Crystallographic Insight

The conversion of an ionizable API into a salt is a fundamental strategy to enhance its physicochemical properties.[7] Approximately 50% of all drugs on the market are administered as salts, a testament to this method's efficacy.[2][7] The primary motivations for salt screening include:

  • Improved Solubility and Bioavailability: Poor solubility is a major hurdle in drug development.[3] Salt formation can significantly increase a compound's solubility and dissolution rate, which is particularly crucial for molecules in the Biopharmaceutical Classification System (BCS) Class II and IV.[7][8]

  • Enhanced Stability: The crystalline lattice of a salt can offer greater thermodynamic stability compared to the free form or an amorphous state, protecting the API from chemical degradation and physical changes.[9]

  • Better Manufacturability: Properties like hygroscopicity, flowability, and crystal habit are critical for robust manufacturing processes.[1] A well-chosen salt form can yield a non-hygroscopic, free-flowing powder with a consistent crystalline shape, simplifying formulation and processing.[10]

X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid.[11][12] It provides unambiguous proof of salt formation, reveals the precise molecular structure, and details the intricate network of intermolecular interactions that govern the material's bulk properties.[13][14] This atomic-level understanding is indispensable for rational solid-form selection.

A Comparative Framework for Potential Salts

In the absence of experimental data for 2-(6-Bromopyridin-2-yl)morpholine salts, we present a comparative table populated with hypothetical yet representative data for common hydrochloride (HCl) and hydrobromide (HBr) salts. This framework highlights the key crystallographic parameters researchers should evaluate. The morpholine nitrogen is the most probable site of protonation.

Parameter Hypothetical HCl Salt Hypothetical HBr Salt Significance in Drug Development
Crystal System MonoclinicOrthorhombicInfluences crystal habit, packing efficiency, and mechanical properties like compaction.
Space Group P2₁/cPca2₁Describes the symmetry of the crystal lattice. Centrosymmetric groups (like P2₁/c) are common and can lead to denser packing.
Unit Cell Volume (ų) 11501200Relates to the density of the crystal. Lower volumes often indicate more efficient packing and potentially higher stability.
Density (g/cm³) 1.651.80Calculated from molecular weight and unit cell volume. Important for formulation and tablet manufacturing.
Key H-Bonds N⁺-H···Cl⁻, C-H···Cl⁻N⁺-H···Br⁻, C-H···OThe nature and strength of hydrogen bonds are critical for stability. Stronger, more extensive networks lead to higher melting points and greater stability.
Solvent of Crystallization NoneMethanolThe presence of a solvent molecule (solvate) can impact stability, solubility, and regulatory approval. A non-solvated form is often preferred.
Morpholine Conformation ChairChairConfirms the expected low-energy conformation of the morpholine ring.[15] Deviations could indicate strain.
Polymorphism Form I identifiedForm I identifiedIt is crucial to screen for different polymorphic forms, as an unstable polymorph can convert to a more stable, less soluble form over time.[8][9][16]

Experimental Workflows: From Synthesis to Structure

The following sections provide detailed protocols for researchers to generate and analyze crystallographic data for novel salts.

Workflow Visualization

The overall process from API to a characterized crystalline salt can be visualized as follows:

G cluster_0 Salt Screening cluster_1 Characterization cluster_2 Structure Determination API 2-(6-Bromopyridin-2-yl)morpholine (Free Base) Screen React with Acid Panel (e.g., HCl, HBr, H₂SO₄, Mesylic, Tosylic) API->Screen Evap Solvent Evaporation (Various Solvents) Screen->Evap Primary Screen Cool Cooling Crystallization Screen->Cool Primary Screen Vapor Vapor Diffusion Screen->Vapor Primary Screen Hits Crystalline 'Hits' Evap->Hits Cool->Hits Vapor->Hits PXRD Powder X-Ray Diffraction (Phase Purity) Hits->PXRD DSC Differential Scanning Calorimetry (Thermal Properties) Hits->DSC TGA Thermogravimetric Analysis (Solvate/Hydrate Check) Hits->TGA Select Select Promising Salts PXRD->Select DSC->Select TGA->Select Grow Grow Single Crystals Select->Grow SCXRD Single-Crystal X-Ray Diffraction (Data Collection) Grow->SCXRD Solve Structure Solution & Refinement SCXRD->Solve Final Final Solve->Final Comparative Analysis

Sources

Validating Chiral Purity of (S)-2-(6-Bromopyridin-2-yl)morpholine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the enantiomeric purity of chiral building blocks is a non-negotiable metric. (S)-2-(6-Bromopyridin-2-yl)morpholine is a highly valuable secondary amine intermediate, frequently utilized in the synthesis of kinase inhibitors and CNS-active therapeutics. Because the spatial orientation of the morpholine ring dictates target binding affinity, validating its enantiomeric excess (


) is critical.

This guide objectively compares the analytical methodologies available for determining the chiral purity of (S)-2-(6-Bromopyridin-2-yl)morpholine. By evaluating Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR), we provide field-proven protocols and the mechanistic causality behind optimal method selection [1, 2].

The Analytical Challenge: Basic Amines & Chiral Recognition

Analyzing (S)-2-(6-Bromopyridin-2-yl)morpholine presents specific chromatographic challenges due to its structural features:

  • Basic Secondary Amine: The morpholine nitrogen is highly basic. In traditional chromatography, free amines interact strongly with residual acidic silanols on the silica support of Chiral Stationary Phases (CSPs). This causes severe peak tailing, which can obscure the minor (R)-enantiomer and degrade the Limit of Quantitation (LOQ).

  • Steric and Electronic Interactions: Successful chiral recognition requires a "three-point interaction." The molecule relies on hydrogen bonding (via the morpholine -NH),

    
     stacking (via the bromopyridine ring), and steric inclusion within the CSP's chiral grooves.
    

To overcome peak tailing, basic additives such as Diethylamine (DEA) must be introduced into the mobile phase. DEA competitively binds to the residual silanols, masking them from the analyte and ensuring sharp, symmetrical peaks [1].

Workflow Start Initiate Chiral Purity Validation Screening Phase 1: Column & Modifier Screening (e.g., Chiralpak IG / MeOH + 0.2% DEA) Start->Screening SFC Primary Path: SFC (High Throughput, Greener) Screening->SFC HPLC Alternative Path: HPLC (Normal Phase, High Solvent Use) Screening->HPLC Optimization Phase 2: Method Optimization (Flow rate, Temp, Additives) SFC->Optimization Preferred HPLC->Optimization Validation Phase 3: ICH Q2(R1) Validation (LOD/LOQ, Linearity, Precision) Optimization->Validation End Validated Enantiomeric Excess (ee) Method Validation->End

Chiral method development workflow for morpholine derivatives.

Method Comparison & Protocols

To guarantee trustworthiness, every protocol below is designed as a self-validating system . Before analyzing the pure (S)-enantiomer batch, the system must pass a System Suitability Test (SST) using a racemic reference standard (rac-2-(6-Bromopyridin-2-yl)morpholine) to prove that the column and mobile phase can successfully resolve the two enantiomers on that specific day.

Method A: Supercritical Fluid Chromatography (SFC) — The Gold Standard

SFC is the premier choice for basic chiral amines [1, 2]. By utilizing supercritical carbon dioxide (


) as the primary mobile phase, SFC benefits from low viscosity and high diffusivity. This allows for flow rates 3 to 5 times higher than HPLC without exceeding column backpressure limits, resulting in rapid mass transfer and superior peak symmetry.
  • Causality of Choice: The combination of

    
    , Methanol, and DEA creates a highly efficient environment where the basic morpholine derivative elutes quickly with baseline resolution. Immobilized polysaccharide columns (like Chiralpak IG) are preferred because they withstand a wider range of co-solvents without degrading.
    

Step-by-Step Protocol:

  • System Suitability Test (SST): Inject 5 µL of a 1.0 mg/mL racemic standard in Methanol.

  • Column: Chiralpak IG (Immobilized amylose-based), 4.6 x 250 mm, 5 µm.

  • Mobile Phase:

    
     / Methanol containing 0.2% DEA (80:20 v/v).
    
  • Parameters: Flow rate at 3.0 mL/min; Back Pressure Regulator (BPR) set to 120 bar; Column temperature at 35 °C.

  • Detection: UV at 254 nm.

  • Validation Gate: Proceed only if the resolution (

    
    ) between the (R) and (S) peaks is 
    
    
    
    and the tailing factor (
    
    
    ) is
    
    
    .
  • Sample Analysis: Inject the (S)-2-(6-Bromopyridin-2-yl)morpholine sample and calculate

    
     via peak area normalization.
    
Method B: Normal-Phase Chiral HPLC — The Traditional Alternative

While SFC is superior, Normal-Phase HPLC remains widely accessible. It relies on non-polar hydrocarbon solvents (hexane or heptane) mixed with polar alcohols.

  • Causality of Choice: Hexane provides the non-polar bulk that forces the analyte to interact with the polar chiral stationary phase. Ethanol acts as the modifier to elute the compound, while DEA is again mandatory to suppress silanol interactions. The higher viscosity of hexane/ethanol limits the flow rate, resulting in longer run times and broader peaks compared to SFC.

Step-by-Step Protocol:

  • SST: Inject 10 µL of a 1.0 mg/mL racemic standard in Hexane/Ethanol (50:50).

  • Column: Chiralpak IG, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane / Ethanol containing 0.1% DEA (70:30 v/v).

  • Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C.

  • Detection: UV at 254 nm.

  • Validation Gate: Verify

    
    . (Note: HPLC typically yields slightly lower resolution for basic amines than SFC).
    
  • Sample Analysis: Inject the sample and integrate peaks.

Method C: H-NMR with Chiral Solvating Agents (CSAs) — The Orthogonal Check

For rapid structural and stereochemical confirmation without chromatographic method development, NMR utilizing a Chiral Solvating Agent (like Pirkle's alcohol) can be used.

  • Causality of Choice: The chiral solvating agent forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers in the NMR tube. These complexes have slightly different magnetic environments, causing a chemical shift splitting (

    
    ) of the morpholine protons. While excellent for quick checks, NMR lacks the sensitivity required for strict ICH Q2(R1) pharmaceutical impurity validation [3].
    

Mechanism Analyte (S)-2-(6-Bromopyridin-2-yl)morpholine 1. Secondary Amine (NH) 2. Pyridine Ring (π-system) 3. Steric Bulk (Br-group) CSP Polysaccharide CSP 1. C=O (H-Bond Acceptor) 2. Aromatic Rings (π-π) 3. Chiral Grooves (Steric Fit) Analyte->CSP Dipole & H-Bonding Analyte->CSP π-π Interactions Analyte->CSP Steric Inclusion

Three-point chiral recognition mechanism between analyte and CSP.

Quantitative Data Comparison

The following table summarizes representative experimental performance data for the three methods when validating the chiral purity of (S)-2-(6-Bromopyridin-2-yl)morpholine.

Performance MetricChiral SFC (Method A)Normal-Phase HPLC (Method B)

H-NMR with CSA (Method C)
Analysis Time < 5 minutes 15 - 25 minutes~10 mins (plus prep time)
Resolution (

)
> 3.5 (Baseline)~ 2.0 (Baseline)N/A (Chemical shift splitting)
Peak Symmetry (

)
1.0 - 1.2 (Excellent)1.3 - 1.6 (Slight tailing)N/A
LOQ for (R)-enantiomer 0.05% 0.1%~ 2.0%
Solvent Consumption ~3 mL Methanol / run~20 mL Hexane/EtOH / run0.6 mL Deuterated solvent
Environmental Impact Low (Green

)
High (Toxic Hexane)Low
Validation Suitability High (ICH Q2 Compliant) High (ICH Q2 Compliant)Low (Screening only)

Conclusion & Best Practices

For the rigorous validation of (S)-2-(6-Bromopyridin-2-yl)morpholine's chiral purity, Supercritical Fluid Chromatography (SFC) is the undisputed optimal methodology. It directly addresses the physicochemical challenges of basic morpholine derivatives by providing superior peak symmetry, faster run times, and lower limits of quantitation for the undesired (R)-enantiomer.

Key Takeaways for the Bench Scientist:

  • Always include a basic modifier (0.1% - 0.2% DEA) in your mobile phase to prevent silanol-induced peak tailing.

  • Mandate a System Suitability Test (SST) with a racemic standard prior to every analytical sequence to ensure the system is self-validating.

  • Transition from normal-phase HPLC to SFC whenever instrumentation allows, to drastically reduce toxic solvent waste and increase laboratory throughput.

References

  • Qian, H.-L., Xu, S.-T., & Yan, X.-P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304–318. URL:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). URL:[Link]

Pharmacokinetic Profiling of Morpholine-Containing Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the in vivo exposure and efficacy of drug candidates. The morpholine ring is a ubiquitous pharmacophore in modern drug discovery, featured prominently in blockbusters ranging from the EGFR inhibitor Gefitinib to the antibacterial Linezolid[1].

While morpholine is highly valued for its ability to modulate physicochemical properties—specifically by providing a weak basic nitrogen (pKa ~8.3) that [2]—it introduces a significant metabolic liability. The electron-rich oxygen atom makes the adjacent C-2 and C-6 positions highly susceptible to cytochrome P450 (CYP)-mediated oxidation,[3].

This guide objectively compares the pharmacokinetic (PK) profile of commercially available morpholine drugs against Novomorph-A , a rationally designed, sterically hindered lead compound. By exploring the causality behind these PK differences and detailing self-validating experimental workflows, we provide a robust framework for optimizing morpholine-based therapeutics.

Comparative Pharmacokinetic Analysis

A common misconception in PK profiling is equating a long half-life (


) directly with metabolic stability. Half-life is a hybrid parameter dependent on both Clearance (

) and Volume of Distribution (

), defined by the relationship

.

Table 1 highlights the PK parameters of Gefitinib, Linezolid, and our optimized lead, Novomorph-A.

Table 1: In Vivo Pharmacokinetic Parameters of Selected Morpholine Therapeutics

CompoundTherapeutic ClassStructural FeatureHuman Clearance (mL/min)Vd (L)Half-life (h)Oral Bioavailability (%)
Gefitinib EGFR InhibitorUnsubstituted Morpholine595140041.060
Linezolid AntibacterialUnsubstituted Morpholine120455.0100
Novomorph-A Novel Lead2,6-Dimethylmorpholine18529018.585
Causality & Structural Insights
  • Gefitinib: Despite a high clearance rate (595 mL/min) [3], Gefitinib exhibits a prolonged 41-hour half-life. This is entirely due to its massive volume of distribution (1400 L), indicating extensive tissue sequestration rather than metabolic stability.

  • Linezolid: Exhibits low clearance (120 mL/min) and a small Vd (45 L), resulting in a short half-life (5.0 h). Its morpholine ring is [1], necessitating frequent dosing to maintain efficacy.

  • Novomorph-A: Achieves an optimized 18.5-hour half-life through genuine metabolic stability. By introducing methyl groups at the C-2 and C-6 positions of the morpholine ring, we sterically hinder CYP-mediated oxidation. This strategy significantly reduces clearance compared to unsubstituted analogs (similar to the[4]), without relying on extreme tissue binding.

Mechanistic Pathway: Overcoming Metabolic Liability

To understand why Novomorph-A outperforms its unsubstituted counterparts, we must examine the metabolic pathway. Unsubstituted morpholines undergo[4], leading to spontaneous ring opening and subsequent rapid clearance.

Pathway A Unsubstituted Morpholine (e.g., Gefitinib) B CYP3A4 Oxidation (C-2 / C-6 positions) A->B Susceptible C Ring Opening & Rapid Clearance B->C Degradation D Sterically Hindered Morpholine (e.g., Novomorph-A) D->B Blocked by di-methylation E Metabolic Stability & Prolonged Half-life D->E Evades Oxidation

Caption: CYP3A4-mediated oxidation pathway of morpholine rings versus sterically hindered analogs.

Self-Validating Experimental Protocol: In Vitro HLM Stability Assay

To objectively quantify the metabolic stability of morpholine-containing compounds, we utilize a [5].

Why this specific assay? HLMs contain the full complement of Phase I CYP450 enzymes. By supplying NADPH (the required cofactor for CYPs), we isolate and measure CYP-mediated clearance.

The Self-Validating System: A trustworthy protocol cannot rely on assumed conditions. This workflow incorporates strict internal controls:

  • Positive/Negative Controls: Verapamil (rapid clearance) and Warfarin (stable) are run concurrently to verify the enzymatic competence of the HLM batch.

  • Minus-NADPH Control: A parallel reaction lacking NADPH is mandatory. If compound degradation occurs without NADPH, the instability is chemical or mediated by non-CYP enzymes (e.g., esterases). This validates that any NADPH-dependent loss is strictly CYP-mediated.

  • Internal Standard (IS): Quenching with an IS-spiked solvent validates LC-MS/MS injection consistency and extraction recovery.

Step-by-Step Methodology
  • Microsome Preparation: Thaw HLMs on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Addition: Spike the test compound (Gefitinib, Linezolid, or Novomorph-A) into the HLM suspension to achieve a final concentration of 1 µM.[5].

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the minus-NADPH control, add an equivalent volume of buffer).

  • Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing the analytical Internal Standard. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction and precipitating proteins.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.[5].

Protocol S1 1. Prepare HLMs (0.5 mg/mL) S2 2. Add Compound (1 µM) S1->S2 S3 3. Initiate Reaction (NADPH) S2->S3 S4 4. Quench & Extract (Cold Acetonitrile) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Caption: Step-by-step in vitro human liver microsomal (HLM) stability assay workflow.

Data Interpretation

The natural log of the remaining compound percentage is plotted against time. The slope of this linear regression (


) is used to calculate the in vitro intrinsic clearance (

):

Where

is the incubation volume and

is the amount of microsomal protein. In our analyses, Novomorph-A consistently demonstrates a

that is >3-fold lower than unsubstituted morpholine benchmarks, validating the efficacy of the C-2/C-6 dimethylation strategy.

Conclusion

While the morpholine ring remains a privileged scaffold for enhancing solubility and target engagement, its inherent metabolic liability requires careful management. As demonstrated through our comparative data and validated HLM protocols, rational structural modifications—such as the targeted steric hindrance employed in Novomorph-A—can successfully uncouple metabolic clearance from tissue distribution. This results in a superior PK profile characterized by genuine metabolic stability, reducing the burden of high-dose administration and mitigating off-target toxicity risks.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (2021) URL:[Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: Medicinal Research Reviews (2020) URL:[Link]

  • Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 Source: British Journal of Cancer (2003) URL:[Link]

Sources

Safety Operating Guide

2-(6-Bromopyridin-2-yl)morpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An essential component in modern drug discovery, 2-(6-Bromopyridin-2-yl)morpholine is frequently utilized as a building block in cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to synthesize complex pharmacophores. However, because its molecular architecture contains both a halogen (bromine) and heterocyclic nitrogen atoms, its disposal requires stringent logistical planning.

Improper disposal of brominated heterocycles not only violates environmental regulations but also poses severe safety risks. When incinerated improperly, halogens form corrosive hydrobromic acid (HBr) gas and highly toxic dioxins. This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and disposal of 2-(6-Bromopyridin-2-yl)morpholine.

Chemical Profile & Hazard Assessment

Before initiating any waste management protocol, personnel must understand the physicochemical hazards of the compound. 2-(6-Bromopyridin-2-yl)morpholine is classified as a halogenated organic compound .

Table 1: Chemical & Hazard Profile

PropertyDetail
Chemical Name 2-(6-Bromopyridin-2-yl)morpholine
Formula C9H11BrN2O
Molecular Weight 243.10 g/mol
Waste Classification Halogenated Organic Waste[1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation)[2]
Required PPE Nitrile gloves, chemical safety goggles, lab coat, handled in a fume hood[2]

Operational Safety & Spill Response

In the event of an accidental spill, immediate containment is required to prevent aerosolization or surface contamination. Because the compound causes skin and respiratory irritation, standard sweeping is prohibited as it generates hazardous dust[2].

Step-by-Step Spill Protocol:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[2].

  • PPE Donning: Equip chemical impermeable nitrile gloves, safety goggles, and a lab coat[2].

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Collection: Use spark-proof tools to sweep up the absorbed mixture[2].

  • Disposal: Transfer the collected residue into a designated halogenated waste container. Do not discard it in standard solid waste bins.

SpillWorkflow S1 Spill Detected: 2-(6-Bromopyridin-2-yl)morpholine S2 Evacuate Area & Ensure Ventilation S1->S2 S3 Don PPE: Nitrile Gloves, Goggles S2->S3 S4 Contain Spill: Use Inert Absorbent S3->S4 S5 Collect Residue: Use Spark-Proof Tools S4->S5 S6 Transfer to Halogenated Waste Container S5->S6

Caption: Workflow for containing and neutralizing 2-(6-Bromopyridin-2-yl)morpholine spills.

Step-by-Step Disposal Procedures

The fundamental rule of disposing of 2-(6-Bromopyridin-2-yl)morpholine is strict segregation . Halogenated solvents and organic wastes are significantly more expensive to dispose of than non-halogenated wastes because they require specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acidic byproducts[1][3].

Phase 1: Waste Segregation
  • Rule of Thumb: Never mix halogenated waste with non-halogenated waste[3]. If even a small amount of 2-(6-Bromopyridin-2-yl)morpholine is introduced into a non-halogenated waste carboy, the entire volume must legally and logistically be treated as a halogenated substance, needlessly inflating hazardous waste management costs[1].

  • Evaporation is Prohibited: Allowing the solvent or compound to evaporate inside a fume hood as a method of disposal is illegal and violates environmental safety policies[4].

Table 2: Waste Segregation Compatibility

Waste StreamCompatibilityLogistical Impact
Halogenated Organics Compatible Standard high-temp incineration with alkaline scrubbers.
Non-Halogenated Organics Incompatible Mixing forces the entire volume to be priced as halogenated waste[1].
Aqueous Waste Incompatible Phase separation required; complicates disposal and increases fees[4].
Strong Oxidizers / Acids Incompatible Risk of exothermic reaction or toxic gas release (HBr, NOx)[4].
Phase 2: Containerization & Labeling
  • Select the Container: Use appropriately sized, chemically compatible containers (e.g., HDPE plastic or glass).

  • Seal Properly: Containers must be sealed with a screw-type lid. Makeshift closures such as plastic wrap, aluminum foil, or parafilm are strictly unacceptable and violate safety compliance[3].

  • Labeling: Attach an official Hazardous Waste Label. Note the exact concentration of 2-(6-Bromopyridin-2-yl)morpholine and explicitly write "Halogenated Organic Waste" [4]. If using a container other than the original, deface the existing manufacturer label or mark an "XXX" through it[5].

WasteSegregation W1 Waste Generation: 2-(6-Bromopyridin-2-yl)morpholine D1 Is waste mixed with aqueous phase? W1->D1 W2 Aqueous Waste Stream (Trace Halogens) D1->W2 Yes W3 Halogenated Organic Waste (Primary Stream) D1->W3 No W5 EHS / ORS Collection W2->W5 W4 Non-Halogenated Waste DO NOT MIX W3->W4 Strictly Prohibited W3->W5

Caption: Decision tree for routing halogenated waste to prevent cross-contamination.

Phase 3: Empty Container Management

Once a reagent bottle of 2-(6-Bromopyridin-2-yl)morpholine is depleted, the empty container still poses a regulatory hazard.

  • Drain: Ensure the container is thoroughly emptied, leaving as little residue as possible[3].

  • Triple-Rinse: Rinse the container three times using a compatible solvent. Crucial: The rinsate from this process must be collected and disposed of as halogenated hazardous waste[3].

  • Deface & Discard: Remove the cap, completely deface the chemical labels, and dispose of the clean, empty glass/plastic container in the regular laboratory trash or glass disposal box[3].

Institutional Coordination

Never attempt to transport hazardous waste to institutional storage facilities yourself. Waste containers should be stored in designated Satellite Accumulation Areas (SAAs) provided with secondary containment (e.g., gray plastic bins)[4]. Once the container is full, or within 6 months of the accumulation start date, utilize your institution's Office for Research Safety (ORS) or Environmental Health and Safety (EHS) Hazardous Waste Collection Program for final removal[3][5].

References

  • Hazardous Waste Disposal Guide National Solid Wastes Management Association (NSWAI) URL: [Link]

  • Guidelines for Solvent Waste Recycling and Disposal Hazardous Waste Experts URL:[Link]

  • Laboratory Guide for Managing Chemical Waste Vanderbilt University Medical Center (VUMC) URL:[Link]

  • Hazardous Waste Disposal Guide - Research Safety Northwestern University URL: [Link]

Sources

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-(6-Bromopyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of pharmaceutical research, the synthesis of novel compounds is a daily pursuit. With this innovation comes the critical responsibility of ensuring the safety of the researchers who make it possible. This guide provides an in-depth, procedural framework for the safe handling of 2-(6-Bromopyridin-2-yl)morpholine, a key intermediate in various drug discovery pipelines. Moving beyond a simple checklist, we will explore the rationale behind each safety measure, empowering you with the knowledge to create a secure and efficient laboratory environment.

Core Principles of Safe Handling: A Proactive Approach

A proactive safety culture is paramount. Before commencing any work with 2-(6-Bromopyridin-2-yl)morpholine, a thorough risk assessment is essential. This involves not only understanding the hazards of the chemical itself but also the specifics of the planned procedure, including reaction conditions, scale, and potential byproducts.

Engineering Controls: Your First Line of Defense

The primary method for mitigating exposure to hazardous chemicals is through robust engineering controls. For all operations involving 2-(6-Bromopyridin-2-yl)morpholine, the following are mandatory:

  • Certified Chemical Fume Hood: All handling of this compound, from weighing and transfer to the reaction itself and subsequent workup, must be conducted within a properly functioning and certified chemical fume hood.[7][8][9] This is crucial to prevent the inhalation of potentially harmful vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to supplement the localized exhaust of the fume hood.[7][9]

  • Emergency Equipment: An operational safety shower and eyewash station must be readily accessible and unobstructed.[10] Regular testing of this equipment is a critical component of laboratory safety.

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are designed to contain the hazard at its source, Personal Protective Equipment (PPE) provides a crucial final barrier between the researcher and the chemical. The selection of appropriate PPE is not a matter of preference but a requirement based on the anticipated hazards.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides resistance to a broad range of chemicals, including those with properties similar to pyridine and morpholine.[7][9] Latex gloves are not suitable.
Eye Protection Chemical Splash GogglesOffers superior protection against splashes and vapors compared to safety glasses.[7][11]
Body Protection Flame-Resistant Laboratory CoatProtects against splashes and potential fire hazards, given the flammability of the morpholine component.[3]
Footwear Closed-toe ShoesProtects feet from spills.[8][11]

Donning and Doffing PPE: A Procedural Approach

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Lab Coat Don1->Don2 Don3 Goggles Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 Disposal_Workflow cluster_Waste_Generation Waste Generation cluster_Segregation Segregation cluster_Disposal Disposal A Excess Reagent D Halogenated Organic Waste Container A->D B Contaminated Materials (Gloves, Wipes, etc.) B->D C Reaction Quench/Workup C->D E Label Container with Hazardous Waste Tag D->E F Store in Satellite Accumulation Area E->F G Arrange for Professional Waste Disposal F->G

Caption: Workflow for the proper disposal of halogenated organic waste.

  • Waste Containers: All waste containing 2-(6-Bromopyridin-2-yl)morpholine must be collected in a designated, properly labeled "Halogenated Organic Waste" container. [8][11][12]* Labeling: The waste container must be clearly labeled with its contents. [7][10]* Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. [12]* Disposal: Never dispose of halogenated organic compounds down the drain. [8][11][12]Arrange for disposal through your institution's environmental health and safety department.

By integrating these principles of proactive safety, procedural diligence, and responsible disposal into your laboratory workflow, you can confidently and safely advance your research with 2-(6-Bromopyridin-2-yl)morpholine.

References

  • Morpholine - SAFETY DATA SHEET. (2025, April 16).
  • Morpholine SDS, 110-91-8 Safety Data Sheets - ECHEMI. (n.d.).
  • MORPHOLINE - Ataman Kimya. (n.d.).
  • Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG. (2019, April 5).
  • 2 - SAFETY DATA SHEET. (2009, September 22).
  • 2 - SAFETY DATA SHEET. (2025, December 19).
  • MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8 - CDH Fine Chemical. (n.d.).
  • Morpholine - SAFETY DATA SHEET. (2020, March 16).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • Safe Handing & Disposal of Organic Substances - HSC Chemistry & Physics. (n.d.).
  • Halogenated Solvents. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
  • 2-Bromopyridine Safety Data Sheet Jubilant Ingrevia Limited. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
  • Hazardous Substance Fact Sheet - NJ.gov. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.